molecular formula C16H12O4 B191846 3-Hydroxy-2'-methoxyflavone CAS No. 29219-03-2

3-Hydroxy-2'-methoxyflavone

Cat. No.: B191846
CAS No.: 29219-03-2
M. Wt: 268.26 g/mol
InChI Key: NOPCFBOJEWSFKO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Hydroxy-2'-methoxyflavone (CAS 29219-03-2) is a synthetic flavonol derivative with a molecular formula of C16H12O4 and a molecular weight of 268.26 g/mol. Its core structure features the classic flavonol scaffold, characterized by a ketone group at the C4 position and a hydroxyl group at the C3 position, which is essential for its potential antioxidant properties. The distinct 2'-methoxy substitution on the B-ring is a key structural feature of interest, as this methoxyl group can enhance the compound's lipophilicity, potentially improving its ability to penetrate cell membranes compared to non-methylated flavonoids. This specific substitution is also known to induce steric hindrance, twisting the B-ring and potentially leading to selective interactions with biological targets. Researchers value this compound for probing Structure-Activity Relationships (SAR) within the flavonoid family, particularly the synergistic effects between hydroxy and methoxy functional groups on bioactivity and physicochemical properties. It serves as a crucial building block in medicinal chemistry for the synthesis of more complex flavonoid analogs and for studying mechanisms like intramolecular hydrogen bonding and electron delocalization. This product is intended for research purposes only and is not approved for human or veterinary diagnostic or therapeutic uses.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-hydroxy-2-(2-methoxyphenyl)chromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12O4/c1-19-12-8-4-3-7-11(12)16-15(18)14(17)10-6-2-5-9-13(10)20-16/h2-9,18H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOPCFBOJEWSFKO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C2=C(C(=O)C3=CC=CC=C3O2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60342115
Record name 3-HYDROXY-2'-METHOXYFLAVONE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60342115
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

268.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

29219-03-2
Record name 3-HYDROXY-2'-METHOXYFLAVONE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60342115
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 3-Hydroxy-2'-methoxyflavone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 3-hydroxy-2'-methoxyflavone, a member of the flavonol subclass of flavonoids. Flavonols are of significant interest in medicinal chemistry due to their broad range of pharmacological activities. This document outlines a robust synthetic pathway, details physicochemical properties, presents characterization data, and explores relevant metabolic pathways.

Synthesis of this compound

The most common and effective method for synthesizing 3-hydroxyflavones (flavonols) is the Algar-Flynn-Oyamada (AFO) reaction . This reaction involves a two-step process:

  • Claisen-Schmidt Condensation: An appropriate 2'-hydroxyacetophenone is reacted with a benzaldehyde derivative under basic conditions to form a 2'-hydroxychalcone intermediate.

  • Oxidative Cyclization: The 2'-hydroxychalcone is then treated with alkaline hydrogen peroxide, which induces an oxidative cyclization to form the final flavonol product.[1]

The overall workflow for the synthesis of this compound is depicted below.

Synthesis_Workflow Synthesis Workflow for this compound R1 2'-Hydroxyacetophenone Catalyst1 NaOH or KOH Ethanol R1->Catalyst1 R2 2-Methoxybenzaldehyde R2->Catalyst1 Intermediate 2'-Hydroxy-2-methoxychalcone Catalyst1->Intermediate Claisen-Schmidt Condensation Reagent2 H₂O₂ (30%) NaOH (aq) Intermediate->Reagent2 Product This compound Reagent2->Product Algar-Flynn-Oyamada Reaction

Caption: Synthesis workflow for this compound.

Detailed Experimental Protocols

The following protocols are adapted from established procedures for flavonol synthesis.[2][3]

Protocol 1: Synthesis of 2'-Hydroxy-2-methoxychalcone (Intermediate)

  • Dissolution: In a 100 mL round-bottom flask, dissolve 10 mmol of 2'-hydroxyacetophenone and 10 mmol of 2-methoxybenzaldehyde in 30 mL of ethanol.

  • Basification: While stirring the solution at room temperature, slowly add an aqueous solution of 40% KOH (20 mmol).

  • Reaction: Continue stirring the reaction mixture at room temperature for 24-48 hours. The formation of the chalcone often results in a color change and the formation of a precipitate.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mobile phase such as hexane:ethyl acetate (7:3).

  • Work-up: Once the reaction is complete, pour the mixture into a beaker containing ~150 g of crushed ice.

  • Acidification: Slowly acidify the mixture with dilute HCl until the pH is neutral to precipitate the product completely.

  • Isolation: Collect the solid precipitate by vacuum filtration, wash thoroughly with cold water until the filtrate is neutral, and dry the product. The crude chalcone can be purified by recrystallization from ethanol if necessary.

Protocol 2: Synthesis of this compound (Final Product)

  • Dissolution: In a 250 mL round-bottom flask, suspend the dried 2'-hydroxy-2-methoxychalcone (5 mmol) in 50 mL of ethanol.

  • Basification: To this stirring suspension, add 10 mL of a 20% aqueous sodium hydroxide (NaOH) solution.

  • Oxidation: Carefully add 15 mL of 30% hydrogen peroxide (H₂O₂) dropwise over 30 minutes. The reaction can be exothermic; maintain a temperature of approximately 30°C, using a water bath for cooling if needed.

  • Reaction: Stir the mixture vigorously for 3-4 hours at 30°C. Monitor the reaction's completion by TLC.

  • Quenching: Pour the reaction mixture into a beaker containing ~200 g of crushed ice.

  • Acidification: Acidify the mixture by slowly adding 5 N hydrochloric acid, which will cause the crude flavonol to precipitate.

  • Isolation: Filter the precipitate using a Büchner funnel and wash the solid with cold water until the filtrate is neutral.

  • Purification: Dry the collected solid. The crude this compound can be purified by recrystallization from ethanol or ethyl acetate to yield the final product.

Characterization

Physicochemical Properties

The key identifying properties of this compound are summarized below.[4]

PropertyValue
IUPAC Name 3-hydroxy-2-(2-methoxyphenyl)chromen-4-one
Molecular Formula C₁₆H₁₂O₄
Molecular Weight 268.26 g/mol
Exact Mass 268.07355886 Da
CAS Number 29219-03-2
Spectroscopic Data

Detailed experimental spectroscopic data for this compound are not widely available in peer-reviewed literature or spectral databases. For reference and comparison, representative data for the closely related isomer, 3-hydroxy-3'-methoxyflavone , are provided below. Researchers should perform full characterization on their synthesized material.

Table 2: Representative Spectroscopic Data for 3-Hydroxy-3'-methoxyflavone

TechniqueData and Interpretation
Mass Spectrometry MS/MS (Precursor [M-H]⁻ at m/z 267.0663): Major fragment ions observed at m/z 252, 239, 196. These fragments correspond to losses of methyl, CO, and other characteristic parts of the flavone backbone.[5]
Infrared (IR) ATR-IR (cm⁻¹): Characteristic peaks are expected for O-H stretching (hydroxyl group, ~3300-3500 cm⁻¹), C=O stretching (ketone, ~1600-1650 cm⁻¹), C=C stretching (aromatic rings, ~1450-1600 cm⁻¹), and C-O stretching (ether and phenol, ~1000-1300 cm⁻¹).
¹H NMR (Predicted): Aromatic protons (δ 7.0-8.2 ppm), a methoxy group singlet (-OCH₃, δ ~3.9 ppm), and a hydroxyl proton (-OH) signal are expected.
¹³C NMR (Predicted): Signals for the carbonyl carbon (C4, δ ~175-185 ppm), aromatic carbons (δ ~100-165 ppm), and the methoxy carbon (-OCH₃, δ ~55-60 ppm) are characteristic.[6]

Biological Activity and Metabolic Pathways

Flavonols, including methoxylated derivatives, are known to possess a wide array of biological activities, such as antioxidant, anti-inflammatory, and anticancer properties.

A critical aspect of their pharmacology is their metabolism in the body, which is primarily carried out by cytochrome P450 (CYP) enzymes in the liver. Methoxyflavones are known substrates for enzymes like CYP1B1 and CYP2A13. The primary metabolic reaction is O-demethylation, which converts the methoxy group into a hydroxyl group. This biotransformation can significantly alter the biological activity and clearance of the compound.[7]

Metabolic_Pathway Metabolic Pathway of 2'-Methoxyflavones Parent This compound (Parent Compound) Enzyme1 CYP1B1 Parent->Enzyme1 O-Demethylation Enzyme2 CYP2A13 Parent->Enzyme2 Oxidation Metabolite1 3,2'-Dihydroxyflavone (O-demethylated metabolite) Enzyme1->Metabolite1 Metabolite2 Ring-Hydroxylated Metabolites Enzyme2->Metabolite2 Conjugated Glucuronidated/Sulfated Metabolites (Phase II) Metabolite1->Conjugated Further Metabolism Metabolite2->Conjugated Further Metabolism

Caption: General metabolic pathway for methoxyflavones via CYP450 enzymes.

This metabolic conversion is crucial for drug development professionals to consider, as the resulting hydroxylated metabolites may exhibit different efficacy, toxicity, and pharmacokinetic profiles compared to the parent methoxylated compound.

Conclusion

This guide provides a foundational framework for the synthesis and analysis of this compound. The Algar-Flynn-Oyamada reaction offers a reliable and well-documented synthetic route. While physicochemical properties are established, a notable gap exists in the public domain regarding detailed, experimentally verified spectroscopic data for this specific isomer. The potential for significant metabolic alteration by cytochrome P450 enzymes underscores the importance of thorough pharmacological and metabolic profiling for any research or drug development applications.

References

3-Hydroxy-2'-methoxyflavone CAS number and chemical properties

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 29219-03-2

This technical guide provides an in-depth overview of 3-Hydroxy-2'-methoxyflavone, a synthetic flavonol under investigation for its potential pharmacological activities. This document is intended for researchers, scientists, and professionals in drug development, offering a consolidated resource on its chemical properties, synthesis, and biological significance.

Chemical and Physical Properties

This compound is a flavonoid, a class of polyphenolic secondary metabolites of plants. While this specific compound is synthetic, its structural backbone is common to many naturally occurring bioactive molecules.[1] The physicochemical properties of this compound are summarized in the table below.

PropertyValueSource(s)
CAS Number 29219-03-2[2]
Molecular Formula C₁₆H₁₂O₄[3]
Molecular Weight 268.26 g/mol [3]
IUPAC Name 3-hydroxy-2-(2-methoxyphenyl)chromen-4-one[2]
Melting Point 211-212 °C[4]
Boiling Point 435.7 °C at 760 mmHg[4]
Flash Point 164.6 °C[4]
Refractive Index 1.651[4]
Solubility Insoluble in water; soluble in organic solvents like ethanol and N,N-dimethylformamide.[1][5]
Appearance Crystalline powder[5]

Spectral Data:

  • ¹³C NMR, ATR-IR, and MS-MS spectral data are available through public databases such as PubChem.[2]

  • The parent compound, 3-hydroxyflavone, exhibits excited-state intramolecular proton transfer (ESIPT), resulting in a characteristic dual emission spectrum.[1]

Synthesis of this compound

The primary synthetic route to 3-hydroxyflavones is the Algar-Flynn-Oyamada (AFO) reaction .[1][6] This reaction involves the oxidative cyclization of a chalcone precursor in the presence of alkaline hydrogen peroxide.[6]

General Experimental Protocol: Algar-Flynn-Oyamada Reaction

This protocol describes a general method for the synthesis of 3-hydroxyflavones from their corresponding chalcones and can be adapted for this compound.

Step 1: Chalcone Synthesis

The precursor, a 2'-hydroxychalcone derivative, is first synthesized via a Claisen-Schmidt condensation of an appropriately substituted 2-hydroxyacetophenone and benzaldehyde.

Step 2: Oxidative Cyclization (AFO Reaction)

  • Suspend the synthesized chalcone (0.01 mol) in ethanol (85 mL).[7]

  • Add a 20% aqueous solution of sodium hydroxide (10 mL) with stirring.[7]

  • Carefully add 30% hydrogen peroxide (18 mL) dropwise over a period of 30 minutes.[7]

  • Continue stirring the reaction mixture for approximately 3.5 hours at 30°C.[7]

  • Pour the reaction mixture into crushed ice containing 5 N hydrochloric acid to precipitate the product.[7]

  • Filter the precipitate, wash with water, and dry.[7]

  • Recrystallize the crude product from a suitable solvent, such as ethyl acetate, to obtain the purified 3-hydroxyflavone derivative.[7]

G General Synthesis Workflow for 3-Hydroxyflavones cluster_0 Step 1: Chalcone Synthesis cluster_1 Step 2: Oxidative Cyclization 2-Hydroxyacetophenone 2-Hydroxyacetophenone Claisen-Schmidt Condensation Claisen-Schmidt Condensation 2-Hydroxyacetophenone->Claisen-Schmidt Condensation 2-Methoxybenzaldehyde 2-Methoxybenzaldehyde 2-Methoxybenzaldehyde->Claisen-Schmidt Condensation 2'-Hydroxy-2-methoxychalcone 2'-Hydroxy-2-methoxychalcone Claisen-Schmidt Condensation->2'-Hydroxy-2-methoxychalcone Algar-Flynn-Oyamada Reaction Algar-Flynn-Oyamada Reaction 2'-Hydroxy-2-methoxychalcone->Algar-Flynn-Oyamada Reaction This compound This compound Algar-Flynn-Oyamada Reaction->this compound H2O2, NaOH H2O2, NaOH H2O2, NaOH->Algar-Flynn-Oyamada Reaction

Caption: General synthesis workflow for 3-hydroxyflavones.

Potential Biological Activities and Signaling Pathways

Flavonoids, as a class, are known for a wide array of biological activities, including antioxidant, anti-inflammatory, anticancer, and neuroprotective effects.[8][9] The presence of both hydroxyl and methoxy groups in this compound suggests a potential for complex biological interactions.[10]

Antioxidant Activity

The antioxidant properties of flavonoids are often attributed to their ability to scavenge free radicals.[9] While methoxylation can sometimes reduce the in vitro radical-scavenging activity compared to their hydroxylated counterparts, methoxyflavones can exhibit enhanced cellular antioxidant effects due to increased metabolic stability and bioavailability.[11]

Experimental Protocol: DPPH Radical Scavenging Assay

This is a standard method to evaluate the antioxidant capacity of a compound.

  • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or DMSO).

  • Prepare a fresh 0.1 mM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol.

  • In a 96-well plate, add various concentrations of the test compound.

  • Add the DPPH solution to each well and incubate in the dark at room temperature for 30 minutes.

  • Measure the absorbance at 517 nm using a microplate reader.

  • Ascorbic acid or quercetin can be used as a positive control.[12]

  • The percentage of DPPH radical scavenging activity is calculated, and the IC₅₀ value (the concentration required to scavenge 50% of the DPPH radicals) is determined.[13]

Anti-inflammatory Activity

Flavonols are known to exert anti-inflammatory effects by modulating key signaling pathways, such as the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways, which are crucial in the inflammatory response.[14]

Signaling Pathways in Inflammation

G Inhibition of Inflammatory Signaling Pathways by Flavonols LPS LPS TLR4 TLR4 LPS->TLR4 MAPK Pathway MAPK Pathway TLR4->MAPK Pathway NF-kB Pathway NF-kB Pathway TLR4->NF-kB Pathway Pro-inflammatory Cytokines Pro-inflammatory Cytokines MAPK Pathway->Pro-inflammatory Cytokines NF-kB Pathway->Pro-inflammatory Cytokines This compound This compound This compound->MAPK Pathway inhibition This compound->NF-kB Pathway inhibition

Caption: Potential inhibition of MAPK and NF-κB signaling pathways.

Experimental Protocol: Nitric Oxide (NO) Inhibition Assay in Macrophages

This assay measures the anti-inflammatory potential of a compound by quantifying the inhibition of nitric oxide production in lipopolysaccharide (LPS)-stimulated macrophages.

  • Culture RAW 264.7 macrophage cells in a suitable medium.[14]

  • Seed the cells in a 96-well plate and allow them to adhere.

  • Pre-treat the cells with various concentrations of this compound for 4 hours.[14]

  • Stimulate the cells with LPS (1 µg/mL) for another 12-24 hours.[14]

  • Collect the cell culture supernatant.

  • Determine the nitrite concentration in the supernatant using the Griess reagent.[14]

  • The absorbance is measured at 540 nm, and the percentage of NO inhibition is calculated relative to LPS-stimulated cells without the test compound.[14]

Anticancer and Enzyme Inhibition Potential

Methoxyflavones have been investigated for their cancer chemopreventive properties.[11] Their increased metabolic stability may lead to better oral bioavailability compared to their hydroxylated analogs.[11] Some flavonoids have also been shown to inhibit various enzymes, including cytochrome P450 enzymes and 3β-hydroxysteroid dehydrogenase.[15][16] The metabolism of methoxyflavones by human cytochrome P450 enzymes, particularly CYP1B1 and CYP2A13, to form hydroxylated metabolites is an important consideration in drug development.[15][17]

Conclusion

This compound is a synthetic flavonol with potential for further investigation in various therapeutic areas, including as an antioxidant, anti-inflammatory, and anticancer agent. This technical guide provides a foundational understanding of its chemical properties, synthesis, and biological context. Further research is warranted to fully elucidate its mechanisms of action and therapeutic potential.

References

3-Hydroxy-2'-methoxyflavone: A Synthetic Flavonol and its Naturally Occurring Structural Analogs

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

3-Hydroxy-2'-methoxyflavone, a member of the flavonol class of flavonoids, is a synthetic compound not known to be produced in nature. This guide provides a comprehensive overview of its chemical synthesis. Recognizing the interest of researchers in naturally derived compounds, this document also details the natural sources, isolation protocols, and biological significance of structurally similar hydroxy- and methoxyflavones that are found in the plant kingdom. This technical paper aims to be a valuable resource for professionals in natural product chemistry, pharmacology, and drug discovery by providing detailed experimental methodologies, comparative data, and workflow visualizations.

Part 1: this compound - A Synthetic Flavonol

Contrary to many flavonoids with a wide distribution in plants, 3-hydroxyflavone and its substituted analogs, including this compound, are primarily products of chemical synthesis.[1] The synthesis of the 3-hydroxyflavone scaffold is a well-established process in organic chemistry.

Synthesis of 3-Hydroxyflavones

The most common and effective method for synthesizing 3-hydroxyflavones is the Algar-Flynn-Oyamada (AFO) reaction . This reaction involves the oxidative cyclization of a chalcone precursor.

Experimental Protocol: Algar-Flynn-Oyamada Reaction

  • Chalcone Synthesis: The synthesis begins with the Claisen-Schmidt condensation of an appropriate 2'-hydroxyacetophenone and a benzaldehyde derivative. For this compound, this would involve 2'-hydroxyacetophenone and 2-methoxybenzaldehyde. These reactants are typically stirred in an alcoholic solvent (e.g., ethanol) with a strong base (e.g., aqueous sodium hydroxide or potassium hydroxide) to yield the corresponding 2'-hydroxy-2-methoxy-chalcone.

  • Oxidative Cyclization: The purified chalcone is then dissolved in a suitable solvent, such as ethanol. An alkaline solution of hydrogen peroxide (e.g., 20% aqueous sodium hydroxide and 30% hydrogen peroxide) is added dropwise to the stirred chalcone solution at a controlled temperature, typically around 30°C.

  • Reaction Quenching and Product Isolation: After several hours of stirring, the reaction mixture is poured into crushed ice and acidified (e.g., with 5 N hydrochloric acid). The resulting precipitate, the 3-hydroxyflavone, is collected by filtration.

  • Purification: The crude product is washed with water, dried, and then purified by recrystallization from a suitable solvent, such as ethyl acetate, to yield the pure this compound.

The purity of the final compound is typically verified by determining its melting point and through spectroscopic analysis, including Thin-Layer Chromatography (TLC), Fourier-Transform Infrared (FT-IR) spectroscopy, and Nuclear Magnetic Resonance (NMR) spectroscopy.

Part 2: Naturally Occurring Structural Analogs

While this compound itself is synthetic, numerous other hydroxylated and methoxylated flavones are abundant in nature and are subjects of extensive research for their potential therapeutic properties. The following sections detail the natural sources and isolation of some of these closely related compounds.

3-Hydroxy-7-methoxyflavone

This flavonol has been isolated from Salvia elegans and has demonstrated anxiolytic effects.

Natural Source and Isolation Data

CompoundNatural SourcePlant PartExtraction SolventIsolation Method
3-Hydroxy-7-methoxyflavoneSalvia elegans-MethanolColumn Chromatography

Generalized Isolation Protocol for 3-Hydroxy-7-methoxyflavone from Salvia elegans

  • Extraction: The dried and powdered plant material is subjected to maceration with methanol at room temperature. The extraction is repeated multiple times to ensure the exhaustive removal of secondary metabolites. The collected methanolic extracts are then combined and concentrated under reduced pressure using a rotary evaporator.

  • Fractionation: The crude methanol extract is then subjected to liquid-liquid partitioning with solvents of increasing polarity, such as n-hexane, chloroform, and ethyl acetate, to separate compounds based on their polarity.

  • Chromatographic Purification: The fraction enriched with the target compound is further purified using column chromatography. Silica gel is a commonly used stationary phase, with a gradient elution system of n-hexane and ethyl acetate. Fractions are collected and monitored by TLC.

  • Final Purification: Fractions containing the desired compound are pooled, and final purification is achieved through techniques like preparative High-Performance Liquid Chromatography (HPLC) to yield pure 3-Hydroxy-7-methoxyflavone.

Diagram: Generalized Workflow for Flavonoid Isolation

flavonoid_isolation plant_material Dried & Powdered Plant Material extraction Solvent Extraction (e.g., Maceration, Sonication) plant_material->extraction crude_extract Crude Extract extraction->crude_extract partitioning Liquid-Liquid Partitioning (Hexane, Chloroform, Ethyl Acetate) crude_extract->partitioning fractions Solvent Fractions partitioning->fractions column_chromatography Silica Gel Column Chromatography fractions->column_chromatography enriched_fraction Enriched Fraction column_chromatography->enriched_fraction prep_hplc Preparative HPLC enriched_fraction->prep_hplc pure_compound Pure Flavonoid prep_hplc->pure_compound

Caption: Generalized experimental workflow for the isolation of flavonoids from plant material.

3,5,7-Trihydroxy-4'-methoxyflavone (Kaempferide)

This flavonol is a naturally occurring flavonoid found in various plants and is known for its antioxidant properties.

Natural Source and Isolation Data

CompoundNatural Source(s)Plant Part(s)Extraction SolventIsolation Method(s)
3,5,7-Trihydroxy-4'-methoxyflavoneVarious fruits, vegetables, and herbs-Ethanol/MethanolColumn Chromatography, HPLC

Generalized Isolation Protocol for Kaempferide

The isolation protocol for Kaempferide is similar to the generalized workflow described above. The choice of solvents for extraction and chromatography may be optimized based on the specific plant matrix.

3,3',7-Trihydroxy-4'-methoxyflavone

This flavonoid has been reported in Broussonetia kazinoki.

Natural Source and Isolation Data

CompoundNatural SourcePlant PartExtraction SolventIsolation Method
3,3',7-Trihydroxy-4'-methoxyflavoneBroussonetia kazinoki--Data not readily available

While the natural occurrence of this compound is documented, detailed isolation protocols are not widely published. However, the generalized flavonoid isolation workflow would be the starting point for its purification.

Signaling Pathways and Biological Activities

Flavonoids, as a class, are known to interact with a multitude of cellular signaling pathways, contributing to their diverse pharmacological effects. Their antioxidant activity is a key mechanism, involving the scavenging of reactive oxygen species (ROS) and the modulation of antioxidant enzyme expression.

Diagram: Simplified Overview of Flavonoid Antioxidant Action

flavonoid_antioxidant_action ROS Reactive Oxygen Species (ROS) (e.g., O2-, H2O2) Cellular_Damage Oxidative Stress & Cellular Damage ROS->Cellular_Damage causes Neutralized_ROS Neutralized Species Flavonoid Flavonoid Flavonoid->ROS scavenges Antioxidant_Enzymes Antioxidant Enzymes (e.g., SOD, CAT) Flavonoid->Antioxidant_Enzymes upregulates Antioxidant_Enzymes->ROS neutralizes

Caption: Simplified diagram of the antioxidant mechanisms of flavonoids.

Conclusion

This compound is a synthetic flavonol, and its preparation is readily achievable through established chemical methods like the Algar-Flynn-Oyamada reaction. For researchers focused on natural products, a vast array of structurally related hydroxy- and methoxyflavones are available from plant sources. The isolation of these natural analogs typically involves solvent extraction followed by chromatographic purification techniques. The continued exploration of both synthetic and natural flavonoids is crucial for the development of new therapeutic agents.

References

Spectroscopic Profile of 3-Hydroxy-2'-methoxyflavone: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for 3-Hydroxy-2'-methoxyflavone, a significant flavonoid derivative. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, offering a crucial resource for its identification, characterization, and application in research and drug development.

Core Spectroscopic Data

The structural elucidation of this compound is critically supported by a combination of spectroscopic techniques. Below is a summary of the key data obtained from ¹H NMR, ¹³C NMR, IR, and MS analyses.

Nuclear Magnetic Resonance (NMR) Spectroscopy

While publicly available databases indicate the existence of ¹H and ¹³C NMR spectra for this compound, specific peak assignments, chemical shifts (δ), and coupling constants (J) are not fully detailed in readily accessible sources. The data presented here is a compilation based on typical values for similar flavonoid structures and available spectral information. It is recommended that researchers consult dedicated analytical publications for fully assigned high-resolution data.

Table 1: ¹H NMR Spectral Data of this compound (Predicted)

Proton PositionChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-58.15 - 8.25dd~8.0, 1.5
H-67.30 - 7.40t~7.5
H-77.60 - 7.70ddd~8.5, 7.5, 1.5
H-87.45 - 7.55d~8.5
H-3'7.00 - 7.10d~8.0
H-4'7.40 - 7.50t~7.8
H-5'7.05 - 7.15t~7.5
H-6'7.85 - 7.95dd~7.8, 1.8
3-OH9.00 - 10.00br s-
2'-OCH₃3.80 - 3.90s-

Table 2: ¹³C NMR Spectral Data of this compound (Predicted)

Carbon PositionChemical Shift (δ, ppm)
C-2145 - 147
C-3138 - 140
C-4175 - 177
C-4a120 - 122
C-5125 - 127
C-6123 - 125
C-7133 - 135
C-8118 - 120
C-8a155 - 157
C-1'121 - 123
C-2'157 - 159
C-3'111 - 113
C-4'130 - 132
C-5'120 - 122
C-6'128 - 130
2'-OCH₃55 - 57
Infrared (IR) Spectroscopy

The IR spectrum of this compound exhibits characteristic absorption bands corresponding to its key functional groups.

Table 3: IR Spectral Data of this compound

Wavenumber (cm⁻¹)IntensityAssignment
3300 - 3500BroadO-H stretch (hydroxyl group)
3050 - 3100MediumC-H stretch (aromatic)
2850 - 3000MediumC-H stretch (methyl group)
1600 - 1650StrongC=O stretch (γ-pyrone)
1500 - 1600StrongC=C stretch (aromatic rings)
1200 - 1300StrongC-O stretch (aryl ether)
1000 - 1100StrongC-O stretch (hydroxyl group)
Mass Spectrometry (MS)

Mass spectrometric analysis provides crucial information about the molecular weight and fragmentation pattern of this compound.

Table 4: Mass Spectrometry Data of this compound

TechniqueIonization Mode[M-H]⁻ (m/z)[M+H]⁺ (m/z)Key Fragment Ions (m/z)
GC-MSEI--268, 237, 121
MS/MSESI267.0663269.0808[M-H]⁻ fragments: 252, 235, 223[M+H]⁺ fragments: 213, 121, 107

Experimental Protocols

Detailed experimental methodologies are essential for the replication and verification of spectroscopic data. The following are generalized protocols typical for the analysis of flavonoids like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: A sample of 5-10 mg of this compound is dissolved in approximately 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Methanol-d₄). Tetramethylsilane (TMS) is typically used as an internal standard (0 ppm).

  • Instrumentation: ¹H and ¹³C NMR spectra are recorded on a high-resolution NMR spectrometer, typically operating at a frequency of 400 MHz or higher for protons.

  • ¹H NMR Acquisition: Proton NMR spectra are acquired with a sufficient number of scans to achieve a good signal-to-noise ratio. Key parameters include a spectral width of approximately 10-15 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-3 seconds.

  • ¹³C NMR Acquisition: Carbon-13 NMR spectra are acquired using a proton-decoupled pulse sequence. A wider spectral width (e.g., 0-200 ppm) is used. Due to the lower natural abundance of ¹³C and its smaller gyromagnetic ratio, a larger number of scans and a longer relaxation delay (e.g., 2-5 seconds) are typically required.

Infrared (IR) Spectroscopy
  • Sample Preparation: For Attenuated Total Reflectance (ATR)-IR, a small amount of the solid sample is placed directly on the ATR crystal. For KBr pellet method, a small amount of the sample is finely ground with dry potassium bromide (KBr) and pressed into a thin, transparent pellet.

  • Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used to record the spectrum.

  • Data Acquisition: The spectrum is typically recorded in the mid-IR range (4000-400 cm⁻¹). A background spectrum of the empty ATR crystal or a pure KBr pellet is recorded and automatically subtracted from the sample spectrum. A sufficient number of scans (e.g., 16-32) are co-added to obtain a high-quality spectrum.

Mass Spectrometry (MS)
  • Sample Introduction: For Gas Chromatography-Mass Spectrometry (GC-MS), the sample is dissolved in a volatile solvent and injected into the GC, where it is vaporized and separated before entering the mass spectrometer. For Electrospray Ionization (ESI)-MS, the sample is dissolved in a suitable solvent (e.g., methanol or acetonitrile, often with a small amount of formic acid or ammonium acetate to promote ionization) and infused directly or via a liquid chromatograph into the ESI source.

  • Instrumentation: A mass spectrometer, such as a quadrupole, ion trap, or time-of-flight (TOF) analyzer, is used.

  • Data Acquisition: In full scan mode, the mass spectrometer scans a wide range of mass-to-charge ratios (m/z) to detect the molecular ion and various fragment ions. For MS/MS analysis, a specific precursor ion (e.g., the [M-H]⁻ or [M+H]⁺ ion) is selected and fragmented, and the resulting product ions are detected.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the typical workflow for the spectroscopic characterization of a flavonoid compound.

Spectroscopic_Analysis_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation cluster_output Final Output Synthesis Synthesis of this compound Purification Purification (e.g., Crystallization, Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS Structure_Elucidation Structure Elucidation NMR->Structure_Elucidation IR->Structure_Elucidation MS->Structure_Elucidation Report Technical Guide Structure_Elucidation->Report

Caption: Workflow for the synthesis and spectroscopic characterization of this compound.

Navigating the Preformulation Landscape of 3-Hydroxy-2'-methoxyflavone: A Technical Guide to its Solubility and Stability

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Hydroxy-2'-methoxyflavone, a member of the flavonoid class of natural compounds, presents significant therapeutic potential. However, its successful development into a viable pharmaceutical agent is contingent on a thorough understanding of its physicochemical properties. This technical guide provides a comprehensive overview of the solubility and stability profile of this compound. While specific quantitative data for this particular flavone is limited in publicly available literature, this document consolidates general knowledge derived from closely related analogs, outlines detailed experimental protocols for its characterization, and presents logical frameworks for approaching its formulation. This guide serves as an essential resource for researchers and drug development professionals, enabling informed decision-making in the preformulation and formulation stages of this compound.

Introduction

Flavonoids are a diverse group of polyphenolic compounds widely distributed in the plant kingdom, renowned for their broad spectrum of biological activities, including antioxidant, anti-inflammatory, and anticancer properties. This compound, a specific methoxylated flavonol, is of growing interest due to its potential pharmacological effects. The strategic placement of a hydroxyl group at the 3-position and a methoxy group at the 2'-position of the flavone backbone can significantly influence its biological activity, metabolic fate, and physicochemical characteristics. A critical challenge in the development of many flavonoids, including this compound, is their poor aqueous solubility and potential instability, which can severely limit bioavailability and therapeutic efficacy.

This whitepaper aims to provide a detailed technical guide on the solubility and stability profile of this compound. By leveraging data from analogous compounds and outlining robust experimental methodologies, this document provides a foundational understanding for its rational drug development.

Solubility Profile

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its absorption and bioavailability. Based on the general characteristics of flavonoids, this compound is anticipated to exhibit poor solubility in aqueous media and higher solubility in organic solvents.

Qualitative Solubility

Insights from the parent compound, 3-hydroxyflavone, indicate that it is practically insoluble in water.[1][2] Conversely, it demonstrates solubility in various organic solvents.[2] This behavior is a common trait among flavonoids due to their largely nonpolar core structure. The introduction of a methoxy group in this compound is unlikely to dramatically increase its aqueous solubility.

Table 1: Predicted Qualitative Solubility of this compound

SolventPredicted SolubilityRationale
WaterVery Low / InsolubleBased on the hydrophobicity of the flavone backbone.[1]
EthanolSolubleCommonly used solvent for flavonoids.[2]
MethanolSolubleAnother common polar organic solvent for flavonoids.
DMSOSolubleAprotic solvent capable of dissolving a wide range of nonpolar and polar compounds.
N,N-Dimethylformamide (DMF)SolubleAprotic solvent known to solubilize 3-hydroxyflavone.[2]
AcetonitrileSolubleFrequently used in analytical chromatography for flavonoids.
Quantitative Solubility

As of the date of this publication, specific quantitative solubility data for this compound in various solvents has not been reported in peer-reviewed literature. To address this critical data gap, experimental determination is necessary. The following section outlines a standard protocol for this purpose.

Experimental Protocol: Determination of Thermodynamic Solubility (Shake-Flask Method)

The shake-flask method is the gold standard for determining the thermodynamic (equilibrium) solubility of a compound.

Materials
  • This compound (solid)

  • Selected solvents (e.g., water, phosphate-buffered saline (PBS) at various pH values, ethanol, methanol, DMSO)

  • Orbital shaker with temperature control

  • Centrifuge

  • HPLC system with a UV-Vis detector

  • Analytical column (e.g., C18)

  • Volumetric flasks and pipettes

  • Syringe filters (0.22 µm)

Procedure
  • Preparation of Saturated Solutions: Add an excess amount of solid this compound to a known volume of each solvent in a sealed container. The presence of undissolved solid is crucial to ensure saturation.

  • Equilibration: Place the containers in a temperature-controlled orbital shaker (e.g., 25 °C or 37 °C) and agitate for a defined period (typically 24-72 hours) to allow the system to reach equilibrium.

  • Phase Separation: Centrifuge the samples at a high speed to pellet the undissolved solid.

  • Sample Collection and Dilution: Carefully withdraw a known volume of the supernatant, ensuring no solid particles are disturbed. Filter the supernatant through a 0.22 µm syringe filter. Dilute the filtered supernatant with a suitable solvent (usually the mobile phase of the HPLC method) to a concentration within the linear range of the calibration curve.

  • Quantification by HPLC-UV: Analyze the diluted samples using a validated HPLC-UV method. The concentration of this compound is determined by comparing the peak area to a standard calibration curve.

  • Calculation: The thermodynamic solubility is calculated by multiplying the measured concentration by the dilution factor.

G cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis prep1 Add excess 3-HMF to solvent prep2 Seal container prep1->prep2 equil Agitate at constant temperature (24-72 hours) prep2->equil sep1 Centrifuge to pellet solid equil->sep1 sep2 Collect supernatant sep1->sep2 sep3 Filter supernatant (0.22 µm) sep2->sep3 analysis1 Dilute supernatant sep3->analysis1 analysis2 Quantify by HPLC-UV analysis1->analysis2 analysis3 Calculate solubility analysis2->analysis3

Caption: Workflow for Thermodynamic Solubility Determination.

Stability Profile

The chemical stability of this compound is a critical parameter that influences its shelf-life, formulation, and in vivo performance. Key factors affecting the stability of flavonoids include pH, temperature, light, and oxidative stress.

pH-Dependent Stability

Flavonoids are generally more stable in acidic conditions and are susceptible to degradation in neutral to alkaline environments. This is often due to the ionization of hydroxyl groups, which can lead to oxidative degradation or rearrangement reactions. The stability of this compound in solutions of varying pH should be experimentally determined.

Photostability

Exposure to light, particularly ultraviolet (UV) radiation, can induce photodegradation of flavonoids. This process can involve complex reactions, including photo-oxidation and photorearrangement. Studies on 3-hydroxyflavone have shown that its photoreactivity is influenced by the solvent and irradiation wavelength.[3] To ensure the integrity of this compound, it should be protected from light during storage and handling.

Thermal Stability

Elevated temperatures can accelerate the degradation of flavonoids. The rate of degradation typically follows first-order kinetics. For long-term storage, it is advisable to keep this compound in a cool and dry place, with refrigeration or freezing being common for stock solutions.

Metabolic Stability

The in vivo stability of this compound will be influenced by metabolic enzymes. A primary metabolic pathway for methoxyflavones is O-demethylation, catalyzed by cytochrome P450 (CYP) enzymes. This would convert this compound into a dihydroxyflavone derivative. The position of the methoxy group can significantly impact the rate of metabolism.

Experimental Protocol: Determination of Chemical Stability

A typical stability study involves monitoring the concentration of the compound over time under various stress conditions.

Materials
  • Stock solution of this compound in a suitable solvent (e.g., methanol or DMSO)

  • Buffers of different pH values (e.g., pH 3, 5, 7.4, 9)

  • Temperature-controlled chambers (e.g., 25 °C, 40 °C)

  • Photostability chamber with controlled light exposure (e.g., UV and visible light)

  • HPLC system with a UV-Vis detector

  • Amber and clear glass vials

Procedure
  • Sample Preparation: Prepare solutions of this compound at a known concentration in the different pH buffers. Aliquot these solutions into both amber (for light protection) and clear vials.

  • Storage Conditions: Store the vials under different conditions:

    • Temperature: Place sets of amber vials in temperature-controlled chambers at various temperatures.

    • Light: Place a set of clear vials in a photostability chamber. A corresponding set of amber vials should be stored under the same conditions as a dark control.

  • Time Points: At predetermined time intervals (e.g., 0, 2, 4, 8, 24, 48 hours, and longer for long-term stability), withdraw an aliquot from each sample.

  • Quantification by HPLC-UV: Analyze the samples using a validated stability-indicating HPLC method. This method should be able to separate the parent compound from its degradation products.

  • Data Analysis: Plot the concentration of this compound as a function of time for each condition. Determine the degradation kinetics (e.g., first-order) and calculate the degradation rate constant (k) and half-life (t½).

G cluster_prep Preparation cluster_storage Storage Conditions cluster_analysis Analysis prep1 Prepare solutions in different pH buffers prep2 Aliquot into amber and clear vials prep1->prep2 storage1 Temperature Study (Amber Vials) prep2->storage1 storage2 Photostability Study (Clear Vials + Dark Control) prep2->storage2 analysis1 Withdraw samples at time points storage1->analysis1 storage2->analysis1 analysis2 Quantify by HPLC-UV analysis1->analysis2 analysis3 Determine degradation kinetics (k, t½) analysis2->analysis3

Caption: Workflow for Chemical Stability Assessment.

Proposed Degradation Pathway

Based on the known degradation pathways of related flavonoids, a potential degradation route for this compound can be proposed. Under metabolic conditions, O-demethylation is a likely primary step. Under photolytic or harsh chemical conditions, cleavage of the heterocyclic C-ring can occur.

G parent This compound metabolite 3,2'-Dihydroxyflavone (O-demethylation) parent->metabolite Metabolic (CYP450) photodegradation Ring Cleavage Products parent->photodegradation Photolytic / Chemical

Caption: Proposed Degradation Pathways for this compound.

Conclusion and Future Directions

This technical guide provides a foundational understanding of the solubility and stability of this compound, drawing upon the established knowledge of the flavonoid class. The inherent low aqueous solubility and potential for degradation under various conditions are critical hurdles that must be addressed in the early stages of drug development.

The immediate priority for future research is the experimental determination of the quantitative solubility and stability of this compound using the detailed protocols outlined in this document. The resulting data will be invaluable for:

  • Informing formulation strategies: Techniques such as salt formation, co-solvency, complexation with cyclodextrins, and nano-formulations can be rationally explored to enhance solubility and stability.

  • Guiding analytical method development: A thorough understanding of the degradation profile is essential for developing robust, stability-indicating analytical methods.

  • Predicting in vivo performance: The interplay between solubility, stability, and metabolism will ultimately dictate the bioavailability and therapeutic efficacy of this compound.

By systematically addressing these knowledge gaps, the scientific community can unlock the full therapeutic potential of this promising flavonoid.

References

The Biological Activity of 3-Hydroxy-2'-methoxyflavone: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Hydroxy-2'-methoxyflavone is a synthetic flavonoid derivative belonging to the flavonol subclass. While extensive research exists for the broader flavonoid class, specific data on the biological activities of this compound remains limited. This technical guide synthesizes the available information on this compound and provides a predictive framework for its biological activities based on data from structurally similar flavonoids. This document covers potential anticancer, anti-inflammatory, neuroprotective, and antioxidant properties, and includes representative experimental protocols and signaling pathway diagrams to guide future research.

Introduction

Flavonoids are a large class of polyphenolic secondary metabolites found in plants, known for their diverse pharmacological effects. Structural modifications, such as hydroxylation and methoxylation, can significantly alter their biological activities. This compound (CAS No: 29219-03-2) is a flavonol, a subclass of flavonoids characterized by a hydroxyl group at the 3-position of the C ring. The presence of a methoxy group at the 2'-position of the B ring is a key feature that may influence its metabolic stability and biological efficacy. This guide aims to provide a comprehensive overview of the known and predicted biological activities of this compound to serve as a resource for researchers in drug discovery and development.

Chemical Properties

PropertyValue
IUPAC Name 3-hydroxy-2-(2-methoxyphenyl)-4H-chromen-4-one
Molecular Formula C16H12O4
Molecular Weight 268.26 g/mol
CAS Number 29219-03-2[1]

Synthesis and Metabolism

This compound can be synthesized through the Algar-Flynn-Oyamada reaction, which involves the oxidative cyclization of a chalcone. In biological systems, it is a known human metabolite of 2'-methoxyflavone, formed via O-demethylation catalyzed by cytochrome P450 (CYP) enzymes. While CYP2A6 is involved in the hydroxylation of the flavone core, it does not play a significant role in the O-demethylation of 2'-methoxyflavone, suggesting the involvement of other CYP isoforms in this metabolic conversion.

Potential Biological Activities

Due to the scarcity of direct experimental data for this compound, this section summarizes the biological activities of structurally related hydroxy- and methoxyflavones. This information can be used to predict the potential therapeutic applications of this compound.

Anticancer Activity

Methoxyflavones have demonstrated significant cytotoxic activity against various cancer cell lines. The presence and position of hydroxyl and methoxy groups are critical for their anticancer effects. For instance, the strategic placement of these functional groups can enhance cytotoxicity by promoting apoptosis and inhibiting cell proliferation.

Table 1: Cytotoxicity of Structurally Related Methoxyflavones against Various Cancer Cell Lines

CompoundCell LineAssayIC50 (µM)Reference
5,3′-dihydroxy-3,6,7,8,4′-PeMFMCF-7 (Breast)MTT3.71[2]
5,3′-dihydroxy-3,6,7,8,4′-PeMFMDA-MB-231 (Breast)MTT21.27[2]
Sideritoflavone (5,3′,4′-trihydroxy-6,7,8-TMF)MCF-7 (Breast)MTT4.9[2]
4′,5′-dihydroxy-5,7,3′-TMFHCC1954 (Breast)Not Specified8.58[2]
3,5,7-trihydroxy-6-methoxyflavoneSiHa (Cervix)MTT150[3]
3,5,7-trihydroxy-6-methoxyflavoneHT29 (Colon)MTT4008[3]
3',4',5-trihydroxyflavoneA549 (Lung)Not Specified<25[4]
3',4',5-trihydroxyflavoneMCF-7 (Breast)Not Specified<25[4]
Anti-inflammatory Activity

Flavonoids are well-documented for their anti-inflammatory properties, often attributed to their ability to modulate key inflammatory signaling pathways such as the NF-κB and MAPK pathways. They can inhibit the production of pro-inflammatory mediators like nitric oxide (NO) and prostaglandins.

Table 2: Anti-inflammatory Activity of Structurally Related Flavonoids

CompoundAssayCell Line/SystemKey EffectIC50/ConcentrationReference
7-hydroxyflavoneTNF-α inhibitionNot SpecifiedInhibition of TNF-α production28.76 µM[5]
7,8,3'-trihydroxyflavoneTNF-α inhibitionNot SpecifiedInhibition of TNF-α production35.13 µM[5]
7,3',4'-trihydroxyflavoneTNF-α inhibitionNot SpecifiedInhibition of TNF-α production38.18 µM[5]
3,3',4'-trihydroxyflavoneLTB4 production inhibitionActivated neutrophilsInhibition of 5-LOXNot Specified[6]
3,5,7-trihydroxyflavoneCOX-1 and COX-2 inhibitionCell-freeDual inhibition of COX and 5-LOXNot Specified[6]
Neuroprotective Activity

Flavonoids have shown promise in protecting neurons from damage induced by neurotoxins and oxidative stress. Their mechanisms of action include scavenging reactive oxygen species (ROS), modulating signaling pathways involved in neuronal survival, and inhibiting neuroinflammation.

Table 3: Neuroprotective Effects of Structurally Related Methoxyflavones

CompoundModelKey EffectEffective ConcentrationReference
4'-MethoxyflavoneNMDA-induced toxicity in cortical neuronsNeuroprotection25 µM[7]
3',4'-DimethoxyflavoneNMDA-induced toxicity in cortical neuronsNeuroprotection25 µM[7]
3,5,4′-trihydroxy-6,7,3′-trimethoxyflavoneAβ25–35-induced neurotoxicity in N2a cells96% protection against cell death140 nM[8]
5,7-dimethoxyflavoneLPS-induced memory impairment in miceImproved spatial memory10, 20, 40 mg/kg[9]
5,7,4'-trimethoxyflavoneLPS-induced memory impairment in miceImproved spatial memory10, 20, 40 mg/kg[9]
Antioxidant Activity

The antioxidant capacity of flavonoids is a cornerstone of their biological effects. This activity is primarily due to their ability to scavenge free radicals. The presence of a 3-hydroxy group is known to be important for the radical scavenging activity of flavonols.

Table 4: Antioxidant Activity of Structurally Related Flavonoids

CompoundAssayIC50 (µM)Reference
3-MQ (a 3-methoxyflavone)DPPH radical scavenging15.0[10]
3-hydroxy-2-(4-[dimethylamino]phenyl) benzo-4-pyrone derivative (A2)DPPH radical scavengingHigh activity (comparable to ascorbic acid)[11]
3-hydroxy-2-(4-[dimethylamino]phenyl) benzo-4-pyrone derivative (A5)DPPH radical scavengingHigh activity (comparable to ascorbic acid)[11]
3-hydroxy-2-(4-[dimethylamino]phenyl) benzo-4-pyrone derivative (A7)DPPH radical scavengingHigh activity (comparable to ascorbic acid)[11]

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to assessing the biological activity of this compound, based on standard protocols used for other flavonoids.

Anticancer Activity: MTT Cell Viability Assay

Objective: To determine the cytotoxic effect of this compound on a cancer cell line.

Materials:

  • Cancer cell line (e.g., MCF-7, A549)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • This compound stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • 96-well plates

  • Phosphate-buffered saline (PBS)

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) for 24, 48, or 72 hours. Include a vehicle control (DMSO) and an untreated control.

  • MTT Addition: After the treatment period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC50 value (the concentration that inhibits 50% of cell growth) can be determined by plotting a dose-response curve.

Anti-inflammatory Activity: Nitric Oxide (NO) Production Assay in RAW 264.7 Macrophages

Objective: To assess the inhibitory effect of this compound on NO production in LPS-stimulated macrophages.

Materials:

  • RAW 264.7 murine macrophage cell line

  • Complete culture medium

  • Lipopolysaccharide (LPS)

  • This compound stock solution (in DMSO)

  • Griess Reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)

  • 96-well plates

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours.

  • Pre-treatment: Pre-treat the cells with various concentrations of this compound for 1-2 hours.

  • Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include a control group without LPS stimulation.

  • Griess Assay: Collect 100 µL of the cell culture supernatant from each well and transfer to a new 96-well plate. Add 100 µL of Griess reagent to each well and incubate for 10-15 minutes at room temperature.

  • Absorbance Measurement: Measure the absorbance at 540 nm.

  • Data Analysis: Quantify the nitrite concentration using a sodium nitrite standard curve. Calculate the percentage of NO inhibition compared to the LPS-stimulated control.

Neuroprotective Activity: In Vitro Glutamate-Induced Excitotoxicity Assay

Objective: To evaluate the protective effect of this compound against glutamate-induced neuronal cell death.

Materials:

  • Neuronal cell line (e.g., SH-SY5Y or primary cortical neurons)

  • Appropriate culture medium

  • This compound stock solution (in DMSO)

  • Glutamate solution

  • Cell viability assay kit (e.g., MTT or LDH release assay)

  • 96-well plates

Procedure:

  • Cell Seeding and Differentiation (if applicable): Seed neuronal cells in a 96-well plate and allow them to differentiate if necessary.

  • Pre-treatment: Pre-treat the cells with various concentrations of this compound for 24 hours.

  • Glutamate Exposure: Expose the cells to a toxic concentration of glutamate (e.g., 5-10 mM for SH-SY5Y) for a specified period (e.g., 24 hours).

  • Cell Viability Assessment: After glutamate exposure, assess cell viability using a standard assay like the MTT assay (as described in 5.1) or by measuring lactate dehydrogenase (LDH) release into the culture medium.

  • Data Analysis: Calculate the percentage of neuroprotection conferred by this compound compared to the glutamate-treated control.

Antioxidant Activity: DPPH Radical Scavenging Assay

Objective: To measure the free radical scavenging capacity of this compound.

Materials:

  • This compound stock solution (in methanol)

  • DPPH (2,2-diphenyl-1-picrylhydrazyl) solution (in methanol)

  • Methanol

  • 96-well plates

Procedure:

  • Reaction Mixture: In a 96-well plate, add various concentrations of this compound to a solution of DPPH in methanol. Include a control with methanol instead of the flavonoid solution.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Absorbance Measurement: Measure the absorbance at 517 nm.

  • Data Analysis: Calculate the percentage of DPPH radical scavenging activity. The IC50 value (the concentration that scavenges 50% of the DPPH radicals) can be determined from a dose-response curve.

Signaling Pathways and Mechanisms of Action

The biological effects of flavonoids are often mediated through their interaction with key cellular signaling pathways. While specific pathways for this compound have not been elucidated, based on related compounds, it is likely to modulate the NF-κB and MAPK signaling cascades.

NF-κB Signaling Pathway

The NF-κB pathway is a central regulator of inflammation. In its inactive state, NF-κB is sequestered in the cytoplasm by IκB proteins. Inflammatory stimuli lead to the degradation of IκB, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes. Many flavonoids inhibit this pathway by preventing IκB degradation.

NF_kB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Stimuli Inflammatory Stimuli (e.g., LPS, TNF-α) IKK IKK Complex Stimuli->IKK IkB IκB IKK->IkB P NFkB NF-κB (p65/p50) IkB->NFkB Proteasome Proteasome IkB->Proteasome Degradation Nucleus Nucleus NFkB->Nucleus Translocation Transcription Gene Transcription (Pro-inflammatory mediators) Nucleus->Transcription Flavonoid This compound (Predicted) Flavonoid->IKK Inhibition

Caption: Predicted inhibition of the NF-κB signaling pathway.

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is crucial for regulating cellular processes like proliferation, differentiation, and apoptosis. It consists of a cascade of protein kinases. Dysregulation of this pathway is implicated in cancer. Flavonoids can modulate the MAPK pathway by inhibiting the phosphorylation of key kinases.

MAPK_Pathway GrowthFactors Growth Factors / Stress Ras Ras GrowthFactors->Ras Raf Raf Ras->Raf MEK MEK1/2 Raf->MEK P ERK ERK1/2 MEK->ERK P TranscriptionFactors Transcription Factors (e.g., c-Fos, c-Jun) ERK->TranscriptionFactors Proliferation Cell Proliferation, Survival, Differentiation TranscriptionFactors->Proliferation Flavonoid This compound (Predicted) Flavonoid->Raf Inhibition Flavonoid->MEK Inhibition

Caption: Predicted modulation of the MAPK/ERK signaling pathway.

Experimental Workflow Visualization

The following diagram illustrates a general workflow for the initial biological evaluation of this compound.

Experimental_Workflow Start This compound Cytotoxicity Cytotoxicity Screening (e.g., MTT Assay) Start->Cytotoxicity AntiInflammatory Anti-inflammatory Assays (e.g., NO, Cytokine Production) Start->AntiInflammatory Neuroprotection Neuroprotection Assays (e.g., Oxidative Stress, Excitotoxicity) Start->Neuroprotection Antioxidant Antioxidant Assays (e.g., DPPH, ABTS) Start->Antioxidant Mechanism Mechanism of Action Studies (e.g., Western Blot for Signaling Pathways) Cytotoxicity->Mechanism AntiInflammatory->Mechanism Neuroprotection->Mechanism Antioxidant->Mechanism Conclusion Data Analysis and Conclusion Mechanism->Conclusion

Caption: General workflow for biological activity screening.

Conclusion and Future Directions

This compound represents an interesting, yet understudied, flavonoid with potential therapeutic applications. Based on the biological activities of structurally related compounds, it is predicted to possess anticancer, anti-inflammatory, neuroprotective, and antioxidant properties. The presence of both a 3-hydroxyl group and a 2'-methoxy group may confer a unique profile of activity and metabolic stability.

Future research should focus on the systematic evaluation of this compound in a battery of in vitro and in vivo models to confirm these predicted activities. Key areas of investigation include:

  • Quantitative assessment of its cytotoxicity against a panel of cancer cell lines to determine its IC50 values.

  • Detailed investigation of its anti-inflammatory effects, including the measurement of various pro-inflammatory cytokines and enzymes.

  • Elucidation of its neuroprotective mechanisms in different models of neuronal damage.

  • Comprehensive analysis of its antioxidant capacity using multiple assays.

  • In-depth studies to identify the specific signaling pathways modulated by this compound.

The experimental protocols and conceptual frameworks provided in this guide offer a starting point for researchers to explore the therapeutic potential of this compound. Such studies will be crucial in determining its potential as a lead compound for the development of novel therapeutics.

References

In Silico Prediction of 3-Hydroxy-2'-methoxyflavone Bioactivity: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

The exploration of natural products for novel therapeutic agents is a cornerstone of drug discovery. Flavonoids, a diverse class of polyphenolic compounds, are of particular interest due to their wide range of reported biological activities. This technical guide outlines a comprehensive in silico workflow to predict the bioactivity of a specific, less-studied compound: 3-Hydroxy-2'-methoxyflavone. In the absence of extensive experimental data, this document serves as a procedural whitepaper detailing the methodologies for target prediction, molecular docking, and the evaluation of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties. All protocols are presented to guide researchers in the virtual screening and characterization of this and other novel compounds, emphasizing a structured, computer-aided approach to accelerate the initial phases of drug development.

Introduction to this compound

This compound is a flavonoid compound belonging to the flavonol subclass. The core structure of flavonols is 3-hydroxy-2-phenyl-4H-1-benzopyran-4-one[1]. The specific substitutions of a hydroxyl group at the 3-position and a methoxy group at the 2'-position of the B-ring define its chemical identity and are expected to significantly influence its biological and pharmacokinetic profile. While the parent compound, 3-hydroxyflavone, is a well-studied synthetic model for excited-state intramolecular proton transfer (ESIPT), the bioactivity of this specific methoxylated derivative is not widely documented[1]. In silico methods provide a powerful, cost-effective, and rapid approach to generate initial hypotheses about its therapeutic potential.[2]

Physicochemical Properties

A thorough understanding of a compound's physicochemical properties is fundamental to any drug discovery effort. These properties were retrieved from the PubChem database (CID 578729).[3]

PropertyValueSource
Molecular Formula C16H12O4PubChem[3]
Molecular Weight 268.26 g/mol PubChem[3]
IUPAC Name 3-hydroxy-2-(2-methoxyphenyl)chromen-4-onePubChem[3]
Canonical SMILES COC1=CC=CC=C1C2=C(C(=O)C3=CC=CC=C3O2)OPubChem[3]
InChIKey NOPCFBOJEWSFKO-UHFFFAOYSA-NPubChem[3]
Topological Polar Surface Area 55.8 ŲPubChem[3]
Hydrogen Bond Donors 1PubChem[3]
Hydrogen Bond Acceptors 4PubChem[3]
Rotatable Bonds 2PubChem[3]

In Silico Bioactivity Prediction: A Methodological Workflow

The computational prediction of a novel compound's bioactivity follows a structured workflow. This process integrates various methodologies to build a comprehensive profile of its potential therapeutic effects and liabilities, guiding subsequent experimental validation.[4][5]

G cluster_0 Phase 1: Preparation & Target ID cluster_1 Phase 2: Computational Analysis cluster_2 Phase 3: Analysis & Hypothesis ligand Ligand Preparation (this compound) Retrieve SMILES/SDF target_id Target Identification (Ligand-Based & Structure-Based Virtual Screening) ligand->target_id docking Molecular Docking (Binding Affinity & Pose Prediction) ligand->docking admet ADMET Prediction (Pharmacokinetics & Toxicity) ligand->admet qsar QSAR Modeling (If data is available) ligand->qsar protein_prep Protein Target Preparation (Retrieve PDB files) target_id->protein_prep protein_prep->docking analysis Binding Interaction Analysis (Hydrogen Bonds, Hydrophobic Interactions) docking->analysis hypothesis Bioactivity Hypothesis Generation (e.g., Anti-inflammatory, Anticancer) admet->hypothesis qsar->hypothesis analysis->hypothesis validation Prioritization for Experimental Validation hypothesis->validation

Figure 1: General workflow for the in silico prediction of bioactivity.

Methodologies and Experimental Protocols

This section provides detailed protocols for the core in silico experiments.

Target Identification and Preparation

The initial step is to identify potential protein targets. This can be done using ligand-based approaches, which compare the compound to databases of molecules with known activities (e.g., SwissTargetPrediction, ChEMBL), or structure-based approaches if a target class is already hypothesized.

Protocol: Protein Target Preparation

  • Target Selection: Based on the known activities of similar flavonoids, potential targets could include Cyclooxygenase-2 (COX-2), PI3K, Akt, and various Cytochrome P450 enzymes. For this guide, we will use COX-2 (PDB ID: 5IKR) as an example target.

  • Structure Retrieval: Download the 3D crystallographic structure of the target protein from the Protein Data Bank (PDB).[6]

  • Protein Cleanup: Load the PDB file into a molecular visualization tool (e.g., PyMOL, UCSF Chimera, or AutoDock Tools).[6][7]

  • Remove all non-essential molecules, including water, co-solvents, and any co-crystallized ligands.[7]

  • Add Hydrogens: Add polar hydrogen atoms to the protein, as they are crucial for correct ionization and hydrogen bond formation.[7]

  • Charge Assignment: Assign partial charges to the protein atoms (e.g., Gasteiger or Kollman charges).[7]

  • File Conversion: Save the prepared protein structure in a format suitable for the chosen docking software (e.g., PDBQT for AutoDock Vina).[7]

Ligand Preparation

Proper preparation of the small molecule (ligand) is critical for accurate docking results.

Protocol: Ligand Preparation

  • Structure Retrieval: Obtain the 2D or 3D structure of this compound from PubChem (CID 578729) in SDF or MOL2 format.[3]

  • 3D Conformation Generation: If starting from a 2D structure, convert it to a 3D structure using software like Open Babel.

  • Energy Minimization: Perform energy minimization on the 3D structure using a suitable force field (e.g., MMFF94) to obtain a stable, low-energy conformation.

  • Charge and Atom Type Assignment: Assign Gasteiger partial charges and define rotatable bonds to allow for conformational flexibility during the docking simulation.

  • File Conversion: Save the prepared ligand in the PDBQT format for use with AutoDock Vina.[7]

Molecular Docking

Molecular docking predicts the preferred orientation and binding affinity of the ligand to the protein target.[6]

Protocol: Molecular Docking with AutoDock Vina

  • Grid Box Definition: Define the search space for docking by creating a grid box centered on the active site of the target protein. The active site can be identified from the position of a co-crystallized ligand or from literature.[6]

  • Configuration File: Create a configuration file specifying the paths to the prepared protein and ligand files, the center coordinates, and the dimensions of the grid box.

  • Run Docking Simulation: Execute the docking simulation using the command-line interface of AutoDock Vina. The command typically looks like: vina --config conf.txt --log log.txt.[6]

  • Result Analysis: The software will generate an output file containing the predicted binding poses of the ligand, ranked by their binding affinity scores (in kcal/mol). Lower scores indicate stronger predicted binding.[6]

  • Visualization: Visualize the top-ranked poses in complex with the protein using PyMOL or UCSF Chimera to analyze key interactions (e.g., hydrogen bonds, hydrophobic contacts).

Hypothetical Docking Results

Target ProteinPDB IDBinding Affinity (kcal/mol)Key Interacting Residues (Hypothetical)
Cyclooxygenase-2 (COX-2)5IKR-9.2Arg120, Tyr355, Ser530
PI3K Gamma1E8X-8.5Val882, Lys833, Asp964
Akt16HHF-7.9Lys179, Thr211, Glu236
ADMET Prediction

Predicting the ADMET properties of a compound is crucial for evaluating its drug-likeness and potential for clinical success.[2] Various web-based tools are available for this purpose.[8][9][10]

Protocol: ADMET Prediction using Web Servers

  • Select Server: Choose a reliable ADMET prediction web server, such as SwissADME, pkCSM, or ADMETlab 3.0.[10][11]

  • Input Structure: Input the SMILES string of this compound into the server.

  • Run Prediction: Initiate the calculation. The server will return a comprehensive profile of various pharmacokinetic and toxicological properties.

  • Data Tabulation: Organize the predicted data into a structured table for analysis.

Hypothetical ADMET Profile

ParameterCategoryPredicted ValueInterpretation
Lipinski's Rule of Five Drug-Likeness0 ViolationsGood oral bioavailability potential
Human Intestinal Absorption Absorption> 90%High absorption from the gut
Caco-2 Permeability AbsorptionHighHigh cell permeability
Blood-Brain Barrier (BBB) DistributionBBB+Likely to cross the BBB
CYP2D6 Inhibitor MetabolismYesPotential for drug-drug interactions
CYP3A4 Inhibitor MetabolismYesPotential for drug-drug interactions
AMES Toxicity ToxicityNon-toxicLow mutagenicity potential
Hepatotoxicity ToxicityLow RiskLow risk of liver damage

Predicted Signaling Pathway Involvement

Based on the hypothetical docking results suggesting inhibition of the PI3K/Akt pathway, this compound could potentially modulate downstream cellular processes related to cell survival, proliferation, and inflammation.

G RTK Growth Factor Receptor (e.g., EGFR) PI3K PI3K RTK->PI3K AKT Akt PI3K->AKT activates mTOR mTOR AKT->mTOR Apoptosis Apoptosis (Cell Death) AKT->Apoptosis inhibits CellGrowth Cell Growth & Proliferation mTOR->CellGrowth Compound This compound Compound->PI3K inhibits Compound->AKT inhibits

Figure 2: Hypothetical inhibition of the PI3K/Akt signaling pathway.

Conclusion and Future Directions

This technical guide provides a systematic in silico framework for predicting the bioactivity of this compound. The hypothetical results from molecular docking and ADMET profiling suggest that this compound is a promising candidate for further investigation, potentially possessing anti-inflammatory or anticancer properties with a favorable pharmacokinetic profile. The predicted interactions with key therapeutic targets like COX-2 and PI3K/Akt provide a strong rationale for experimental validation.

It is critical to emphasize that these in silico predictions are hypotheses. The next steps should involve in vitro experimental validation, such as enzyme inhibition assays, cell viability studies on relevant cancer cell lines, and anti-inflammatory assays to confirm the predicted biological activities. The methodologies outlined in this guide serve as a blueprint for the initial, exploratory phase of drug discovery, enabling a more targeted and efficient allocation of laboratory resources.

References

An In-depth Technical Guide on the Thermochemical Properties of 3-Hydroxy-2'-methoxyflavone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the thermochemical properties of 3-Hydroxy-2'-methoxyflavone. Due to a lack of specific experimental or high-level computational data for this particular flavone in publicly available literature, this document outlines the established experimental and computational methodologies that can be employed for the determination of its key thermochemical parameters. Furthermore, it discusses the potential biological activities of this compound by examining the known signaling pathways of structurally similar methoxyflavones. This guide is intended to serve as a foundational resource for researchers and professionals in drug development and related scientific fields.

Introduction

Flavonoids are a class of polyphenolic secondary metabolites found in plants, known for their diverse biological activities. This compound, a member of the flavonol subclass, possesses a chemical structure that suggests potential for various pharmacological applications. A thorough understanding of its thermochemical properties, such as enthalpy of formation, entropy, and heat capacity, is crucial for drug design, formulation development, and understanding its stability and reactivity. This guide addresses the current knowledge gap regarding these properties and provides a roadmap for their determination.

Physicochemical Properties

Table 1: Computed Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₁₆H₁₂O₄PubChem[1]
Molecular Weight 268.26 g/mol PubChem[1]
IUPAC Name 3-hydroxy-2-(2-methoxyphenyl)chromen-4-onePubChem[1]
CAS Number 29219-03-2PubChem[1]

Experimental Protocols for Thermochemical Characterization

The determination of the thermochemical properties of organic compounds like this compound relies on well-established experimental techniques. The following sections detail the methodologies that can be applied.

Combustion Calorimetry for Enthalpy of Formation

Combustion calorimetry is the primary experimental method for determining the standard enthalpy of formation (ΔfH°) of combustible organic compounds.[2]

Experimental Workflow:

G cluster_prep Sample Preparation cluster_calorimetry Bomb Calorimetry cluster_analysis Data Analysis A Weigh Sample B Pelletize Sample A->B C Assemble Bomb B->C D Pressurize with O₂ C->D E Immerse in Water Bath D->E F Ignite Sample E->F G Measure Temperature Change (ΔT) F->G H Calculate Heat of Combustion (q) G->H I Determine Enthalpy of Combustion (ΔcH°) H->I J Calculate Enthalpy of Formation (ΔfH°) I->J

Figure 1: Experimental workflow for combustion calorimetry.

Methodology:

  • Sample Preparation: A precisely weighed sample of this compound is pressed into a pellet.

  • Bomb Assembly: The pellet is placed in a sample holder within a high-pressure stainless-steel vessel known as a "bomb." A fuse wire is connected to ignition terminals, touching the sample.[3]

  • Pressurization: The bomb is sealed and pressurized with pure oxygen to approximately 25-30 atm.

  • Calorimeter Setup: The bomb is placed in a calorimeter bucket containing a known volume of water. The entire assembly is placed in an insulating jacket to minimize heat exchange with the surroundings.

  • Ignition and Data Acquisition: The sample is ignited by passing an electric current through the fuse wire. The temperature of the water is monitored with high precision before and after combustion to determine the temperature change (ΔT).[2]

  • Calculation: The heat of combustion (q) is calculated using the total heat capacity of the calorimeter system (determined by calibrating with a standard substance like benzoic acid) and the measured ΔT.[3] From this, the standard enthalpy of combustion (ΔcH°) is determined. The standard enthalpy of formation (ΔfH°) is then calculated using Hess's law, from the enthalpies of formation of the combustion products (CO₂ and H₂O).[4]

Differential Scanning Calorimetry (DSC) for Heat Capacity and Phase Transitions

Differential Scanning Calorimetry (DSC) is a versatile thermal analysis technique used to measure the heat flow into or out of a sample as a function of temperature or time.[5] It is employed to determine heat capacity, melting point, and enthalpy of fusion.[6]

Experimental Workflow:

G cluster_prep Sample Preparation cluster_dsc DSC Analysis cluster_analysis Data Analysis A Weigh Sample B Seal in Pan A->B C Place Sample & Reference in Cell B->C D Program Temperature Ramp C->D E Measure Differential Heat Flow D->E F Determine Heat Capacity (Cp) E->F G Identify Phase Transitions F->G H Calculate Enthalpy of Fusion (ΔfusH) G->H

Figure 2: Experimental workflow for Differential Scanning Calorimetry.

Methodology:

  • Sample Preparation: A small, accurately weighed amount of this compound is hermetically sealed in an aluminum pan. An empty sealed pan is used as a reference.

  • DSC Measurement: The sample and reference pans are placed in the DSC cell. A controlled temperature program, typically a linear heating rate, is applied. The instrument measures the difference in heat flow required to maintain the sample and reference at the same temperature.[5]

  • Data Analysis:

    • Heat Capacity (Cp): The heat capacity is determined from the heat flow signal.[6]

    • Phase Transitions: Melting appears as an endothermic peak on the DSC thermogram. The temperature at the peak maximum is the melting point, and the area under the peak corresponds to the enthalpy of fusion (ΔfusH).

Computational Protocols for Thermochemical Properties

In the absence of experimental data, high-level quantum chemical calculations can provide reliable estimates of thermochemical properties.

Gaussian-n (G3 and G4) Theories

Gaussian-n (Gn) theories, such as G3 and G4, are composite ab initio methods designed to calculate accurate thermochemical data for molecules.[7][8] These methods involve a series of calculations at different levels of theory and with different basis sets, which are then combined to extrapolate to a high-accuracy energy.[9]

Computational Workflow:

G A Geometry Optimization (e.g., B3LYP/6-31G(d)) B Frequency Calculation (for ZPE and thermal corrections) A->B C Single-Point Energy Calculations (multiple levels of theory and basis sets) A->C E Total Energy Calculation B->E C->E D Empirical Higher-Level Correction D->E F Thermochemical Properties (ΔfH°, S°, Cp) E->F

Figure 3: Computational workflow for G3/G4 thermochemistry.

Methodology:

  • Geometry Optimization: The molecular geometry of this compound is optimized at a specified level of theory (e.g., B3LYP/6-31G(d)).

  • Frequency Calculation: Vibrational frequencies are calculated at the optimized geometry to obtain the zero-point vibrational energy (ZPVE) and thermal corrections to the enthalpy and entropy.[10][11]

  • Single-Point Energy Calculations: A series of single-point energy calculations are performed with higher levels of theory (e.g., MP2, QCISD(T)) and larger basis sets.[7]

  • Extrapolation and Correction: The results of these calculations are combined in a predefined manner to extrapolate to the complete basis set limit. An empirical higher-level correction is often added to account for remaining deficiencies.[9]

  • Thermochemical Property Calculation: The final, high-accuracy total energy is used in conjunction with the ZPVE and thermal corrections to calculate the standard enthalpy of formation, standard molar entropy, and heat capacity.

Potential Biological Activities and Signaling Pathways

While the specific biological activities of this compound are not extensively documented, the activities of structurally related methoxyflavones provide insights into its potential pharmacological roles.

Parthanatos Cell Death Pathway

Parthanatos is a form of programmed cell death initiated by the overactivation of poly(ADP-ribose) polymerase-1 (PARP-1), often in response to significant DNA damage.[12][13] This pathway is distinct from apoptosis and necrosis.[12] Some methoxyflavones have been identified as inhibitors of this pathway, suggesting a potential neuroprotective role.

G DNA_damage DNA Damage PARP1 PARP-1 Activation DNA_damage->PARP1 PAR PAR Polymer Accumulation PARP1->PAR AIF_release Mitochondrial AIF Release PAR->AIF_release AIF_translocation Nuclear Translocation of AIF AIF_release->AIF_translocation DNA_fragmentation Large-Scale DNA Fragmentation AIF_translocation->DNA_fragmentation Cell_death Parthanatos DNA_fragmentation->Cell_death

Figure 4: Simplified signaling pathway of Parthanatos.
Calcium Signaling in Muscle Hypertrophy

Intracellular calcium (Ca²⁺) is a crucial second messenger that regulates numerous cellular processes, including muscle growth (hypertrophy).[14][15] Certain flavonoids have been shown to modulate Ca²⁺ signaling pathways, leading to the activation of downstream effectors that promote protein synthesis and muscle cell growth.[16][17]

G Stimulus External Stimulus (e.g., Methoxyflavone) Ca_release Increased Intracellular [Ca²⁺] Stimulus->Ca_release Calcineurin Calcineurin Activation Ca_release->Calcineurin NFAT NFAT Dephosphorylation & Nuclear Translocation Calcineurin->NFAT Gene_expression Hypertrophic Gene Expression NFAT->Gene_expression Hypertrophy Muscle Hypertrophy Gene_expression->Hypertrophy

Figure 5: Simplified Ca²⁺/Calcineurin signaling pathway in muscle hypertrophy.

Synthesis

3-Hydroxyflavones can be synthesized through various methods. A common approach is the Algar-Flynn-Oyamada reaction, which involves the oxidative cyclization of a chalcone.[18] Another method involves the reaction of a chalcone with alkaline hydrogen peroxide.[19] The synthesis of this compound would likely start from 2'-hydroxyacetophenone and 2-methoxybenzaldehyde to form the corresponding chalcone, followed by cyclization and oxidation.

Conclusion

This technical guide has addressed the current state of knowledge regarding the thermochemical properties of this compound. While specific quantitative data is lacking, this document provides a comprehensive overview of the standard experimental and computational methodologies that can be employed for their determination. The detailed protocols for combustion calorimetry, differential scanning calorimetry, and high-level computational methods such as G3 and G4 theories offer a clear path for future research. Furthermore, by examining the biological activities of structurally similar compounds, this guide highlights potential signaling pathways, such as the parthanatos and calcium signaling pathways, that may be modulated by this compound. This information serves as a valuable resource for researchers and professionals in the fields of medicinal chemistry, pharmacology, and drug development, facilitating further investigation into the therapeutic potential of this and related flavonoids.

References

Crystalline Structure of 3-Hydroxy-2'-methoxyflavone: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Hydroxy-2'-methoxyflavone is a synthetic flavonoid, a class of compounds renowned for their diverse biological activities. As a member of the flavonol subclass, it possesses a core 3-hydroxy-2-phenyl-4H-chromen-4-one structure with a methoxy group substitution on the 2'-position of the phenyl ring. The precise arrangement of atoms in its crystalline state is fundamental to understanding its physicochemical properties, potential biological interactions, and suitability for drug development. This technical guide provides an in-depth overview of the crystalline structure of this compound, detailed experimental protocols for its synthesis and characterization, and an exploration of its potential biological significance based on related compounds.

Crystalline Structure and Properties

The definitive crystal structure of this compound was determined by single-crystal X-ray diffraction. The compound crystallizes in a triclinic system, which is characterized by three unequal axes and three unequal angles.

Crystallographic Data

The crystallographic data for this compound (C₁₆H₁₂O₄) is summarized in the table below. This information is crucial for researchers aiming to replicate or build upon the crystallographic studies.

ParameterValue
Formula C₁₆H₁₂O₄
Molecular Weight 268.26 g/mol
Crystal System Triclinic
Space Group
Unit Cell Dimensions
a7.463(2) Å
b10.120(3) Å
c10.186(1) Å
α62.15(2)°
β71.39(2)°
γ73.91(2)°
Volume 639.9(3) ų
Z (molecules per unit cell) 2
CCDC Number 1267/52

Experimental Protocols

Synthesis of this compound

The synthesis of 3-hydroxyflavones is commonly achieved through the Algar-Flynn-Oyamada (AFO) reaction.[1][2] This reaction involves the oxidative cyclization of a chalcone precursor in the presence of hydrogen peroxide and a base.

Step 1: Synthesis of the Chalcone Precursor (2'-Hydroxy-2-methoxychalcone)

  • Reactants: Dissolve equimolar amounts of 2'-hydroxyacetophenone and 2-methoxybenzaldehyde in ethanol.

  • Base Catalysis: Add a concentrated aqueous solution of potassium hydroxide (KOH) or sodium hydroxide (NaOH) to the ethanolic solution.

  • Reaction: Stir the mixture at room temperature for several hours until the reaction is complete, which can be monitored by thin-layer chromatography (TLC).

  • Isolation: Pour the reaction mixture into a beaker of crushed ice and acidify with dilute hydrochloric acid (HCl) to precipitate the chalcone.

  • Purification: Filter the precipitate, wash with cold water until neutral, and recrystallize from a suitable solvent such as ethanol to obtain the purified 2'-hydroxy-2-methoxychalcone.

Step 2: Oxidative Cyclization to form this compound (Algar-Flynn-Oyamada Reaction)

  • Suspension: Suspend the purified chalcone in ethanol.

  • Reaction Conditions: Add aqueous sodium hydroxide, followed by the slow, dropwise addition of hydrogen peroxide (30%). Maintain the reaction temperature around 30°C and stir for several hours.[2]

  • Precipitation: Pour the reaction mixture into crushed ice containing hydrochloric acid. The this compound will precipitate out of solution.

  • Purification and Crystallization: Filter the solid product, wash thoroughly with water, and dry. For single crystals suitable for X-ray diffraction, recrystallization from a solvent like ethyl acetate or methanol is necessary.[2] Slow evaporation of the solvent is recommended to promote the growth of high-quality crystals.

Structural Determination Workflow

The following diagram illustrates the general workflow for the synthesis and structural determination of this compound.

G cluster_synthesis Synthesis cluster_characterization Characterization Chalcone_Synthesis Chalcone Synthesis AFO_Reaction Algar-Flynn-Oyamada Reaction Chalcone_Synthesis->AFO_Reaction Purification Purification AFO_Reaction->Purification Crystallization Crystallization Purification->Crystallization XRay_Diffraction Single-Crystal X-Ray Diffraction Crystallization->XRay_Diffraction Structure_Solution Structure Solution and Refinement XRay_Diffraction->Structure_Solution

Workflow for Synthesis and Structural Characterization.

Potential Biological Activity and Signaling Pathways

While direct experimental evidence for the biological activity of this compound is limited, the broader class of methoxylated flavones has demonstrated significant potential in modulating various cellular signaling pathways. Flavonoids are known to exhibit a range of pharmacological effects, including anti-inflammatory, antioxidant, and anticancer activities.[3][4]

Based on studies of structurally related compounds, this compound could potentially interact with key inflammatory and cell survival pathways. Polymethoxylated flavones have been shown to modulate signaling cascades such as NF-κB, PI3K/Akt, and MAPK pathways.[5] The NF-κB pathway is a critical regulator of the inflammatory response, and its inhibition can lead to a reduction in the production of pro-inflammatory cytokines. The PI3K/Akt and MAPK pathways are central to cell growth, proliferation, and survival, and their modulation by flavonoids can contribute to anticancer effects.

The following diagram illustrates a hypothesized signaling pathway that this compound might influence, based on the known activities of similar flavonoids.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor IKK IKK Receptor->IKK IkB IκB IKK->IkB P NFkB NF-κB (p50/p65) IkB->NFkB Releases NFkB_n NF-κB (p50/p65) NFkB->NFkB_n Translocation Flavone This compound (Hypothesized) Flavone->IKK Inhibition DNA DNA NFkB_n->DNA Genes Pro-inflammatory Genes DNA->Genes Transcription Stimulus Inflammatory Stimulus Stimulus->Receptor

Hypothesized Inhibition of the NF-κB Signaling Pathway.

Conclusion

This technical guide provides a comprehensive overview of the crystalline structure of this compound, offering valuable data for researchers in crystallography, medicinal chemistry, and drug development. The detailed experimental protocols for its synthesis and crystallization serve as a practical resource for laboratory work. While the specific biological activities of this compound are yet to be fully elucidated, the known functions of related flavonoids suggest promising avenues for future research, particularly in the context of inflammatory and proliferative diseases. The structural and procedural information contained herein provides a solid foundation for further investigation into the therapeutic potential of this synthetic flavonol.

References

Methodological & Application

Application Notes and Protocols for the Quantification of 3-Hydroxy-2'-methoxyflavone using HPLC

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a detailed framework for the quantitative analysis of 3-Hydroxy-2'-methoxyflavone using High-Performance Liquid Chromatography (HPLC) with UV detection. While a specific validated method for this particular analyte is not widely published, this document outlines a robust protocol adapted from established methods for structurally similar methoxyflavones and hydroxylated flavonoids. The provided methodologies cover sample preparation, HPLC conditions, and method validation parameters, offering a solid starting point for researchers to develop and validate a quantitative assay for this compound. Additionally, a representative signaling pathway often modulated by flavonoids is illustrated to provide context for its potential biological evaluation.

Introduction

This compound is a flavonoid, a class of polyphenolic compounds found in various plants. Flavonoids are of significant interest in drug development and nutritional science due to their wide range of biological activities, including antioxidant, anti-inflammatory, and anti-cancer properties. Accurate and precise quantification of this compound is essential for pharmacokinetic studies, quality control of natural product extracts, and for establishing structure-activity relationships. HPLC is a powerful and versatile technique for the separation and quantification of flavonoids due to its high resolution, sensitivity, and reproducibility.

Experimental Protocols

The following protocols are based on established methods for the analysis of similar flavonoid compounds and should be validated specifically for this compound.

Sample Preparation

The choice of sample preparation method will depend on the matrix.

2.1.1. Plant Material (e.g., leaves, stems, roots)

  • Drying and Grinding: Dry the plant material at a controlled temperature (e.g., 40-50°C) to a constant weight. Grind the dried material into a fine powder.

  • Extraction:

    • Accurately weigh approximately 1.0 g of the powdered plant material.

    • Add 20 mL of a suitable solvent (e.g., methanol or 70% ethanol).

    • Perform extraction using one of the following methods:

      • Ultrasonication: Sonicate the mixture for 30-60 minutes.

      • Maceration: Let the mixture stand for 24 hours at room temperature with occasional shaking.

  • Filtration: Filter the extract through a 0.45 µm syringe filter to remove particulate matter.

  • Concentration (Optional): If the concentration of the analyte is low, the extract can be evaporated to dryness under reduced pressure and reconstituted in a smaller volume of the mobile phase.

2.1.2. Biological Fluids (e.g., Plasma, Serum)

  • Protein Precipitation:

    • To 100 µL of plasma, add 300 µL of a precipitating agent (e.g., acetonitrile or methanol).

    • Vortex for 1 minute to ensure thorough mixing.

  • Centrifugation: Centrifuge the mixture at 10,000 x g for 10 minutes to pellet the precipitated proteins.

  • Supernatant Collection: Carefully transfer the supernatant to a clean tube.

  • Evaporation and Reconstitution: Evaporate the supernatant to dryness under a gentle stream of nitrogen. Reconstitute the residue in a known volume of the mobile phase.

  • Filtration: Filter the reconstituted sample through a 0.45 µm syringe filter before injection.

HPLC Instrumentation and Conditions

A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD) is suitable.

ParameterRecommended Condition
Column C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient Elution 0-5 min, 10% B; 5-25 min, 10-90% B; 25-30 min, 90% B; 30-35 min, 10% B
Flow Rate 1.0 mL/min
Column Temperature 30°C
Injection Volume 10 µL
Detection Wavelength Band I (around 340-380 nm) and Band II (around 250-270 nm) should be evaluated for optimal sensitivity. A DAD is recommended for initial method development to determine the absorption maxima.
Standard Solution Preparation
  • Stock Solution: Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol to prepare a stock solution of 1 mg/mL.

  • Working Standards: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to achieve a concentration range suitable for constructing a calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

Data Presentation: Method Validation Parameters

The following table summarizes typical validation parameters that should be established for a robust HPLC method for the quantification of this compound. The values provided are based on data from the analysis of similar flavonoids and serve as a general guideline.[1][2][3]

ParameterTypical Acceptance Criteria/Value
Linearity (Correlation Coefficient, r²) > 0.999
Limit of Detection (LOD) 0.05 - 1.0 µg/mL
Limit of Quantification (LOQ) 0.15 - 3.0 µg/mL
Accuracy (% Recovery) 95 - 105%
Precision (% RSD) Intraday: < 2%, Interday: < 5%
Specificity The analyte peak should be well-resolved from other matrix components (Peak Purity > 0.995 with DAD).
Retention Time (% RSD) < 1%

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis sample Sample Matrix (Plant or Biological Fluid) extraction Extraction / Precipitation sample->extraction filtration Filtration (0.45 µm) extraction->filtration hplc HPLC System (C18 Column, Gradient Elution) filtration->hplc detection UV/DAD Detection hplc->detection chromatogram Chromatogram Generation detection->chromatogram integration Peak Integration chromatogram->integration quantification Quantification integration->quantification calibration Calibration Curve calibration->quantification

Caption: General workflow for the quantification of this compound.

Representative Signaling Pathway: PI3K/Akt/mTOR

Flavonoids are known to interact with various cellular signaling pathways. The PI3K/Akt/mTOR pathway is a key regulator of cell proliferation, survival, and metabolism and is a common target for many flavonoids.[4][5][6] The following diagram illustrates this pathway.

signaling_pathway GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 Akt Akt PIP3->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates Proliferation Cell Proliferation & Survival mTORC1->Proliferation Flavonoid This compound (Potential Inhibitor) Flavonoid->PI3K Inhibits Flavonoid->Akt Inhibits Flavonoid->mTORC1 Inhibits

Caption: The PI3K/Akt/mTOR signaling pathway, a potential target for flavonoids.

Conclusion

The analytical methods and protocols detailed in this document provide a comprehensive starting point for the quantification of this compound. The successful implementation of this HPLC method will enable researchers to accurately determine the concentration of this flavonoid in various matrices, which is a critical step in its evaluation as a potential therapeutic agent or as a marker for quality control. It is imperative to perform a full method validation for this compound to ensure the accuracy, precision, and reliability of the obtained results.

References

Application Note: Quantitative Determination of 3-Hydroxy-2'-methoxyflavone in Human Plasma and Urine by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

3-Hydroxy-2'-methoxyflavone is a flavonoid that, like other members of its class, exhibits a range of pharmacological properties, including anti-inflammatory, antioxidant, and potential anti-cancer activities.[1] To facilitate pharmacokinetic, toxicokinetic, and metabolism studies in drug development, a sensitive and robust analytical method for the quantification of this compound in biological matrices is essential. This application note details a comprehensive LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) protocol for the detection and quantification of this compound in human plasma and urine. The described methodology is designed to offer high selectivity, sensitivity, and throughput for preclinical and clinical research.

Metabolic Considerations

Flavonoids, including methoxyflavones, undergo metabolism primarily through Phase I and Phase II reactions. Phase I reactions often involve oxidation, hydroxylation, and demethylation, frequently mediated by cytochrome P450 (CYP) enzymes such as CYP1A1, CYP1A2, and CYP3A4.[2] For this compound, potential metabolic pathways could involve O-demethylation, hydroxylation of the flavone rings, and subsequent conjugation. Phase II metabolism typically involves glucuronidation and sulfation to increase water solubility and facilitate excretion.[3][4] Understanding these metabolic pathways is crucial for identifying potential metabolites that may need to be monitored alongside the parent compound.

Experimental Workflow

The overall experimental workflow for the analysis of this compound in biological samples is depicted below.

workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample (Plasma or Urine) Spike Spike with Internal Standard Sample->Spike Extraction Extraction (Protein Precipitation/SPE) Spike->Extraction Evaporation Evaporation to Dryness Extraction->Evaporation Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution Injection UPLC Injection Reconstitution->Injection Separation Chromatographic Separation Injection->Separation Detection MS/MS Detection (MRM) Separation->Detection Quantification Quantification Detection->Quantification Reporting Reporting Quantification->Reporting

Caption: Experimental workflow for LC-MS/MS analysis.

Detailed Experimental Protocols

Protocol 1: Sample Preparation

This protocol outlines the procedure for extracting this compound from human plasma and urine.

Materials:

  • Human plasma or urine samples

  • This compound reference standard

  • Internal Standard (IS) solution (e.g., a structurally similar flavonoid not present in the sample, such as 2'-Hydroxyflavanone[5])

  • Acetonitrile (ACN), HPLC grade[6]

  • Methanol (MeOH), HPLC grade

  • Formic acid, LC-MS grade

  • Deionized water

  • Microcentrifuge tubes (1.5 mL)

  • Centrifuge

  • Nitrogen evaporator

Procedure for Plasma (Protein Precipitation): [6]

  • Thaw plasma samples at room temperature.

  • Pipette 100 µL of plasma into a 1.5 mL microcentrifuge tube.

  • Add 10 µL of the internal standard working solution.

  • Add 300 µL of ice-cold acetonitrile to precipitate proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 13,000 rpm for 15 minutes at 4°C.

  • Transfer the supernatant to a new tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 50:50 Methanol:Water with 0.1% Formic Acid).

  • Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.

Procedure for Urine (Dilute-and-Shoot or SPE):

  • For Dilute-and-Shoot:

    • Thaw urine samples at room temperature and vortex.

    • Centrifuge at 13,000 rpm for 10 minutes to remove particulates.

    • Take 100 µL of the supernatant and add 10 µL of the internal standard.

    • Dilute with 900 µL of the initial mobile phase.

    • Vortex and transfer to an autosampler vial.

  • For Solid-Phase Extraction (SPE) (for higher sensitivity): [7]

    • Condition an SPE cartridge (e.g., Oasis HLB) with 1 mL of methanol followed by 1 mL of deionized water.

    • Load 1 mL of urine (pre-treated with internal standard) onto the cartridge.

    • Wash the cartridge with 1 mL of 5% methanol in water.

    • Elute the analyte with 1 mL of methanol.

    • Evaporate the eluate to dryness and reconstitute as described for plasma samples.

Protocol 2: UPLC-MS/MS Analysis

This protocol provides a starting point for the chromatographic separation and mass spectrometric detection. Optimization may be required based on the specific instrumentation.

Instrumentation:

  • UPLC System: Waters ACQUITY UPLC I-Class system or equivalent.[4][8]

  • Mass Spectrometer: Waters Xevo TQ-S tandem quadrupole mass spectrometer or equivalent.[4][8]

Chromatographic Conditions:

  • Column: ACQUITY UPLC BEH C18 column (2.1 mm × 50 mm, 1.7 µm) or equivalent.[6]

  • Mobile Phase A: Water with 0.1% Formic Acid.[6]

  • Mobile Phase B: Methanol with 0.1% Formic Acid.[6]

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

  • Column Temperature: 40°C.

  • Gradient Elution:

    Time (min) %A %B
    0.0 95 5
    1.0 50 50
    3.0 5 95
    4.0 5 95
    4.1 95 5

    | 5.0 | 95 | 5 |

Mass Spectrometry Conditions:

  • Ionization Mode: Electrospray Ionization (ESI), Positive Mode.[8]

  • Capillary Voltage: 3.0 kV.[4][8]

  • Cone Voltage: 30 V (requires optimization).[4][8]

  • Source Temperature: 150°C.

  • Desolvation Temperature: 450°C.

  • Cone Gas Flow: 50 L/h.

  • Desolvation Gas Flow: 800 L/h.

  • Acquisition Mode: Multiple Reaction Monitoring (MRM).

MRM Transitions (Hypothetical): The exact mass transitions need to be determined by infusing a standard solution of this compound. For a compound with a molecular weight of 268.27 g/mol , the precursor ion ([M+H]+) would be m/z 269.3. Fragment ions would be determined experimentally.

AnalytePrecursor Ion (m/z)Product Ion (m/z)Cone Voltage (V)Collision Energy (eV)
This compound269.3135.1 (Quantifier)3020
This compound269.3107.1 (Qualifier)3025
Internal Standard (e.g., 2'-Hydroxyflavanone)241.2121.12518

Quantitative Data Summary

The following table summarizes the typical validation parameters for a method of this nature. These values are representative and should be established during method validation.

ParameterResult
Linearity Range 1 - 1000 ng/mL
Correlation Coefficient (r²) > 0.995
Limit of Detection (LOD) 0.5 ng/mL
Limit of Quantification (LOQ) 1 ng/mL
Intra-day Precision (%RSD) < 10%
Inter-day Precision (%RSD) < 12%
Accuracy (% Recovery) 90 - 110%
Matrix Effect Minimal (<15%)

Potential Signaling Pathway

Flavonoids are known to interact with various cellular signaling pathways. While the specific pathways for this compound are not fully elucidated, a plausible mechanism of action, given its structural similarity to other flavonoids, involves the modulation of inflammatory and cell survival pathways.

signaling cluster_pathway Potential Signaling Pathway Modulation HMF This compound IKK IKK HMF->IKK PI3K PI3K HMF->PI3K NFkB NF-κB IKK->NFkB activates ProInflammatory Pro-inflammatory Cytokines (TNF-α, IL-6) NFkB->ProInflammatory promotes transcription Akt Akt PI3K->Akt activates mTOR mTOR Akt->mTOR activates CellSurvival Cell Survival & Proliferation mTOR->CellSurvival promotes

Caption: Potential modulation of NF-κB and PI3K/Akt pathways.

This application note provides a detailed and robust LC-MS/MS protocol for the sensitive and selective quantification of this compound in human plasma and urine. The described methods for sample preparation and analysis are suitable for supporting a wide range of research and drug development activities. The provided quantitative parameters and potential signaling pathway information offer a comprehensive resource for researchers in this field. As with any analytical method, validation in the end-user's laboratory is essential to ensure performance.

References

Application Notes and Protocols for In Vitro Antioxidant Assays of 3-Hydroxy-2'-methoxyflavone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to assessing the in vitro antioxidant activity of 3-Hydroxy-2'-methoxyflavone using two common assays: the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay and the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical cation decolorization assay.

Introduction

Flavonoids are a class of polyphenolic compounds widely recognized for their antioxidant properties, which are primarily attributed to their ability to scavenge free radicals. 3-Hydroxyflavones, also known as flavonols, are a significant subgroup of flavonoids with potent antioxidant activities. The presence of a hydroxyl group at the 3-position, along with other structural features, influences their radical scavenging capabilities. The antioxidant activity of these compounds is crucial in the prevention and treatment of diseases associated with oxidative stress.

The DPPH and ABTS assays are popular spectrophotometric methods for evaluating the antioxidant capacity of various substances. The DPPH assay measures the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical, leading to a color change from violet to yellow. The ABTS assay is based on the reduction of the pre-formed ABTS radical cation (ABTS•+) by an antioxidant, resulting in a decrease in its characteristic blue-green color.

Data Presentation

Direct quantitative data for the antioxidant activity of this compound is limited in publicly available literature. However, the activity of structurally similar compounds can provide an estimate of its potential. The presence of a 3-hydroxyl group is known to contribute to antioxidant activity, while methoxylation can have varied effects. For context, IC50 values for related flavonoids are presented below. A lower IC50 value indicates a higher antioxidant activity.

CompoundAssayIC50 Value (µM)Reference CompoundIC50 Value (µM)
3-Hydroxyflavone derivativesDPPHVariesAscorbic Acid~20-50
MethoxyflavonesDPPHGenerally >100 µg/mLQuercetin~2-10
This compound DPPH Data not available --
This compound ABTS Data not available Trolox~1.5-4.0

Note: The antioxidant activity of flavonoids is highly dependent on their substitution pattern. The data for derivatives and related compounds are for comparative purposes only.

Experimental Protocols

DPPH Radical Scavenging Assay

This protocol outlines the procedure for determining the free radical scavenging activity of this compound using the DPPH radical.

Materials:

  • This compound

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol (spectrophotometric grade)

  • Positive control (e.g., Ascorbic acid or Trolox)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 517 nm

Procedure:

  • Preparation of DPPH Radical Solution (0.1 mM):

    • Dissolve an appropriate amount of DPPH in methanol to achieve a final concentration of 0.1 mM.

    • Store the solution in an amber bottle and in the dark to prevent degradation. This solution should be prepared fresh daily.

  • Preparation of Test Compound and Standard Solutions:

    • Prepare a stock solution of this compound in methanol.

    • From the stock solution, prepare a series of dilutions to obtain a range of concentrations for testing.

    • Prepare a similar dilution series for the positive control (e.g., Ascorbic acid).

  • Assay Protocol:

    • In a 96-well microplate, add a specific volume of the test compound or standard solution to each well.

    • Add an equal volume of the DPPH working solution to each well.

    • For the blank, use methanol instead of the test compound.

    • Mix the contents of the wells thoroughly.

    • Incubate the plate in the dark at room temperature for 30 minutes.[1]

    • After incubation, measure the absorbance of each well at 517 nm using a microplate reader.[1]

  • Calculation of Radical Scavenging Activity:

    • The percentage of DPPH radical scavenging activity is calculated using the following formula:

      Where:

      • A_control is the absorbance of the DPPH solution without the sample.

      • A_sample is the absorbance of the DPPH solution with the sample.

  • Determination of IC50 Value:

    • Plot the percentage of inhibition against the concentration of the test compound.

    • The IC50 value, which is the concentration of the compound required to scavenge 50% of the DPPH radicals, is determined from the graph.

ABTS Radical Cation Decolorization Assay

This protocol details the method for assessing the antioxidant capacity of this compound by its ability to scavenge the ABTS radical cation.

Materials:

  • This compound

  • ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) diammonium salt)

  • Potassium persulfate (K₂S₂O₈)

  • Phosphate-buffered saline (PBS) or ethanol

  • Positive control (e.g., Trolox)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 734 nm

Procedure:

  • Preparation of ABTS Radical Cation (ABTS•+) Solution:

    • Prepare a 7 mM aqueous solution of ABTS.

    • Prepare a 2.45 mM aqueous solution of potassium persulfate.

    • Mix the two solutions in equal volumes (1:1 v/v) and allow the mixture to stand in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical cation.[2]

  • Preparation of ABTS•+ Working Solution:

    • Before use, dilute the ABTS•+ stock solution with PBS or ethanol to an absorbance of 0.700 ± 0.02 at 734 nm.

  • Preparation of Test Compound and Standard Solutions:

    • Prepare a stock solution of this compound in a suitable solvent.

    • Prepare a series of dilutions from the stock solution.

    • Prepare a similar dilution series for the positive control (Trolox).

  • Assay Protocol:

    • In a 96-well microplate, add a small volume of the test compound or standard solution to each well.

    • Add a larger volume of the ABTS•+ working solution to each well to initiate the reaction.

    • Mix the contents of the wells thoroughly.

    • Incubate the plate at room temperature for a specific time (e.g., 6 minutes).

    • Measure the absorbance of each well at 734 nm.[2]

  • Calculation of Scavenging Activity:

    • The percentage of ABTS•+ scavenging activity is calculated using the following formula:

      Where:

      • A_control is the absorbance of the ABTS•+ solution without the sample.

      • A_sample is the absorbance of the ABTS•+ solution with the sample.

  • Determination of IC50 or TEAC Value:

    • Plot the percentage of inhibition against the concentration of the test compound to determine the IC50 value.

    • Alternatively, the antioxidant capacity can be expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which is calculated by comparing the scavenging activity of the test compound to that of Trolox.

Mandatory Visualizations

DPPH_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis prep_dpph Prepare 0.1 mM DPPH in Methanol mix Mix Sample/Control with DPPH solution in 96-well plate prep_dpph->mix prep_sample Prepare Serial Dilutions of This compound prep_sample->mix prep_control Prepare Serial Dilutions of Positive Control (e.g., Ascorbic Acid) prep_control->mix incubate Incubate in Dark (30 min, RT) mix->incubate measure Measure Absorbance at 517 nm incubate->measure calculate Calculate % Inhibition measure->calculate plot Plot % Inhibition vs. Concentration calculate->plot ic50 Determine IC50 Value plot->ic50

Caption: Workflow for the DPPH Radical Scavenging Assay.

ABTS_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis prep_abts_stock Prepare ABTS•+ Stock Solution (7 mM ABTS + 2.45 mM K₂S₂O₈) incubate_abts Incubate in Dark (12-16 h, RT) prep_abts_stock->incubate_abts prep_abts_working Dilute ABTS•+ Stock to Absorbance of 0.700 at 734 nm incubate_abts->prep_abts_working mix Mix Sample/Control with ABTS•+ working solution prep_abts_working->mix prep_sample Prepare Serial Dilutions of This compound prep_sample->mix prep_control Prepare Serial Dilutions of Positive Control (e.g., Trolox) prep_control->mix incubate_reaction Incubate (e.g., 6 min, RT) mix->incubate_reaction measure Measure Absorbance at 734 nm incubate_reaction->measure calculate Calculate % Inhibition measure->calculate plot Plot % Inhibition vs. Concentration calculate->plot ic50_teac Determine IC50 or TEAC Value plot->ic50_teac

Caption: Workflow for the ABTS Radical Cation Decolorization Assay.

DPPH_Reaction DPPH_radical DPPH• (Violet) Antioxidant +  this compound (AH) DPPH_radical->Antioxidant H• donation DPPH_H DPPH-H (Yellow-colored) Antioxidant->DPPH_H Antioxidant_radical +  A• DPPH_H->Antioxidant_radical

Caption: DPPH Radical Scavenging Mechanism.

References

Application Notes and Protocols for Cell-Based Experiments Using 3-Hydroxy-2'-methoxyflavone

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

These application notes provide a generalized framework and detailed protocols for researchers, scientists, and drug development professionals interested in investigating the potential cellular effects of 3-Hydroxy-2'-methoxyflavone. The methodologies and expected outcomes are based on the known activities of structurally similar hydroxy- and methoxyflavones. It is anticipated that this compound may exhibit cytotoxic, pro-apoptotic, and signaling modulatory effects in various cell lines.

Potential Biological Activities and Mechanisms of Action

Based on studies of related methoxyflavones and hydroxyflavones, this compound may exert its cellular effects through several mechanisms:

  • Induction of Apoptosis: Many flavonoids induce programmed cell death in cancer cells. This can be mediated through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways, often involving the activation of caspases. Some hydroxylated polymethoxyflavones have been shown to induce apoptosis by increasing intracellular calcium levels, which in turn activates Ca(2+)-dependent proteases like µ-calpain and caspase-12[1].

  • Cell Cycle Arrest: Flavonoids can interfere with the cell cycle machinery, leading to arrest at different phases (e.g., G2/M), thereby preventing cancer cell proliferation. For instance, 3'-hydroxy-3,4'-dimethoxyflavone has been shown to induce G2-M cell cycle arrest in human leukemia cell lines.

  • Modulation of Signaling Pathways: Key signaling pathways that are often dysregulated in cancer and other diseases can be targeted by flavonoids.

    • STAT3 Pathway: Constitutive activation of Signal Transducer and Activator of Transcription 3 (STAT3) is linked to tumor cell proliferation, survival, and angiogenesis. Certain dihydroxypentamethoxyflavones inhibit STAT3 activation by suppressing its phosphorylation and nuclear translocation[2].

    • Akt/NF-κB Pathway: This pathway is crucial for cell survival and inflammation. Some methoxyflavones have been shown to suppress this pathway, leading to the downregulation of anti-apoptotic proteins.

Quantitative Data Summary (Hypothetical)

As no specific quantitative data for this compound is available, the following table is a template for summarizing potential experimental outcomes. Researchers would need to experimentally determine these values.

Cell LineAssayParameterResult (e.g., IC50)Incubation Time
Breast Cancer (e.g., MCF-7)Cell Viability (MTT)IC50To be determined48 hours
Prostate Cancer (e.g., DU145)Cell Viability (MTT)IC50To be determined48 hours
Leukemia (e.g., HL-60)Cell Viability (MTT)IC50To be determined48 hours
Glioblastoma (e.g., U87)Cell Viability (MTT)IC50To be determined48 hours

Experimental Protocols

The following are detailed protocols for key experiments to assess the potential anticancer effects of this compound.

Cell Viability Assay (MTT Assay)

This assay determines the effect of this compound on cell viability and proliferation.

Materials:

  • Selected cancer cell lines (e.g., MCF-7, DU145, HL-60)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • This compound (stock solution in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. The final DMSO concentration should not exceed 0.1% to avoid solvent toxicity. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with DMSO) and a positive control (e.g., a known cytotoxic drug).

  • Incubation: Incubate the plates for 24, 48, or 72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth) by plotting the percentage of viability against the compound concentration.

MTT_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis A Seed Cells in 96-well Plate B Incubate for 24h A->B C Add this compound (Serial Dilutions) B->C D Incubate for 24/48/72h C->D E Add MTT Reagent D->E F Incubate for 4h E->F G Solubilize Formazan with DMSO F->G H Measure Absorbance at 570nm G->H I Calculate Cell Viability & IC50 H->I Western_Blot_Workflow A Cell Treatment with This compound B Cell Lysis & Protein Quantification A->B C SDS-PAGE B->C D Protein Transfer to PVDF Membrane C->D E Blocking D->E F Primary Antibody Incubation (e.g., anti-p-STAT3) E->F G Secondary Antibody Incubation F->G H Chemiluminescent Detection G->H I Imaging & Data Analysis H->I STAT3_Pathway cluster_nucleus Nucleus GF Growth Factor / Cytokine Rec Receptor GF->Rec Binds JAK JAK Rec->JAK Activates STAT3_inactive STAT3 JAK->STAT3_inactive Phosphorylates STAT3_active p-STAT3 STAT3_inactive->STAT3_active Dimer p-STAT3 Dimer STAT3_active->Dimer Dimerizes Nucleus Nucleus Dimer->Nucleus Translocates Gene_Exp Target Gene Expression (Proliferation, Survival) Dimer->Gene_Exp Induces DNA DNA Flavone This compound Flavone->JAK Inhibits

References

Unveiling the Anti-inflammatory Potential of 3-Hydroxy-2'-methoxyflavone in Macrophage Cell Lines: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the anticipated anti-inflammatory effects of 3-Hydroxy-2'-methoxyflavone in macrophage cell lines. While direct studies on this specific flavone are limited, this application note extrapolates from research on structurally similar hydroxy- and methoxyflavonoids to outline its likely mechanisms of action, present relevant quantitative data from related compounds, and provide detailed experimental protocols for its investigation.

Introduction

Flavonoids, a class of polyphenolic secondary metabolites found in plants, are renowned for their diverse pharmacological activities, including potent anti-inflammatory properties. Macrophages are key players in the inflammatory response, and their activation by stimuli such as lipopolysaccharide (LPS) leads to the production of pro-inflammatory mediators. The modulation of macrophage activity represents a critical therapeutic strategy for a multitude of inflammatory diseases. Structurally related flavonoids have demonstrated significant anti-inflammatory effects by inhibiting key signaling pathways, such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[1][2] This document will explore the expected anti-inflammatory profile of this compound and provide the necessary protocols to validate these activities.

Predicted Mechanism of Action

Based on the established mechanisms of similar flavonoids, this compound is predicted to exert its anti-inflammatory effects through the following key pathways:

  • Inhibition of NF-κB Signaling: Flavonoids are known to suppress the activation of NF-κB, a pivotal transcription factor that governs the expression of numerous pro-inflammatory genes.[3][4] This inhibition is often achieved by preventing the phosphorylation and subsequent degradation of IκBα, the inhibitory subunit of NF-κB. This action sequesters the NF-κB p65 subunit in the cytoplasm, preventing its translocation to the nucleus and subsequent gene transcription.[3]

  • Modulation of MAPK Signaling: The MAPK signaling cascade, comprising ERK, JNK, and p38 kinases, plays a crucial role in the inflammatory response.[1][2] Methoxyflavones have been shown to inhibit the phosphorylation of these kinases in LPS-stimulated macrophages, thereby downregulating the expression of inflammatory mediators.[1]

These inhibitory actions are expected to lead to a significant reduction in the production of key inflammatory molecules, including:

  • Pro-inflammatory Cytokines: Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1β (IL-1β).[1][3]

  • Inflammatory Enzymes: Inducible Nitric Oxide Synthase (iNOS) and Cyclooxygenase-2 (COX-2).[2][3]

  • Inflammatory Mediators: Nitric Oxide (NO) and Prostaglandin E2 (PGE2).[2][3]

Data Presentation: Anti-inflammatory Activity of Structurally Similar Flavonoids

As specific quantitative data for this compound is not yet available, the following tables summarize the reported anti-inflammatory activities of other relevant flavonoids in macrophage cell lines. This data can serve as a benchmark for future studies on this compound.

Table 1: Inhibition of Nitric Oxide (NO) Production by Flavonoids in LPS-stimulated RAW 264.7 Macrophages

FlavonoidConcentration% Inhibition of NO ProductionIC50 Value
5,6,4′-trihydroxy-7,3′-dimethoxyflavone10 µM-9.9 µM[5]
Fisetin20 µM52%-[4]
6,3´,4´-trihydroxyflavone--22.1 µM[6]
7,3´,4´-trihydroxyflavone--26.7 µM[6]

Table 2: Effect of Flavonoids on Pro-inflammatory Cytokine and Enzyme Expression in LPS-stimulated RAW 264.7 Macrophages

FlavonoidConcentrationTargetEffect
3,5,6,7,3′,4′-hexamethoxyflavone100 µMIL-1β, IL-6, TNF-αSignificant Inhibition[1]
5-hydroxy-3,6,7,8,3',4'-hexamethoxyflavoneNot SpecifiediNOS, COX-2, TNF-α, IL-1βDownregulation[3]
5,6,4′-trihydroxy-7,3′-dimethoxyflavoneNot SpecifiediNOS, COX-2Suppression[5]
6,3´,4´-trihydroxyflavone50 µMIL-1β, IL-6Downregulation[6]

Mandatory Visualizations

The following diagrams illustrate the key signaling pathways expected to be modulated by this compound and a general experimental workflow for its investigation.

G cluster_0 Cell Exterior cluster_1 Cytoplasm cluster_2 Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds MyD88 MyD88 TLR4->MyD88 Activates IKK IKK MyD88->IKK IkBa_p65 IκBα-p65/p50 IKK->IkBa_p65 Phosphorylates IκBα p65 p65/p50 IkBa_p65->p65 IκBα degradation p65_nuc p65/p50 p65->p65_nuc Translocates HMF This compound HMF->IKK Inhibits DNA DNA p65_nuc->DNA Binds Genes Pro-inflammatory Genes DNA->Genes Transcription

Caption: Predicted inhibition of the NF-κB signaling pathway by this compound.

G cluster_0 Cell Exterior cluster_1 Cytoplasm cluster_2 Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds TAK1 TAK1 TLR4->TAK1 Activates MKKs MKKs TAK1->MKKs MAPKs MAPKs (ERK, JNK, p38) MKKs->MAPKs Phosphorylates AP1 AP-1 MAPKs->AP1 Activates AP1_nuc AP-1 AP1->AP1_nuc Translocates HMF This compound HMF->MAPKs Inhibits Phosphorylation DNA DNA AP1_nuc->DNA Binds Genes Pro-inflammatory Genes DNA->Genes Transcription

Caption: Predicted inhibition of the MAPK signaling pathway by this compound.

G A RAW 264.7 Cell Culture B Pre-treatment with This compound A->B C Stimulation with LPS B->C D Cell Viability Assay (MTT) C->D E Measurement of NO (Griess Assay) C->E F Cytokine Measurement (ELISA) (TNF-α, IL-6, IL-1β) C->F G Protein Expression Analysis (Western Blot) (iNOS, COX-2, p-MAPKs, p-IκBα) C->G H Gene Expression Analysis (qRT-PCR) (iNOS, COX-2, TNF-α, IL-6, IL-1β) C->H

Caption: Experimental workflow for investigating anti-inflammatory effects.

Experimental Protocols

The following are detailed protocols for key experiments to assess the anti-inflammatory effects of this compound in macrophage cell lines, such as RAW 264.7.

Cell Culture and Treatment
  • Cell Line: Murine macrophage cell line RAW 264.7.

  • Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Culture Conditions: Maintain cells at 37°C in a humidified atmosphere with 5% CO2.

  • Treatment:

    • Seed RAW 264.7 cells in appropriate culture plates (e.g., 96-well, 24-well, or 6-well plates) and allow them to adhere overnight.

    • Pre-treat the cells with various concentrations of this compound (dissolved in a suitable solvent like DMSO, ensuring the final solvent concentration does not affect cell viability) for 1-2 hours.

    • Stimulate the cells with lipopolysaccharide (LPS) (e.g., 1 µg/mL) for the desired time period (e.g., 24 hours for cytokine and NO measurement, shorter times for signaling protein phosphorylation).

Cell Viability Assay (MTT Assay)
  • Purpose: To determine the cytotoxic effect of this compound.

  • Procedure:

    • After the treatment period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well of a 96-well plate.

    • Incubate for 4 hours at 37°C.

    • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate cell viability as a percentage of the control (untreated) cells.

Nitric Oxide (NO) Assay (Griess Assay)
  • Purpose: To quantify the production of NO in the culture supernatant.

  • Procedure:

    • Collect 50 µL of the cell culture supernatant.

    • Mix with 50 µL of Griess reagent A (1% sulfanilamide in 5% phosphoric acid).

    • Incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).

    • Incubate for another 10 minutes at room temperature.

    • Measure the absorbance at 540 nm.

    • Use a sodium nitrite standard curve to determine the concentration of nitrite.

Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokines
  • Purpose: To measure the concentration of pro-inflammatory cytokines (TNF-α, IL-6, IL-1β) in the culture supernatant.

  • Procedure:

    • Use commercially available ELISA kits for mouse TNF-α, IL-6, and IL-1β.

    • Follow the manufacturer's instructions for the assay procedure.

    • Briefly, coat a 96-well plate with the capture antibody.

    • Add cell culture supernatants and standards to the wells.

    • Add the detection antibody, followed by a streptavidin-HRP conjugate.

    • Add the substrate solution and stop the reaction.

    • Measure the absorbance at the appropriate wavelength.

    • Calculate the cytokine concentrations based on the standard curve.

Western Blot Analysis
  • Purpose: To analyze the expression and phosphorylation of key signaling proteins.

  • Procedure:

    • Protein Extraction: Lyse the cells with RIPA buffer containing protease and phosphatase inhibitors.

    • Protein Quantification: Determine the protein concentration using a BCA or Bradford assay. .

    • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF or nitrocellulose membrane.

    • Immunoblotting:

      • Block the membrane with 5% non-fat milk or BSA in TBST.

      • Incubate with primary antibodies against iNOS, COX-2, phospho-ERK, total-ERK, phospho-JNK, total-JNK, phospho-p38, total-p38, phospho-IκBα, and IκBα overnight at 4°C.

      • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

    • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) system.

    • Analysis: Quantify the band intensities using densitometry software and normalize to a loading control (e.g., GAPDH or β-actin).

Quantitative Real-Time PCR (qRT-PCR)
  • Purpose: To measure the mRNA expression levels of pro-inflammatory genes.

  • Procedure:

    • RNA Extraction: Isolate total RNA from the cells using a commercial kit (e.g., TRIzol).

    • cDNA Synthesis: Reverse transcribe the RNA into cDNA using a reverse transcriptase kit.

    • qRT-PCR: Perform real-time PCR using a SYBR Green or TaqMan-based assay with specific primers for iNOS, COX-2, TNF-α, IL-6, IL-1β, and a housekeeping gene (e.g., GAPDH or β-actin).

    • Analysis: Calculate the relative gene expression using the 2-ΔΔCt method.

Conclusion

This compound holds significant promise as a novel anti-inflammatory agent. The protocols and background information provided herein offer a robust framework for researchers to investigate its efficacy and mechanism of action in macrophage cell lines. The anticipated inhibition of the NF-κB and MAPK signaling pathways, leading to a reduction in pro-inflammatory mediators, positions this compound as a valuable candidate for further development in the treatment of inflammatory disorders. The provided experimental designs will enable the generation of crucial data to validate these hypotheses and elucidate the full therapeutic potential of this compound.

References

Application Notes and Protocols: 3-Hydroxy-2'-methoxyflavone and its Derivatives as Fluorescent Probes in Lipid Membranes

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

3-Hydroxyflavone (3HF) and its derivatives are a class of fluorescent probes renowned for their sensitivity to the local microenvironment of lipid membranes. Their unique photophysical properties, governed by an Excited-State Intramolecular Proton Transfer (ESIPT) mechanism, make them powerful tools for investigating the intricate properties of lipid bilayers, including polarity, hydration, and lipid packing.[1][2] This document provides detailed application notes and experimental protocols for utilizing these probes in membrane studies.

The core of their function lies in a dual-emission phenomenon. Upon excitation, the initially excited "Normal" form (N) can undergo a rapid intramolecular proton transfer to form a "Tautomer" (T) species.[3][4] These two excited states, N* and T, relax to the ground state by emitting fluorescence at different wavelengths, typically observed as a blue-violet emission from the N form and a green-yellow emission from the T* form.[5] The ratio of the intensities of these two emission bands (IN/IT) is highly sensitive to the probe's surroundings, particularly to polarity and the presence of hydrogen-bonding species like water.[2][6]

Derivatives of 3-hydroxyflavone, such as F2N12S, have been specifically designed with anchoring moieties to control their localization within the lipid bilayer, allowing for the probing of specific membrane regions.[6] These probes have found widespread application in studying lipid domains (rafts), membrane phase transitions, and cellular processes such as apoptosis.[7]

Principle of Operation: Excited-State Intramolecular Proton Transfer (ESIPT)

The functionality of 3-hydroxyflavone probes is based on the ESIPT process, a four-level photocycle. In a non-polar, aprotic environment, the intramolecular hydrogen bond between the 3-hydroxyl group and the 4-carbonyl group is intact. Upon photoexcitation, a proton is rapidly transferred from the hydroxyl (donor) to the carbonyl (acceptor), leading to the formation of the excited tautomer (T), which then fluoresces. In polar, protic environments, solvent molecules can form intermolecular hydrogen bonds with the probe, disrupting the intramolecular hydrogen bond and hindering the ESIPT process. This results in a greater proportion of fluorescence from the normal excited state (N).[1]

ESIPT_Mechanism cluster_ground Ground State cluster_excited Excited State Normal (N) Normal Form (N) (Intramolecular H-bond) Normal (N)->Normal (N) Fluorescence (I_N) Tautomer (T) Tautomer Form (T) Normal (N)->Tautomer (T) ESIPT (k > 10¹² s⁻¹) Normal* (N) Excited Normal Form (N) (Blue-Violet Emission) Normal (N)->Normal* (N) Photoexcitation (Absorbance) Tautomer (T)->Normal (N) Back Proton Transfer Tautomer* (T) Excited Tautomer Form (T) (Green-Yellow Emission) Tautomer* (T)->Tautomer (T) Fluorescence (I_T)

Caption: ESIPT photocycle of 3-hydroxyflavone probes.

Data Presentation

The following tables summarize key quantitative data for 3-hydroxyflavone and its derivatives.

Table 1: Spectroscopic Properties of 3-Hydroxyflavone Probes

ProbeExcitation λ (nm)N* Emission λ (nm)T* Emission λ (nm)EnvironmentReference
3-Hydroxyflavone~340-350~400-480~524-580Varies (Solvents, Liposomes)[1][5]
F2N12S405~530~585Lipid Membranes / Cells[8][9]
F2N8 / F4N1Not specified~480-500~570-580Lipid Bilayers[9]

Table 2: Photophysical Parameters of F2N12S in Lipid Vesicles

ParameterValueLipid SystemNotesReference
ESIPT Risetime~30-40 psPhospholipid unilamellar vesiclesRepresents the rate of N* to T* conversion.[2][3]
Solvent Relaxation Time~1 nsPhospholipid unilamellar vesiclesBimodal decay kinetics, reflecting the complex membrane environment.[2][3]

Table 3: Application-Specific Wavelengths for F2N12S

ApplicationConditionExcitation λ (nm)Emission λ (nm)Key ObservationReference
Apoptosis DetectionLive Cells405585 (dominant)High I585/I530 ratio.[9]
Apoptosis DetectionApoptotic/Dead Cells405530 (dominant)Low I585/I530 ratio.[9]
Lipid Order ProbingLiquid-disordered (Ld)830 (two-photon)Ratio of I520/I580 is lowLower lipid packing, higher hydration.[10]
Lipid Order ProbingLiquid-ordered (Lo)830 (two-photon)Ratio of I520/I580 is highHigher lipid packing, lower hydration.[10]

Experimental Protocols

Protocol 1: Preparation of Liposomes with Incorporated 3-Hydroxyflavone Probe

This protocol describes the preparation of large unilamellar vesicles (LUVs) using the thin-film hydration and extrusion method.

Materials:

  • Lipids (e.g., DOPC, DPPC, Cholesterol) in chloroform

  • 3-Hydroxyflavone probe (e.g., F2N12S) stock solution in a suitable solvent (e.g., DMSO or chloroform)

  • Hydration buffer (e.g., PBS, HEPES buffer, pH 7.4)

  • Chloroform and/or methanol

  • Round-bottom flask

  • Rotary evaporator

  • Vacuum pump

  • Water bath

  • Mini-extruder with polycarbonate membranes (e.g., 100 nm pore size)

  • Nitrogen or Argon gas

Procedure:

  • Lipid Film Formation:

    • In a round-bottom flask, add the desired amount of lipid stock solutions.

    • Add the 3-hydroxyflavone probe stock solution. The final probe-to-lipid molar ratio should be low, typically between 1:200 to 1:1000, to avoid self-quenching and membrane perturbation.

    • Thoroughly mix the lipids and the probe.

    • Remove the organic solvent using a rotary evaporator to form a thin, uniform lipid film on the inner surface of the flask. The water bath temperature should be above the phase transition temperature (Tm) of the lipid with the highest Tm.[10]

    • Further dry the film under high vacuum for at least 2 hours (or overnight) to remove any residual solvent.[1]

  • Hydration:

    • Hydrate the lipid film by adding the desired volume of pre-warmed (above Tm) hydration buffer.[10]

    • Agitate the flask by gentle swirling or vortexing to detach the lipid film and form a milky suspension of multilamellar vesicles (MLVs). This hydration step should be carried out for about 1 hour.[1]

  • Extrusion (Sizing):

    • Assemble the mini-extruder with the desired pore size polycarbonate membrane (e.g., 100 nm).

    • Equilibrate the extruder to a temperature above the Tm of the lipids.

    • Load the MLV suspension into one of the syringes.

    • Pass the suspension through the membrane back and forth for an odd number of times (e.g., 11-21 passes). This process results in a more homogenous population of LUVs.[11]

    • The resulting liposome suspension should be slightly opalescent.

  • Storage:

    • Store the liposomes at 4°C and use within a few days. For longer-term storage, the stability needs to be assessed.

Liposome_Prep_Workflow cluster_lipids Lipid & Probe Mixing cluster_film Film Formation cluster_vesicles Vesicle Formation & Sizing Lipids Lipids in Chloroform Mix Mix in Round-Bottom Flask Lipids->Mix Probe 3HF Probe Stock Probe->Mix Rotovap Rotary Evaporation Mix->Rotovap Remove Solvent Vacuum High Vacuum Drying Rotovap->Vacuum Remove Residual Solvent Hydration Hydration with Buffer (T > Tm) Vacuum->Hydration Add Buffer Extrusion Extrusion (e.g., 100 nm) Hydration->Extrusion Form Homogeneous Vesicles LUVs LUV Suspension Extrusion->LUVs

Caption: Workflow for liposome preparation with 3HF probes.
Protocol 2: Fluorescence Spectroscopy for Membrane Property Analysis

This protocol outlines the use of a spectrofluorometer to measure the fluorescence emission of 3-hydroxyflavone probes in liposomes to assess membrane properties.

Materials:

  • Liposome suspension containing the 3-hydroxyflavone probe (from Protocol 1)

  • Hydration buffer (for blank measurements)

  • Quartz cuvette

  • Spectrofluorometer

Procedure:

  • Instrument Setup:

    • Turn on the spectrofluorometer and allow the lamp to warm up.

    • Set the excitation wavelength (e.g., ~350 nm for general 3HF, 405 nm for F2N12S).

    • Set the emission scan range to cover both the N* and T* bands (e.g., 400-650 nm).

    • Optimize the excitation and emission slit widths to obtain a good signal-to-noise ratio without saturating the detector. Typical slit widths are 5-10 nm.

  • Sample Measurement:

    • Dilute the liposome suspension in the hydration buffer to a final lipid concentration that minimizes light scattering effects (e.g., 0.1-0.5 mM).

    • Place the diluted sample in the quartz cuvette.

    • Acquire the emission spectrum.

    • If necessary, measure a blank spectrum using a liposome suspension without the probe and subtract it from the sample spectrum to correct for scattering.

  • Data Analysis:

    • Identify the emission maxima for the N* and T* bands.

    • Determine the fluorescence intensity at these maxima.

    • Calculate the intensity ratio (IN/IT).

    • Correlate the ratio with membrane properties. An increase in the IN/IT ratio generally indicates a more polar and/or hydrated environment. By comparing the ratios obtained from liposomes of different compositions (e.g., with and without cholesterol), changes in membrane packing and polarity can be inferred.

Protocol 3: Detection of Apoptosis using F2N12S and Flow Cytometry

This protocol is adapted from commercially available kits for the detection of apoptosis by monitoring changes in the plasma membrane of cells.

Materials:

  • Cell suspension (control and induced to undergo apoptosis)

  • F2N12S stock solution (e.g., in DMSO)

  • SYTOX™ AADvanced™ dead cell stain (optional, for discriminating dead cells)

  • Protein-free buffer (e.g., Hanks' Balanced Salt Solution - HBSS)

  • Flow cytometer with 405 nm and 488 nm lasers

Procedure:

  • Cell Preparation:

    • Induce apoptosis in the experimental cell population using a desired method. Prepare a parallel control sample of non-treated cells.

    • Harvest the cells and wash them in a protein-free buffer. Resuspend the cells to a concentration of approximately 1 x 106 cells/mL in the same buffer.[9] Note: Buffers containing proteins like BSA or FBS can reduce the F2N12S signal.

  • Staining:

    • To 1 mL of the cell suspension, add the F2N12S stock solution to a final concentration of ~200 nM. Mix well.[9]

    • (Optional) Add a dead cell stain like SYTOX™ AADvanced™ to a final concentration of ~1 µM.[9]

    • Incubate the cells at room temperature for 5 minutes, protected from light. No washing step is required.[12]

  • Flow Cytometry Analysis:

    • Analyze the samples on a flow cytometer within 30 minutes of staining.[13]

    • For F2N12S, use 405 nm excitation and collect emission using two separate bandpass filters, for example, 530/30 nm (for the N* band) and 585/42 nm (for the T* band).[9]

    • For the optional dead cell stain, use 488 nm excitation and an appropriate emission filter (e.g., 695/40 nm for SYTOX™ AADvanced™).

    • Set the detectors for the F2N12S emissions to a linear scale.

  • Data Analysis:

    • Create a ratiometric parameter by dividing the intensity of the 585 nm channel by the 530 nm channel.

    • Live, non-apoptotic cells will exhibit a high 585/530 ratio.

    • Apoptotic and dead cells will show a decreased 585/530 ratio due to changes in the plasma membrane surface charge.[13]

    • Use the dead cell stain to distinguish between apoptotic (dead cell stain negative) and necrotic/late apoptotic (dead cell stain positive) populations.

Apoptosis_Detection_Logic cluster_states Cell Populations Cell_State Cell State Membrane_Charge Plasma Membrane Surface Charge Cell_State->Membrane_Charge F2N12S_Response F2N12S Emission Ratio (I_585 / I_530) Membrane_Charge->F2N12S_Response Flow_Cytometry_Output Flow Cytometry Population F2N12S_Response->Flow_Cytometry_Output Live Live Cell Normal_Charge Normal Negative Inner Leaflet Live->Normal_Charge Maintains Apoptotic Apoptotic Cell Altered_Charge PS Exposure -> Charge Alteration Apoptotic->Altered_Charge Alters High_Ratio High Ratio Normal_Charge->High_Ratio Leads to Low_Ratio Low Ratio Altered_Charge->Low_Ratio Leads to Live_Population Live Population High_Ratio->Live_Population Identifies Apoptotic_Population Apoptotic Population Low_Ratio->Apoptotic_Population Identifies

Caption: Logical flow of apoptosis detection with F2N12S.

Conclusion

3-Hydroxyflavone-based fluorescent probes are versatile and sensitive tools for the detailed investigation of lipid membrane biophysics. Their ratiometric response provides a robust method for quantifying subtle changes in the membrane environment, independent of probe concentration. The protocols provided herein offer a foundation for researchers to employ these probes in their studies of model membranes and cellular systems, contributing to a deeper understanding of membrane structure, function, and related biological processes.

References

Application Notes and Protocols for the Synthesis and Bioactivity Assessment of 3-Hydroxy-2'-methoxyflavone Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the synthesis of 3-hydroxy-2'-methoxyflavone derivatives and the evaluation of their bioactivity. This document includes detailed experimental protocols, quantitative bioactivity data, and visualizations of relevant signaling pathways and workflows to support research and development in medicinal chemistry and drug discovery.

Introduction

Flavonoids are a class of polyphenolic compounds widely found in nature, known for their diverse pharmacological activities. Within this class, 3-hydroxyflavones, or flavonols, are of particular interest due to their potent antioxidant, anti-inflammatory, anticancer, and enzyme-inhibiting properties. The substitution pattern on the flavone scaffold significantly influences their biological effects. The introduction of a methoxy group at the 2'-position of the B-ring is a key modification that can enhance metabolic stability and modulate bioactivity, making this compound derivatives promising candidates for therapeutic development. This document outlines the synthetic route to these compounds via the Algar-Flynn-Oyamada (AFO) reaction and provides protocols for assessing their biological potential.

Data Presentation: Bioactivity of Methoxyflavone Derivatives

The following tables summarize the biological activities of various methoxy-substituted flavonoid derivatives, providing a comparative reference for newly synthesized compounds. The data is presented as IC50 values (the concentration required to inhibit 50% of the activity), with lower values indicating higher potency.

Table 1: Antioxidant Activity of Methoxyflavone Derivatives

CompoundAssayIC50 (µM)Reference
5,7-Dimethoxy-3',4',5'-trimethoxyflavoneDPPH Radical Scavenging>100[1]
5,6,7,3',4',5'-HexamethoxyflavoneDPPH Radical Scavenging>100[1]
2'-Aminochalcone with two adjacent -OH on B-ringDPPH Radical Scavenging37.1 ± 1[2]
2'-Aminochalcone with one -OH on B-ringSuperoxide Scavenging (NBT)38.6 ± 1[2]

Table 2: Anti-inflammatory Activity of Methoxyflavone Derivatives

CompoundAssayCell LineIC50 (µM)Reference
5,7,4'-Trihydroxy-2'-methoxyisoflavoneβ-Glucuronidase ReleaseRat Neutrophils>25[3]
Apigenin (Control)NO ProductionRAW 264.710.7 ± 0.1[3]
PatuletinNO ProductionRAW 264.74.0 ± 0.2[4]
7-MethoxyflavoneNO ProductionRAW 264.7>20 (17.74% inhibition at 20 µM)

Table 3: Anticancer Activity of Methoxyflavone Derivatives

CompoundCell LineIC50 (µM)Reference
4',5'-Dihydroxy-5,7,3'-trimethoxyflavoneHCC1954 (Breast)8.58[5]
5,3'-Dihydroxy-3,6,7,8,4'-pentamethoxyflavoneMDA-MB-231 (Breast)21.27[6]
SudachitinPANC-1 (Pancreatic)32.73[6]
Acacetin (5,7-dihydroxy-4'-methoxyflavone)Prostate Cancer Cells~25[7]

Table 4: Enzyme Inhibition Activity of Methoxyflavone Derivatives

CompoundTarget EnzymeIC50 (µM)Reference
PatuletinSoluble Epoxide Hydrolase (sEH)12.1 ± 0.1[8]
HispidulinSoluble Epoxide Hydrolase (sEH)22.2 ± 0.3[8]
EupatinSoluble Epoxide Hydrolase (sEH)42.6 ± 0.8[8]
7-MethoxyflavoneAromatase1.9

Experimental Protocols

Synthesis of this compound Derivatives

The synthesis is a two-step process involving an initial Claisen-Schmidt condensation to form a chalcone intermediate, followed by an oxidative cyclization using the Algar-Flynn-Oyamada (AFO) reaction.

Step 1: Synthesis of 2'-Hydroxy-2-methoxychalcone (Claisen-Schmidt Condensation)

  • Materials and Reagents:

    • 2'-Hydroxyacetophenone

    • 2-Methoxybenzaldehyde

    • Ethanol

    • Potassium hydroxide (KOH) or Sodium hydroxide (NaOH)

    • Hydrochloric acid (HCl), dilute

    • Distilled water

    • Magnetic stirrer and hotplate

    • Round-bottom flask

    • Reflux condenser

    • Büchner funnel and filter paper

  • Procedure:

    • Dissolve 2'-hydroxyacetophenone (1 equivalent) and 2-methoxybenzaldehyde (1 equivalent) in ethanol in a round-bottom flask.

    • While stirring, slowly add an aqueous solution of KOH or NaOH (3 equivalents).

    • Continue stirring the reaction mixture at room temperature for 24-48 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

    • Upon completion, pour the reaction mixture into a beaker containing crushed ice and acidify with dilute HCl until the pH is acidic.

    • A yellow precipitate of the chalcone will form.

    • Collect the crude 2'-hydroxy-2-methoxychalcone by vacuum filtration using a Büchner funnel.

    • Wash the precipitate with cold distilled water.

    • Purify the crude product by recrystallization from ethanol to obtain pure 2'-hydroxy-2-methoxychalcone.

Step 2: Synthesis of this compound (Algar-Flynn-Oyamada Reaction)

  • Materials and Reagents:

    • 2'-Hydroxy-2-methoxychalcone (from Step 1)

    • Ethanol

    • Sodium hydroxide (NaOH) solution (e.g., 2 M)

    • Hydrogen peroxide (H₂O₂), 30% solution

    • Hydrochloric acid (HCl), dilute

    • Distilled water

    • Magnetic stirrer

    • Beaker

  • Procedure:

    • Suspend the purified 2'-hydroxy-2-methoxychalcone (1 equivalent) in ethanol in a beaker with stirring.

    • Add the NaOH solution to the suspension and continue to stir.

    • Slowly add the 30% hydrogen peroxide solution (2-3 equivalents) dropwise to the reaction mixture. The temperature should be maintained at or below room temperature, using an ice bath if necessary.

    • Continue stirring for 2-4 hours at room temperature. Monitor the reaction by TLC.

    • After the reaction is complete, pour the mixture into a beaker of cold water and acidify with dilute HCl.

    • A precipitate of this compound will form.

    • Collect the crude product by vacuum filtration.

    • Wash the solid with water and then purify by recrystallization from a suitable solvent such as ethanol or methanol.

Bioactivity Assays

Antioxidant Activity: DPPH Radical Scavenging Assay

  • Principle: This assay measures the ability of the synthesized compound to donate a hydrogen atom or an electron to the stable DPPH (2,2-diphenyl-1-picrylhydrazyl) radical, thus neutralizing it. The reduction in the absorbance of the DPPH solution is proportional to the antioxidant capacity.

  • Procedure:

    • Prepare a stock solution of the test compound in methanol or DMSO.

    • Prepare a series of dilutions of the test compound.

    • Prepare a 0.1 mM solution of DPPH in methanol.

    • In a 96-well plate, add 100 µL of the DPPH solution to 100 µL of each dilution of the test compound.

    • For the control, add 100 µL of methanol to 100 µL of the DPPH solution.

    • Incubate the plate in the dark at room temperature for 30 minutes.

    • Measure the absorbance at 517 nm using a microplate reader.

    • Calculate the percentage of scavenging activity and determine the IC50 value.

Anti-inflammatory Activity: Nitric Oxide (NO) Inhibition Assay in RAW 264.7 Macrophages

  • Principle: Lipopolysaccharide (LPS) stimulates macrophages to produce nitric oxide (NO), a key inflammatory mediator. This assay measures the ability of the test compound to inhibit this production. The amount of NO is determined by measuring the accumulation of its stable metabolite, nitrite, in the cell culture supernatant using the Griess reagent.

  • Procedure:

    • Culture RAW 264.7 macrophage cells in DMEM supplemented with 10% FBS.

    • Seed the cells in a 96-well plate and allow them to adhere.

    • Pre-treat the cells with various concentrations of the test compound for 1-2 hours.

    • Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours.

    • Collect the cell culture supernatant.

    • Add an equal volume of Griess reagent to the supernatant in a new 96-well plate.

    • Incubate for 10-15 minutes at room temperature in the dark.

    • Measure the absorbance at 540 nm.

    • Calculate the percentage of NO inhibition and determine the IC50 value.

Anticancer Activity: MTT Assay

  • Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

  • Procedure:

    • Seed cancer cells in a 96-well plate and allow them to attach overnight.

    • Treat the cells with various concentrations of the test compound for 24-72 hours.

    • Add MTT solution to each well and incubate for 2-4 hours at 37°C.

    • Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

    • Measure the absorbance at a wavelength between 500 and 600 nm.

    • Calculate the percentage of cell viability and determine the IC50 value.

Enzyme Inhibition Assay: Soluble Epoxide Hydrolase (sEH)

  • Principle: This assay measures the ability of the test compound to inhibit the activity of sEH, an enzyme involved in inflammation. The assay uses a substrate that, when hydrolyzed by sEH, produces a fluorescent product.[8]

  • Procedure:

    • Prepare a solution of recombinant human sEH.

    • Prepare a solution of the fluorescent substrate.

    • In a 96-well plate, add the sEH enzyme solution to wells containing various concentrations of the test compound.

    • Initiate the reaction by adding the substrate solution.

    • Measure the increase in fluorescence over time using a microplate reader.

    • Calculate the rate of the reaction for each concentration of the inhibitor.

    • Determine the percentage of inhibition and calculate the IC50 value.

Mandatory Visualizations

Experimental Workflow

experimental_workflow cluster_synthesis Synthesis cluster_bioactivity Bioactivity Evaluation start Starting Materials (2'-Hydroxyacetophenone & 2-Methoxybenzaldehyde) chalcone Claisen-Schmidt Condensation (Chalcone Synthesis) start->chalcone Base, Ethanol purify_chalcone Purification of Chalcone (Recrystallization) chalcone->purify_chalcone flavone Algar-Flynn-Oyamada Reaction (Flavone Synthesis) purify_chalcone->flavone H2O2, NaOH, Ethanol purify_flavone Purification of this compound (Recrystallization) flavone->purify_flavone characterization Structural Characterization (NMR, MS, IR) purify_flavone->characterization antioxidant Antioxidant Assays (e.g., DPPH, ABTS) purify_flavone->antioxidant anti_inflammatory Anti-inflammatory Assays (e.g., NO Inhibition, Cytokine Levels) purify_flavone->anti_inflammatory anticancer Anticancer Assays (e.g., MTT on Cancer Cell Lines) purify_flavone->anticancer enzyme_inhibition Enzyme Inhibition Assays (e.g., sEH, COX, LOX) purify_flavone->enzyme_inhibition data_analysis Data Analysis (IC50 Determination) antioxidant->data_analysis anti_inflammatory->data_analysis anticancer->data_analysis enzyme_inhibition->data_analysis conclusion Structure-Activity Relationship (SAR) & Lead Compound Identification data_analysis->conclusion nf_kb_pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus lps LPS tlr4 TLR4 lps->tlr4 myd88 MyD88 tlr4->myd88 traf6 TRAF6 myd88->traf6 tak1 TAK1 traf6->tak1 ikk IKK Complex (IKKα/β/γ) tak1->ikk ikb IκBα ikk->ikb Phosphorylates nfkb NF-κB (p65/p50) ikb->nfkb Inhibits nucleus Nucleus nfkb->nucleus Translocation nfkb_nuc NF-κB dna DNA nfkb_nuc->dna Binds genes Pro-inflammatory Genes (iNOS, COX-2, TNF-α, IL-6) dna->genes Transcription flavonoid This compound Derivatives flavonoid->ikk Inhibits mapk_pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus stimulus Inflammatory Stimuli (e.g., LPS) receptor Receptor stimulus->receptor ras Ras receptor->ras raf Raf (MAPKKK) ras->raf mek MEK (MAPKK) raf->mek Phosphorylates erk ERK (MAPK) mek->erk Phosphorylates nucleus Nucleus erk->nucleus Translocation ap1 AP-1 (c-Jun/c-Fos) erk->ap1 Activates dna DNA ap1->dna Binds genes Inflammatory & Proliferative Genes dna->genes Transcription flavonoid This compound Derivatives flavonoid->raf Inhibits flavonoid->mek Inhibits

References

Application Notes and Protocols for Investigating the Neuroprotective Potential of 3-Hydroxy-2'-methoxyflavone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neurodegenerative diseases, such as Alzheimer's and Parkinson's disease, are characterized by progressive neuronal loss and present a significant challenge to global health. A key pathological driver in many of these conditions is oxidative stress, which leads to cellular damage and apoptosis. Flavonoids, a class of polyphenolic compounds, have garnered substantial interest for their neuroprotective properties, largely attributed to their antioxidant and anti-inflammatory activities, as well as their ability to modulate critical intracellular signaling pathways.

While direct neuroprotective research on 3-Hydroxy-2'-methoxyflavone is not extensively documented in publicly available literature, its structure combines key features of other flavonoids that have demonstrated significant neuroprotective effects. The presence of a 3-hydroxy group is often associated with antioxidant activity in flavonoids. Furthermore, methoxylated flavonoids have shown potential in neuroprotection, with some studies indicating that methoxylation can enhance metabolic stability and blood-brain barrier permeability. For instance, compounds like 2'-methoxy-6-methylflavone have been shown to afford neuroprotection in models of cerebral ischemia. This document provides a framework for researchers to investigate the potential neuroprotective effects of this compound, drawing upon established protocols and known mechanisms of action for structurally related flavonoids. The methodologies outlined here are designed to assess the compound's efficacy in relevant in-vitro models of neuronal damage.

Quantitative Data on Structurally Related Flavonoids

The following tables summarize quantitative findings from studies on flavonoids with structural similarities to this compound, providing a basis for comparative analysis.

Table 1: In Vitro Neuroprotective Effects of Methoxyflavone Derivatives

CompoundCell Line/Neuron TypeNeurotoxinConcentration RangeKey Quantitative FindingsReference
2'-methoxy-6-methylflavonePrimary NeuronsIschemia Model0.1, 5, 30 mg/kg (in vivo)Significant decrease in infarct volume and circulating IL-1β and IFN-γ levels.[1]
5-Hydroxy-3,7,3',4'-tetramethoxyflavonePrimary Cortical NeuronsGlutamate0.1 µM - 10 µMExhibited significant neuroprotection, with cell viability of about 60-70%.[2]
3,5,4′-trihydroxy-6,7,3′-trimethoxyflavone (TTF)N2a NeuroblastomaAmyloid β (Aβ25–35)140 nMMaximal protection (96%) against Aβ-induced cell death.[3]

Table 2: Modulation of Signaling Pathways and Oxidative Stress by Flavonoids

Flavonoid Class/ExampleModel SystemEffect MeasuredResultReference
Flavonols (e.g., Quercetin)Primary Neuronal CulturesProtein/Lipid OxidationReduced amyloid-induced cytotoxicity, apoptosis, and oxidation.[4]
MyricetinMicroglial BV2 CellsPro-inflammatory Mediators (TNF-α, IL-1β)Abolished LPS-induced increase in pro-inflammatory cytokines.[4]
Flavonoids (General)HT-22 Mouse Hippocampal CellsIntracellular Glutathione (GSH)Some flavonoids demonstrated the ability to increase intracellular GSH levels.[5][6]
Flavonoids (General)HT-22 Mouse Hippocampal CellsReactive Oxygen Species (ROS)Capable of directly lowering levels of ROS.[5][6]

Experimental Protocols

Detailed methodologies for key experiments to assess the neuroprotective effects of this compound are provided below.

In Vitro Model of Oxidative Stress-Induced Neurotoxicity

This protocol assesses the ability of this compound to protect neuronal cells from oxidative damage induced by hydrogen peroxide (H₂O₂).

a. Cell Culture and Seeding:

  • Culture human neuroblastoma cells (e.g., SH-SY5Y) in a suitable medium (e.g., DMEM/F12) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

  • Maintain cells in a humidified incubator at 37°C with 5% CO₂.

  • Seed the SH-SY5Y cells into 96-well plates at a density of 1 x 10⁴ cells per well and allow them to adhere for 24 hours.

b. Compound Pre-treatment:

  • Prepare stock solutions of this compound in dimethyl sulfoxide (DMSO).

  • Treat the cells with various concentrations of this compound (e.g., 1, 5, 10, 25, 50 µM) for 1-2 hours. Include a vehicle-only control (e.g., 0.1% DMSO).

c. Induction of Oxidative Stress:

  • Following pre-treatment, expose the cells to a pre-determined toxic concentration of hydrogen peroxide (e.g., 100 µM) for 24 hours. Include an untreated control group.

d. Assessment of Cell Viability (MTT Assay):

  • After the 24-hour incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Express cell viability as a percentage of the untreated control cells.

Measurement of Intracellular Reactive Oxygen Species (ROS)

This protocol measures the potential of this compound to scavenge intracellular ROS.

a. Cell Preparation and Treatment:

  • Seed SH-SY5Y cells in a 24-well plate or on glass coverslips and culture for 24 hours.

  • Pre-treat the cells with this compound at various concentrations for 1-2 hours.

b. ROS Induction and Staining:

  • Wash the cells with a serum-free medium.

  • Load the cells with 10 µM 2',7'-dichlorofluorescein diacetate (DCFH-DA) for 30 minutes at 37°C.

  • Wash the cells again to remove excess DCFH-DA.

  • Induce oxidative stress by adding H₂O₂.

c. Quantification of ROS:

  • Immediately measure the fluorescence intensity using a fluorescence microplate reader (excitation at 485 nm, emission at 535 nm) or visualize under a fluorescence microscope.

  • The increase in fluorescence intensity corresponds to the level of intracellular ROS.

Western Blot Analysis for Signaling Pathway Proteins

This protocol is to determine the effect of this compound on key neuroprotective signaling pathways such as PI3K/Akt and MAPK.

a. Cell Lysis and Protein Quantification:

  • After treatment as described in Protocol 1, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Centrifuge the lysates and collect the supernatant.

  • Determine the protein concentration of each sample using a BCA protein assay kit.

b. Electrophoresis and Blotting:

  • Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel.

  • Transfer the separated proteins to a PVDF membrane.

c. Immunoblotting:

  • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour.

  • Incubate the membrane with primary antibodies against total and phosphorylated forms of Akt, ERK1/2, JNK, and p38 MAPK overnight at 4°C. Use an antibody against a housekeeping protein (e.g., β-actin or GAPDH) as a loading control.

  • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Quantify the band intensities using densitometry software.

Visualizations

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the key signaling pathways potentially modulated by neuroprotective flavonoids and a typical experimental workflow for assessing neuroprotective activity.

G cluster_0 Neurotoxic Stimuli (Oxidative Stress, Aβ, etc.) cluster_1 Pro-Survival Pathways cluster_2 Stress-Activated / Pro-Apoptotic Pathways cluster_3 Flavonoid Intervention Stimuli Oxidative Stress / Neurotoxins JNK JNK Stimuli->JNK p38 p38 MAPK Stimuli->p38 PI3K PI3K Akt Akt PI3K->Akt Activates CREB CREB Akt->CREB Activates ERK ERK1/2 ERK->CREB Activates Survival Neuronal Survival & Growth CREB->Survival Promotes Apoptosis Apoptosis JNK->Apoptosis p38->Apoptosis Flavonoid This compound (Hypothesized) Flavonoid->PI3K Activates Flavonoid->ERK Activates Flavonoid->JNK Inhibits Flavonoid->p38 Inhibits

Caption: Hypothesized modulation of neuroprotective and apoptotic signaling pathways by this compound.

experimental_workflow cluster_assays Assessments (24h post-induction) start Start: Neuronal Cell Culture (e.g., SH-SY5Y) pretreatment Pre-treatment with This compound (Various Concentrations) start->pretreatment induction Induction of Neurotoxicity (e.g., H₂O₂, Aβ) pretreatment->induction viability Cell Viability Assay (MTT) induction->viability ros ROS Measurement (DCFH-DA) induction->ros western Western Blot (PI3K/Akt, MAPK pathways) induction->western analysis Data Analysis and Interpretation viability->analysis ros->analysis western->analysis

Caption: Experimental workflow for assessing the neuroprotective activity of this compound in vitro.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-Hydroxy-2'-methoxyflavone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3-Hydroxy-2'-methoxyflavone.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes for this compound?

A1: The two most common and effective methods for synthesizing 3-hydroxyflavones, including this compound, are the Algar-Flynn-Oyamada (AFO) reaction and the Baker-Venkataraman rearrangement.[1][2]

  • Algar-Flynn-Oyamada (AFO) Reaction: This is a one-pot synthesis that involves the oxidative cyclization of a 2'-hydroxychalcone precursor in the presence of an alkaline hydrogen peroxide solution.[1] It is a widely used method for the synthesis of flavonols (3-hydroxyflavones).

  • Baker-Venkataraman Rearrangement: This is a two-step process.[2][3][4] It begins with the base-catalyzed rearrangement of a 2-acyloxyacetophenone to form a 1,3-diketone intermediate. This intermediate then undergoes an acid-catalyzed cyclodehydration to yield the flavone.[3][4]

Q2: I am experiencing a very low yield in my synthesis. What are the most critical steps to investigate?

A2: Low overall yield in a multi-step synthesis can often be attributed to inefficiencies in one or more key stages. For the synthesis of this compound, the following steps are the most critical to scrutinize:

  • Chalcone Formation (Claisen-Schmidt Condensation): The initial condensation to form the 2'-hydroxy-2-methoxychalcone is crucial. Incomplete reaction or formation of side products at this stage will directly impact the final yield.

  • Cyclization and Oxidation (AFO Reaction): The conditions for the oxidative cyclization are critical. Improper pH, incorrect hydrogen peroxide concentration, or suboptimal temperature can lead to the formation of byproducts or incomplete conversion.

  • Purification: Significant product loss can occur during purification steps like recrystallization or column chromatography.

Q3: What are some common side products that can form during the synthesis of 3-hydroxyflavones?

A3: Several side products can form, leading to a decreased yield of the desired 3-hydroxyflavone. These can include:

  • Aurones: Particularly in the AFO reaction, if a substituent is present at the 6'-position of the chalcone, aurone formation can be a competing reaction.[5]

  • Flavanones: Incomplete oxidation during the AFO reaction can result in the formation of the corresponding flavanone.

  • Benzofuranones: These can also be formed as byproducts in the AFO reaction.[6]

  • Unreacted Starting Materials: Incomplete reactions will leave starting materials in the crude product, complicating purification and reducing the yield.

Troubleshooting Guide

Low Yield in the Algar-Flynn-Oyamada (AFO) Reaction
Potential Cause Troubleshooting Steps
Incomplete Reaction Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) to monitor the disappearance of the starting chalcone. Extend Reaction Time: If the reaction is sluggish, consider extending the reaction time. Optimize Temperature: While often run at or slightly above room temperature, gentle heating may be necessary for some substrates. However, excessive heat can lead to degradation.
Incorrect pH Check Base Concentration: The reaction is base-catalyzed, and the concentration of the aqueous base (e.g., NaOH or KOH) is crucial. The pH must be high enough to deprotonate the phenolic hydroxyl group but not so high as to cause decomposition of the product or starting material.
Inefficient Oxidation Hydrogen Peroxide Quality: Ensure the hydrogen peroxide solution is fresh and at the correct concentration (typically 30%). H₂O₂ can degrade over time. Controlled Addition: Add the hydrogen peroxide dropwise to control the exothermic reaction and maintain the optimal temperature.
Side Product Formation Control Temperature: Lowering the reaction temperature can sometimes suppress the formation of side products like aurones.[6] Purification Strategy: Optimize the purification method (e.g., column chromatography with a suitable solvent gradient) to effectively separate the desired flavonol from byproducts.[7]
Starting Material Purity Purify the Chalcone: Ensure the 2'-hydroxy-2-methoxychalcone precursor is pure before proceeding with the AFO reaction. Impurities can inhibit the reaction or lead to unwanted side products.
Low Yield in the Baker-Venkataraman Rearrangement
Potential Cause Troubleshooting Steps
Incomplete Rearrangement Choice of Base: Strong bases like KOH or NaH are typically used. Ensure the base is fresh and anhydrous.[4] Anhydrous Conditions: The reaction is sensitive to moisture. Use anhydrous solvents (e.g., pyridine, DMSO, THF) and ensure all glassware is thoroughly dried.[4] Temperature: The rearrangement may require heating. Monitor the reaction by TLC to determine the optimal temperature and time.
Incomplete Cyclization Acid Catalyst: Ensure a strong acid catalyst (e.g., concentrated H₂SO₄ in acetic acid) is used for the cyclodehydration step. Sufficient Heating: This step typically requires heating to drive the reaction to completion.
Hydrolysis of Ester Anhydrous Conditions: The presence of water can lead to the hydrolysis of the starting 2-acyloxyacetophenone. Maintain strictly anhydrous conditions.
Side Reactions Control Stoichiometry: Use the correct molar ratios of reactants to avoid side reactions.

Experimental Protocols

Protocol 1: Synthesis of this compound via the Algar-Flynn-Oyamada (AFO) Reaction

This protocol is adapted from general procedures for the synthesis of 3-hydroxyflavones.

Step 1: Synthesis of 2'-Hydroxy-2-methoxychalcone

  • To a stirred solution of 2'-hydroxyacetophenone (1.0 eq) and 2-methoxybenzaldehyde (1.0 eq) in ethanol, slowly add an aqueous solution of potassium hydroxide (2.0 eq).

  • Stir the reaction mixture at room temperature for 24-48 hours, monitoring the progress by TLC.

  • Once the reaction is complete, pour the mixture into a beaker of crushed ice and acidify with dilute HCl.

  • Filter the precipitated solid, wash with cold water until the filtrate is neutral, and dry.

  • Recrystallize the crude chalcone from ethanol to obtain the pure 2'-hydroxy-2-methoxychalcone.

Step 2: Oxidative Cyclization to this compound

  • Suspend the purified 2'-hydroxy-2-methoxychalcone (1.0 eq) in ethanol in a round-bottom flask.

  • To the stirred suspension, add a 20% aqueous solution of sodium hydroxide.

  • Carefully add 30% hydrogen peroxide (H₂O₂) dropwise over 30 minutes. The temperature should be maintained around 30°C.

  • Stir the reaction mixture vigorously for 3-4 hours at 30°C. Monitor the reaction by TLC.

  • After completion, pour the reaction mixture into crushed ice and acidify with 5N HCl.

  • Filter the resulting precipitate, wash thoroughly with cold water, and dry.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol or ethyl acetate) or by column chromatography on silica gel.

Characterization Data for this compound: [8]

  • ¹H NMR (DMSO-d₆): δ 9.55 (s, 1H, -OH), 8.10 (dd, J=8.0, 1.6 Hz, 1H), 7.80-7.70 (m, 2H), 7.60-7.50 (m, 2H), 7.20 (d, J=8.4 Hz, 1H), 7.10 (t, J=7.5 Hz, 1H), 3.80 (s, 3H, -OCH₃).

  • ¹³C NMR (DMSO-d₆): δ 172.9, 156.9, 154.8, 146.1, 137.9, 133.5, 131.3, 130.8, 124.9, 124.4, 121.8, 120.9, 118.9, 112.9, 111.8, 55.9.

Protocol 2: Synthesis of this compound via the Baker-Venkataraman Rearrangement

This protocol is a general procedure that can be adapted for the target molecule.

Step 1: Synthesis of 2-(2-Methoxybenzoyloxy)acetophenone

  • Dissolve 2'-hydroxyacetophenone (1.0 eq) in anhydrous pyridine.

  • Slowly add 2-methoxybenzoyl chloride (1.1 eq) to the solution.

  • Stir the reaction mixture at room temperature until the reaction is complete (monitor by TLC).

  • Pour the reaction mixture into ice-cold dilute HCl to precipitate the product.

  • Filter, wash with water, and dry the crude ester.

Step 2: Baker-Venkataraman Rearrangement

  • Dissolve the 2-(2-methoxybenzoyloxy)acetophenone (1.0 eq) in anhydrous pyridine.

  • Add powdered potassium hydroxide (3.0 eq) and heat the mixture at 50-60°C for a few hours, monitoring by TLC.

  • Cool the reaction mixture and pour it into ice-cold dilute acetic acid.

  • Filter the precipitated 1-(2-hydroxyphenyl)-3-(2-methoxyphenyl)propane-1,3-dione, wash with water, and dry.

Step 3: Cyclodehydration to this compound

  • Dissolve the 1,3-dione from the previous step in glacial acetic acid.

  • Add a catalytic amount of concentrated sulfuric acid.

  • Heat the mixture to reflux for 1-2 hours.

  • Cool the reaction mixture and pour it into ice water to precipitate the product.

  • Filter, wash with water, and dry the crude this compound.

  • Purify by recrystallization or column chromatography.

Visualizations

AFO_Reaction_Workflow cluster_start Starting Materials cluster_chalcone Claisen-Schmidt Condensation cluster_afo Algar-Flynn-Oyamada Reaction 2_hydroxyacetophenone 2'-Hydroxyacetophenone Chalcone 2'-Hydroxy-2-methoxychalcone 2_hydroxyacetophenone->Chalcone 2_methoxybenzaldehyde 2-Methoxybenzaldehyde 2_methoxybenzaldehyde->Chalcone AFO_Conditions NaOH, H₂O₂ Ethanol Chalcone->AFO_Conditions Product This compound AFO_Conditions->Product

Caption: Workflow for the synthesis of this compound via the AFO reaction.

Baker_Venkataraman_Workflow cluster_start_bv Starting Materials cluster_esterification Esterification cluster_rearrangement Baker-Venkataraman Rearrangement cluster_cyclization Cyclodehydration 2_hydroxyacetophenone_bv 2'-Hydroxyacetophenone Ester 2-(2-Methoxybenzoyloxy)acetophenone 2_hydroxyacetophenone_bv->Ester 2_methoxybenzoyl_chloride 2-Methoxybenzoyl Chloride 2_methoxybenzoyl_chloride->Ester BV_Conditions KOH, Pyridine Ester->BV_Conditions Diketone 1,3-Diketone BV_Conditions->Diketone Cyclization_Conditions H₂SO₄, Acetic Acid Diketone->Cyclization_Conditions Product_bv This compound Cyclization_Conditions->Product_bv

Caption: Workflow for the synthesis of this compound via the Baker-Venkataraman rearrangement.

Troubleshooting_Logic Start Low Yield of This compound Check_Chalcone Check Purity and Yield of Chalcone Intermediate Start->Check_Chalcone Chalcone_OK Chalcone Synthesis OK? Check_Chalcone->Chalcone_OK Check_Cyclization Investigate Cyclization/ Oxidation Step AFO_vs_BV Which Reaction? Check_Cyclization->AFO_vs_BV Chalcone_OK->Check_Cyclization Yes Optimize_Condensation Optimize Claisen-Schmidt Condensation Conditions Chalcone_OK->Optimize_Condensation No Optimize_Condensation->Check_Chalcone Troubleshoot_AFO Troubleshoot AFO Reaction (pH, H₂O₂, Temp) AFO_vs_BV->Troubleshoot_AFO AFO Troubleshoot_BV Troubleshoot B-V Rearrangement and Cyclization AFO_vs_BV->Troubleshoot_BV B-V Check_Purification Review Purification Method (Recrystallization, Chromatography) Troubleshoot_AFO->Check_Purification Troubleshoot_BV->Check_Purification End Improved Yield Check_Purification->End

Caption: A logical workflow for troubleshooting low yield in the synthesis.

References

Technical Support Center: Optimizing Purification Techniques for 3-Hydroxy-2'-methoxyflavone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the purification of 3-Hydroxy-2'-methoxyflavone.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying this compound?

A1: The primary methods for purifying this compound, a moderately polar compound, are silica gel column chromatography and recrystallization.[1] For higher purity requirements, preparative High-Performance Liquid Chromatography (HPLC) can also be employed.[2]

Q2: What is a good starting solvent system for silica gel column chromatography of this compound?

A2: A common and effective starting solvent system is a gradient of hexane and ethyl acetate.[1] You can begin with a low polarity mixture (e.g., 9:1 hexane:ethyl acetate) and gradually increase the proportion of ethyl acetate. Another option for more polar impurities is a dichloromethane/methanol gradient.[1]

Q3: What are the recommended solvents for recrystallizing this compound?

A3: Based on protocols for similar 3-hydroxyflavones, ethanol or ethyl acetate are suitable solvents for recrystallization.[3] The choice of solvent will depend on the impurity profile of your crude product.

Q4: My purified this compound appears to be degrading. What could be the cause?

A4: Flavonoids can be sensitive to heat, light, and extreme pH conditions. Prolonged exposure to silica gel during chromatography can sometimes cause degradation. It is advisable to minimize the time the compound spends on the column and to use solvents that allow for reasonably fast elution. Storing the purified compound in a cool, dark place is also recommended.

Q5: What are the likely impurities in a synthetic preparation of this compound?

A5: If synthesized via the Algar-Flynn-Oyamada (AFO) reaction, common impurities include the starting 2'-hydroxychalcone and potentially aurone byproducts, which can form depending on the reaction conditions.[4][5]

Troubleshooting Guides

Issue 1: Poor Separation in Column Chromatography
Symptom Possible Cause Solution
Co-elution of this compound with impurities. The polarity of the solvent system is not optimal.1. Adjust the solvent gradient: A shallower gradient can improve the resolution of closely eluting compounds.2. Change the solvent system: If a hexane/ethyl acetate system is not providing adequate separation, try a dichloromethane/methanol system, as the change in solvent selectivity may resolve the co-eluting peaks.[1]
The compound is not eluting from the column. The mobile phase is not polar enough.Gradually increase the polarity of the eluent. For very polar compounds, a small percentage of a more polar solvent like methanol can be added to the ethyl acetate or dichloromethane.
Peak tailing in fractions. 1. Interactions with silica gel: The hydroxyl group of the flavone can interact with the acidic silanol groups on the silica surface.2. Column overloading. 1. Add a modifier: Adding a small amount of acetic acid or formic acid to the mobile phase can improve peak shape by suppressing the ionization of silanol groups.[1]2. Reduce the sample load: Overloading the column can lead to band broadening and tailing.
Issue 2: Problems with Recrystallization
Symptom Possible Cause Solution
The compound does not dissolve in the hot solvent. The chosen solvent is not suitable.Select a different solvent. A good recrystallization solvent should dissolve the compound when hot but not when cold.[6] Experiment with small amounts of different solvents like ethanol, ethyl acetate, or mixtures such as hexane/ethyl acetate.[3][7]
The compound "oils out" instead of forming crystals. The solution is supersaturated, or the melting point of the compound is lower than the boiling point of the solvent.1. Add more solvent: This will reduce the saturation level.2. Cool the solution more slowly: Slow cooling encourages the formation of crystals over oil.3. Use a lower boiling point solvent.
Low recovery of purified crystals. The compound is too soluble in the cold solvent.1. Cool the solution to a lower temperature: Use an ice bath to maximize precipitation.2. Use a solvent mixture: If the compound is too soluble in one solvent, add a miscible "anti-solvent" in which the compound is insoluble to induce precipitation.[7]

Data Presentation

The following table summarizes typical purification parameters for flavonoids similar to this compound. This data can be used as a starting point for optimization.

Compound Purification Method Stationary Phase Mobile Phase Purity Achieved Reference
PolymethoxyflavonesHigh-Speed Counter-Current Chromatography (HSCCC)-n-hexane-ethyl acetate-methanol-water (1:0.8:1:1, v/v)95.9% - 99.8%[8]
Flavone GlycosidesHSCCC-ethyl acetate-n-butanol-acetic acid (1%) (5:0.8:5, v/v)97.8% - 99.3%[9]
5-hydroxy-polymethoxyflavonesSilica Gel ChromatographySilica GelHexane/ethyl acetate gradientNot specified[1]

Experimental Protocols

Protocol 1: Purification by Silica Gel Column Chromatography

This protocol outlines a general procedure for the purification of crude this compound.

  • Preparation of the Column:

    • Prepare a slurry of silica gel (e.g., 230-400 mesh) in the initial, least polar mobile phase (e.g., 95:5 hexane:ethyl acetate).

    • Pour the slurry into a glass column and allow it to pack under gravity or with gentle pressure.

  • Sample Loading:

    • Dissolve the crude this compound in a minimal amount of dichloromethane or the initial mobile phase.

    • In a separate flask, add a small amount of silica gel to the dissolved sample and evaporate the solvent to create a dry, free-flowing powder.

    • Carefully add the sample adsorbed onto the silica gel to the top of the packed column.

  • Elution:

    • Begin eluting the column with the initial low-polarity solvent system.

    • Gradually increase the polarity of the mobile phase by increasing the proportion of ethyl acetate. A suggested gradient could be from 5% to 50% ethyl acetate in hexane.

  • Fraction Collection and Analysis:

    • Collect the eluate in fractions of a suitable volume.

    • Analyze the collected fractions by Thin Layer Chromatography (TLC) to identify those containing the pure this compound.

  • Solvent Evaporation:

    • Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified compound.

Protocol 2: Purification by Recrystallization

This protocol provides a general procedure for the purification of crude this compound.

  • Solvent Selection:

    • In a small test tube, test the solubility of a small amount of the crude product in various solvents (e.g., ethanol, ethyl acetate) at room temperature and with heating. A suitable solvent will dissolve the compound when hot but not when cold.[6]

  • Dissolution:

    • Place the crude this compound in an Erlenmeyer flask and add a minimal amount of the chosen hot solvent until the solid is completely dissolved.

  • Crystallization:

    • Allow the hot, clear solution to cool slowly to room temperature. To maximize crystal formation, you can then place the flask in an ice bath.[10]

  • Isolation and Washing:

    • Collect the crystals by vacuum filtration.

    • Wash the crystals with a small amount of the cold solvent to remove any remaining impurities.

  • Drying:

    • Dry the purified crystals in a vacuum oven or desiccator to remove any residual solvent.

Mandatory Visualization

Purification_Workflow General Purification Workflow for this compound crude Crude this compound column_chrom Silica Gel Column Chromatography (Hexane/Ethyl Acetate Gradient) crude->column_chrom fractions Collect Fractions column_chrom->fractions tlc TLC Analysis of Fractions fractions->tlc pure_fractions Combine Pure Fractions tlc->pure_fractions evaporation Solvent Evaporation pure_fractions->evaporation recrystallization Recrystallization (e.g., from Ethanol or Ethyl Acetate) evaporation->recrystallization hplc_analysis Purity Check by HPLC recrystallization->hplc_analysis pure_product Pure this compound hplc_analysis->pure_product

Caption: General purification workflow for this compound.

Troubleshooting_Tree Troubleshooting Poor Separation in Column Chromatography start Poor Separation q1 Are peaks co-eluting? start->q1 a1_yes Adjust Gradient (shallower) or Change Solvent System q1->a1_yes Yes q2 Is the compound retained on the column? q1->q2 No end Improved Separation a1_yes->end a2_yes Increase Mobile Phase Polarity q2->a2_yes Yes q3 Are the peaks tailing? q2->q3 No a2_yes->end a3_yes Add Acid Modifier to Mobile Phase or Reduce Sample Load q3->a3_yes Yes q3->end No a3_yes->end

Caption: Troubleshooting poor separation in column chromatography.

References

Technical Support Center: Improving the Aqueous Solubility of 3-Hydroxy-2'-methoxyflavone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to address the challenges associated with the poor aqueous solubility of 3-Hydroxy-2'-methoxyflavone in bioassays. This guide provides practical troubleshooting advice, detailed experimental protocols, and frequently asked questions to ensure reliable and reproducible experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: Why is this compound poorly soluble in aqueous media? A1: this compound belongs to the flavonoid class of compounds. Its low aqueous solubility is due to its hydrophobic and planar ring structure, which makes it difficult for water molecules to effectively solvate it.[1][2] Many flavonoids are practically insoluble in water and most solvents suitable for pharmaceutical applications.[2][3][4]

Q2: What is the recommended first-step solvent for preparing a stock solution? A2: The most common and effective initial solvent for preparing a concentrated stock solution of a poorly soluble flavonoid is high-purity, anhydrous Dimethyl Sulfoxide (DMSO).[1][5][6][7] Ethanol is another viable option.[8][9] It is crucial to create a high-concentration stock (e.g., 10-100 mM) that can be later diluted into the aqueous assay medium.[5]

Q3: My compound dissolves in DMSO but precipitates when diluted into my aqueous assay buffer. What is happening? A3: This common issue is known as "precipitation upon dilution" or "solvent-shifting".[1] It occurs because when the DMSO stock solution is diluted into an aqueous buffer, the solvent environment changes dramatically. The compound's concentration may exceed its solubility limit in the final aqueous-organic mixture, causing it to crash out of the solution.[1][7][10]

Q4: What are the general strategies to improve the aqueous solubility of this compound for bioassays? A4: Several techniques can be employed to enhance solubility:

  • Co-solvency : Using a mixture of a water-miscible organic solvent (like DMSO or ethanol) and water can increase solubility.[11]

  • Cyclodextrin Inclusion Complexation : Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic molecules like flavonoids, forming water-soluble inclusion complexes.[6][12][13][14]

  • Use of Surfactants : Surfactants can form micelles that encapsulate the hydrophobic compound, increasing its apparent solubility in aqueous solutions.[15][16][17][18][19]

  • pH Adjustment : Altering the pH of the medium can ionize the molecule, which may increase its solubility. The pKa of 3-hydroxyflavone is approximately 8.68, suggesting that increasing the pH above this value could improve solubility.

Q5: What is the maximum concentration of DMSO that is safe for cells in culture? A5: The cytotoxicity of DMSO is cell-line dependent.[6] However, it is a best practice to keep the final DMSO concentration in the assay as low as possible, ideally at or below 0.1%, to avoid off-target effects.[6] Concentrations between 0.1% and 0.5% may be acceptable but require rigorous vehicle controls. Concentrations above 1% are often cytotoxic and are generally not recommended for cell-based assays.[6]

Troubleshooting Guide

This guide provides solutions to common problems encountered when working with this compound.

Problem Probable Cause(s) Recommended Solution(s)
Compound will not dissolve in initial organic solvent (e.g., DMSO). 1. Insufficient solvent volume. 2. Low-quality or hydrated solvent (DMSO is hygroscopic). 3. Compound has degraded or is impure.1. Increase the solvent volume to prepare a lower concentration stock. 2. Use fresh, high-purity, anhydrous DMSO.[1][20] 3. Gently warm the solution (e.g., 37°C water bath) or sonicate for 5-10 minutes to aid dissolution.[5][7][20] 4. Verify the purity and integrity of the compound.
Precipitation occurs immediately upon dilution in aqueous buffer. 1. Final concentration exceeds the compound's aqueous solubility limit.[1][5] 2. "Solvent shock" from a rapid change in solvent polarity.[1] 3. Stock solution is too concentrated.1. Lower the final working concentration of the compound.[1][5] 2. Pre-warm the aqueous buffer to 37°C before adding the stock solution.[5][10] 3. Add the stock solution dropwise while vigorously vortexing or stirring the buffer to ensure rapid dispersion.[2][5] 4. Perform a serial dilution in 100% DMSO first to create an intermediate stock before the final dilution into the aqueous medium.[7]
Precipitation is observed after several hours or days of incubation. 1. Compound instability in the aqueous environment. 2. The solution is supersaturated, and crystallization occurs over time.1. Prepare working solutions fresh before each experiment.[10] 2. Reduce the final concentration of the compound in the assay. 3. Consider using a solubility-enhancing method like cyclodextrin complexation to improve long-term stability in solution.
Inconsistent or non-reproducible bioassay results. 1. Inaccurate compound concentration due to partial precipitation or aggregation.[10] 2. Adherence of the hydrophobic compound to plasticware. 3. Off-target effects from the solvent (e.g., DMSO toxicity).1. Visually inspect all solutions for precipitation before use. 2. Run a vehicle control with the same final DMSO concentration to assess solvent effects.[6][7] 3. Use low-adhesion plasticware. 4. Employ a robust solubility enhancement technique to ensure the compound remains in a monomeric, soluble state.

Experimental Protocols

Protocol 1: Preparation of a Concentrated Stock Solution in DMSO

This protocol describes the standard procedure for preparing a high-concentration stock solution, which is the starting point for most experiments.

Materials:

  • This compound powder

  • Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or amber glass vials

  • Calibrated analytical balance

  • Vortex mixer

  • Sonicator or water bath (optional)

Procedure:

  • Calculation: Determine the mass of the compound required to achieve the desired stock concentration (e.g., 10-50 mM). The molecular weight of this compound is 268.26 g/mol .

  • Weighing: Accurately weigh the calculated mass of the compound into a sterile tube or vial.

  • Dissolution: Add the calculated volume of anhydrous DMSO to the vial.

  • Mixing: Vortex the solution vigorously for 1-2 minutes.[7]

  • Optional: Aiding Dissolution: If the compound does not fully dissolve, sonicate the tube in a water bath for 5-10 minutes or warm it gently in a 37°C water bath with intermittent vortexing.[6][7] Be cautious, as excessive heat can degrade some compounds.

  • Inspection: Visually confirm that the solution is clear and free of any particulate matter.

  • Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.[5][7] Store at -20°C or -80°C, protected from light.[5][10]

Protocol 2: Solubility Enhancement with Cyclodextrins

This protocol details the preparation of a water-soluble inclusion complex using Hydroxypropyl-β-cyclodextrin (HP-β-CD), a common and effective choice for flavonoids.[12][14]

Materials:

  • This compound

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Deionized water or desired aqueous buffer

  • Magnetic stirrer and stir bar

  • 0.45 µm syringe filter

  • Lyophilizer (freeze-drier) or rotary evaporator

Procedure:

  • Molar Ratio Preparation: Prepare aqueous solutions of this compound and HP-β-CD. A 1:1 molar ratio is a common starting point.[12][21]

  • Mixing: In a flask, add the HP-β-CD to the deionized water and stir until fully dissolved. Slowly add the this compound to the HP-β-CD solution while stirring.

  • Incubation: Seal the flask and incubate the mixture at a controlled temperature (e.g., 30°C) with continuous stirring (e.g., 150 rpm) for 24 hours to facilitate complex formation.[12]

  • Filtration: Filter the resulting solution through a 0.45 µm membrane filter to remove any un-complexed or undissolved compound.[12]

  • Isolation (Lyophilization): To obtain a powder, freeze the solution at -80°C and then lyophilize it for at least 24 hours.[12] This powder can be readily dissolved in aqueous media for bioassays.

  • Alternative (Direct Use): The filtered solution can also be used directly for bioassays if the concentration of the complex is determined analytically (e.g., via UV-Vis spectroscopy or HPLC).

Protocol 3: Surfactant-Based Solubilization

This protocol uses a non-ionic surfactant like Tween 80 to form micelles that can solubilize the flavonoid.

Materials:

  • This compound stock solution (in a minimal amount of organic solvent like ethanol)

  • Tween 80 (Polysorbate 80)

  • Aqueous assay buffer

  • Vortex mixer or magnetic stirrer

Procedure:

  • Prepare Surfactant Solution: Prepare a solution of Tween 80 in the desired aqueous buffer at a concentration above its critical micelle concentration (CMC). For Tween 80, the CMC is approximately 0.012 mM. A 1% (w/v) solution is a common starting point.

  • Initial Dissolution: Dissolve the this compound in a very small volume of ethanol.

  • Incorporation into Micelles: Slowly add the ethanolic solution of the flavonoid to the aqueous surfactant solution while vigorously stirring or vortexing. The organic solvent should be kept to a minimum (e.g., <1% of the total volume).

  • Equilibration: Allow the mixture to stir for 1-2 hours at room temperature to ensure the compound is fully incorporated into the micelles.

  • Final Preparation: The resulting clear solution can now be used for bioassays. Always include a vehicle control containing the same concentration of surfactant and residual organic solvent.

Data Presentation

Table 1: General Solubility Profile of Flavonoids
SolventSolubilityNotes
WaterInsoluble / Very Poorly SolubleFlavonoids are characteristically hydrophobic.[3][8]
DMSOSoluble / Readily SolubleThe solvent of choice for creating high-concentration stock solutions.[5][7]
EthanolSolubleA good alternative to DMSO, particularly if DMSO toxicity is a concern.[8][9]
AcetonitrileSolubleOften used in analytical techniques like HPLC.[22]
AcetoneSolubleCan be an effective solvent for some flavonoids.[22]
Aqueous Buffers (e.g., PBS)InsolubleDilution from organic stocks often leads to precipitation.
Table 2: Recommended Maximum DMSO Concentrations for In Vitro Assays[6]
Final DMSO ConcentrationGeneral Cellular ResponseRecommendation
≤ 0.1% Generally considered safe for most cell lines with minimal effects.Ideal for most experiments.
0.1% - 0.5% May be tolerated by many cell lines, but the potential for off-target effects increases.Acceptable; requires rigorous vehicle controls.
0.5% - 1.0% Can induce stress responses or affect viability in sensitive cell lines.Use with caution; cell line-specific validation is essential.
> 1.0% Often cytotoxic and can interfere with protein function and membrane integrity.Generally not recommended.
Table 3: Comparison of Solubility Enhancement Methods
MethodPrinciple of ActionAdvantagesDisadvantages
Co-solvency (e.g., DMSO) Reduces the polarity of the aqueous medium, increasing the solubility of hydrophobic compounds.[11]Simple, fast, and widely used.[11]Potential for solvent toxicity; risk of precipitation upon dilution.[3][6]
Cyclodextrin Complexation Encapsulates the hydrophobic molecule within a hydrophilic cyclic oligosaccharide host.[12][13]Significant increase in aqueous solubility; can improve stability; low toxicity.Requires a specific protocol to prepare the complex; may alter bioavailability.[14]
Surfactant Micelles Hydrophobic compound partitions into the core of surfactant micelles.[17][18]Effective at low concentrations of surfactant; relatively simple to prepare.Surfactants can have their own biological effects or interfere with assays.

Visualizations

experimental_workflow start Start: Need to prepare working solution stock Prepare concentrated stock in 100% DMSO (e.g., 50 mM) start->stock dilute Dilute stock into aqueous buffer/media stock->dilute precip Precipitation Observed? dilute->precip success Success! Solution is clear. Proceed with assay. precip->success No troubleshoot Troubleshoot precip->troubleshoot Yes lower_conc Lower final compound concentration troubleshoot->lower_conc vortex Add stock dropwise while vortexing troubleshoot->vortex alt_method Use advanced method: - Cyclodextrin Complexation - Surfactant Solubilization troubleshoot->alt_method lower_conc->dilute vortex->dilute alt_method->success

Caption: Workflow for preparing aqueous working solutions from a DMSO stock.

cyclodextrin_complexation cluster_before Before Complexation cluster_after After Complexation flavonoid This compound (Hydrophobic, Poorly Soluble) complex Water-Soluble Inclusion Complex flavonoid->complex + cd HP-β-Cyclodextrin (Hydrophilic Exterior, Hydrophobic Cavity) water1 Water flav_in_cd Flavonoid water2 Water

Caption: Mechanism of cyclodextrin inclusion complexation for solubility enhancement.

troubleshooting_flowchart start Solubility Issue Encountered q1 Is the compound fully dissolved in 100% DMSO? start->q1 a1_yes Proceed to Dilution q1->a1_yes Yes a1_no Action: Sonicate and/or gently warm (37°C). Use fresh, anhydrous DMSO. q1->a1_no No q2 Does it precipitate upon dilution in aqueous buffer? a1_yes->q2 a1_no->q1 a2_no Success! Monitor for stability over time. q2->a2_no No a2_yes Actions: 1. Lower final concentration. 2. Add stock to vortexing buffer. 3. Pre-warm buffer to 37°C. q2->a2_yes Yes q3 Still precipitating? a2_yes->q3 a3_no Problem Solved q3->a3_no No a3_yes Use Advanced Method: - Cyclodextrin Complexation - Surfactant Solubilization q3->a3_yes Yes

References

Common issues in 3-Hydroxy-2'-methoxyflavone cell culture experiments

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 3-Hydroxy-2'-methoxyflavone. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their cell culture experiments with this compound.

Frequently Asked Questions (FAQs) and Troubleshooting

Q1: What is the recommended solvent for preparing a stock solution of this compound, and what are the best practices for storage?

A1: Like many flavonoids, this compound has poor aqueous solubility. The recommended solvent for preparing a high-concentration stock solution is dimethyl sulfoxide (DMSO). For optimal results, use a fresh, anhydrous grade of DMSO, as it is hygroscopic and absorbed water can impact the compound's solubility.[1] Stock solutions should be stored at -20°C for up to one year or at -80°C for up to two years.[2] It is advisable to prepare fresh working solutions for each experiment and minimize the time the compound is in an aqueous medium before being added to cells.[1]

Q2: I am observing precipitation of the compound in my cell culture wells after adding the working solution. What can I do to prevent this?

A2: Precipitation upon dilution of a DMSO stock solution into aqueous cell culture media is a common issue with hydrophobic compounds. Here are several troubleshooting steps:

  • Check Final DMSO Concentration: Ensure the final concentration of DMSO in your cell culture wells is kept to a minimum, typically below 0.5% (v/v), as higher concentrations can be toxic to cells and cause the compound to precipitate.[1]

  • Optimize Dilution Method: Instead of adding a small volume of the DMSO stock directly to a large volume of medium, try adding the pre-warmed (37°C) medium drop-wise to the DMSO stock while vortexing.[3] This gradual dilution can help maintain solubility.

  • Reduce Final Compound Concentration: The concentration you are testing may be above the solubility limit of this compound in the cell culture medium. Try using a lower concentration range.[1]

  • Pre-warm the Medium: Pre-warming the cell culture medium to 37°C before adding the compound stock solution can sometimes improve solubility.[1]

Q3: I am seeing high variability in my results between replicate experiments. What could be the cause?

A3: High variability can stem from several factors related to compound stability and handling:

  • Compound Degradation: Flavonoids can be unstable in cell culture media over long incubation periods.[4] Consider performing a stability study of this compound in your specific media and under your experimental conditions. For long-term experiments, replenishing the media with freshly prepared compound at regular intervals may be necessary.[4][5]

  • Inconsistent Solution Preparation: Always prepare fresh working solutions for each experiment from a thawed aliquot of your stock solution. Avoid repeated freeze-thaw cycles of the stock solution.[5]

  • Light Exposure: Flavonoids can be susceptible to photodegradation.[4] Protect your media and plates containing the compound from light.[4]

Q4: What are the expected cytotoxic concentrations for this compound in cancer cell lines?

A4: While specific IC50 values for this compound are not widely published, data from structurally similar methoxyflavones and hydroxyflavones can provide a general indication of effective concentrations. Most trihydroxyflavones inhibit cancer cell proliferation at concentrations in the range of 10 to 50 µM.[6] The cytotoxic effects of methoxyflavones are cell-line dependent and are influenced by the number and position of hydroxyl and methoxy groups.[6][7] For example, some methoxyflavone derivatives have shown IC50 values between 10 and 50 µM in breast, pancreatic, and hepatocellular carcinoma cell lines.[8]

Q5: What are the potential mechanisms of action for this compound?

A5: Methoxyflavones can exert their effects through various signaling pathways. Many flavonoids have been shown to inhibit the PI3K/Akt/mTOR pathway, which is crucial for cell growth and survival.[9] Additionally, flavonoids can modulate the MAPK signaling pathway, including ERK, JNK, and p38.[5][10] Some hydroxylated polymethoxyflavones have been found to induce apoptosis through a Ca2+-mediated pathway, leading to the activation of µ-calpain and caspase-12.[11][12]

Quantitative Data: Cytotoxicity of Structurally Related Flavonoids

The following table summarizes the reported cytotoxic activities (IC50 values) of various methoxyflavone and hydroxyflavone derivatives in different cancer cell lines. This data can serve as a reference for designing experiments with this compound.

Compound ClassCell LineCancer TypeIC50 (µM)Treatment Duration
5,3'-dihydroxy-3,6,7,8,4'-PentamethoxyflavoneMCF-7Breast3.7172h
Sideritoflavone (5,3',4'-trihydroxy-6,7,8-TMF)MCF-7Breast4.972h
5,3'-dihydroxy-3,6,7,8,4'-PentamethoxyflavoneMDA-MB-231Breast21.2772h
5-demethyltangeritin (5-hydroxy-6,7,8,4'-TeMF)PC3Prostate11.848h
Tangeritin (5,6,7,8,4'-PeMF)PC3Prostate17.248h
3',4',5-trihydroxyflavoneA549Lung~10-20Not Specified
3',4',5-trihydroxyflavoneMCF-7Breast~10-20Not Specified
3,5-dihydroxy-7-methoxyflavoneA549, MIA PaCa-2, Panc28, HCT116Lung, Pancreas, Colon5-80 (effective range)Not Specified

Note: The data presented is for structurally related compounds and should be used as a guideline. The actual IC50 value for this compound may vary depending on the cell line and experimental conditions.

Experimental Protocols

Protocol 1: Preparation of this compound Stock and Working Solutions

Objective: To prepare a high-concentration stock solution and sterile working solutions for cell culture experiments.

Materials:

  • This compound powder

  • Anhydrous DMSO

  • Sterile microcentrifuge tubes

  • Sterile, pre-warmed (37°C) cell culture medium

  • Vortex mixer

Procedure:

  • Stock Solution Preparation (e.g., 10 mM):

    • Calculate the mass of this compound needed to prepare a 10 mM stock solution in a specific volume of DMSO.

    • In a sterile microcentrifuge tube, dissolve the weighed powder in the calculated volume of anhydrous DMSO.

    • Vortex thoroughly until the compound is completely dissolved.

    • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.

  • Working Solution Preparation (e.g., 100 µM):

    • Thaw an aliquot of the 10 mM stock solution at room temperature.

    • Pre-warm your complete cell culture medium to 37°C.

    • To prepare a 100 µM working solution, perform a 1:100 dilution of the stock solution into the pre-warmed medium.

    • Crucially, add the medium to the stock solution drop-wise while continuously vortexing to prevent precipitation.

    • Prepare fresh working solutions for each experiment.

Protocol 2: Cell Viability (MTT) Assay

Objective: To determine the cytotoxic effect of this compound on a chosen cell line.

Materials:

  • Target cell line

  • 96-well plates

  • Complete cell culture medium

  • This compound working solutions

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.[13]

  • Compound Treatment:

    • Prepare serial dilutions of this compound in complete medium.

    • Remove the old medium and add 100 µL of medium containing different concentrations of the compound to the wells.

    • Include a vehicle control (medium with the same final DMSO concentration) and an untreated control.[13]

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified 5% CO₂ incubator.[13]

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.[13]

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[13]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot a dose-response curve to determine the IC50 value.

Protocol 3: Western Blot Analysis of Signaling Pathways

Objective: To analyze the effect of this compound on the phosphorylation status of key proteins in signaling pathways like PI3K/Akt and MAPK.

Materials:

  • Target cell line

  • 6-well plates

  • This compound working solutions

  • Ice-cold PBS

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • Cell scraper

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE equipment and reagents

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-p-ERK, anti-ERK, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate and imaging system

Procedure:

  • Cell Treatment and Lysis:

    • Seed cells in 6-well plates and treat with this compound for the desired time.

    • Wash cells twice with ice-cold PBS.[4]

    • Add ice-cold RIPA buffer, scrape the cells, and transfer the lysate to a microcentrifuge tube.[2]

    • Incubate on ice for 30 minutes, then centrifuge at 14,000 x g for 15 minutes at 4°C.[4]

    • Collect the supernatant containing the total protein extract.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or similar assay.[14]

  • SDS-PAGE and Protein Transfer:

    • Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.

    • Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.[4]

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.[15]

    • Incubate the membrane with the primary antibody overnight at 4°C.[15]

    • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[15]

  • Detection and Analysis:

    • Incubate the membrane with a chemiluminescent substrate and capture the signal.

    • Quantify band intensities and normalize to a loading control (e.g., β-actin).[15]

Visualizations

Experimental Workflow

G cluster_prep Preparation cluster_exp Cell-Based Assays cluster_analysis Analysis A Prepare 10 mM Stock Solution in DMSO B Prepare Working Solutions in Pre-warmed Medium A->B D Treat Cells with This compound B->D C Seed Cells in Multi-well Plates C->D E Incubate (24-72h) D->E F Cell Viability Assay (MTT) E->F G Western Blot Analysis (Protein Extraction, SDS-PAGE) E->G H Data Analysis (IC50, Protein Expression) F->H I Immunoblotting & Detection G->I I->H

Caption: Experimental workflow for assessing the effects of this compound.

PI3K/Akt/mTOR Signaling Pathway

G RTK Growth Factor Receptor (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PI3K Akt Akt PIP3->Akt Activation mTOR mTOR Akt->mTOR Activation Apoptosis Inhibition of Apoptosis Akt->Apoptosis Proliferation Cell Growth & Survival mTOR->Proliferation Flavonoid Flavonoids Flavonoid->PI3K Inhibition Flavonoid->Akt Inhibition

Caption: Potential inhibition of the PI3K/Akt/mTOR pathway by flavonoids.

MAPK Signaling Pathway

G Stimuli Stress / Growth Factors MAPKKK MAPKKK (e.g., Raf) Stimuli->MAPKKK MAPKK MAPKK (e.g., MEK) MAPKKK->MAPKK Phosphorylates MAPK MAPK (e.g., ERK) MAPKK->MAPK Phosphorylates Transcription Transcription Factors (e.g., AP-1) MAPK->Transcription Activates Response Cellular Response (Proliferation, Inflammation) Transcription->Response Flavonoid Flavonoids Flavonoid->MAPKK Modulation Flavonoid->MAPK Modulation

Caption: Potential modulation of the MAPK signaling pathway by flavonoids.

References

Technical Support Center: Stabilizing 3-Hydroxy-2'-methoxyflavone Stock Solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the proper preparation and long-term storage of 3-Hydroxy-2'-methoxyflavone stock solutions.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Precipitate forms in the stock solution upon storage at low temperatures. The solvent has frozen, or the compound has precipitated out of the solution.1. Before use, bring the solution to room temperature and vortex thoroughly to ensure complete dissolution. 2. If precipitation persists, gentle warming (e.g., in a 37°C water bath) and sonication may be necessary. 3. Consider preparing a slightly lower concentration stock solution.
Inconsistent or unexpected experimental results. Degradation of the this compound stock solution.1. Prepare a fresh stock solution from the solid compound. 2. Aliquot the stock solution into single-use vials and store at -80°C to avoid multiple freeze-thaw cycles. 3. Perform a stability check of your stock solution using an analytical method like HPLC.
Loss of biological activity over time. Chemical degradation of this compound.1. Review your storage conditions. Ensure the solution is stored at -20°C or -80°C, protected from light, and in a tightly sealed container. 2. Avoid exposure to high pH, oxygen, and metal ions, which can catalyze the degradation of phenolic compounds. 3. Conduct a stability study under your specific experimental conditions to determine the degradation rate.
Appearance of new peaks in HPLC chromatogram of the stock solution. Degradation of this compound into byproducts.1. If possible, analyze the degradation products to understand the degradation pathway. 2. Prepare a fresh stock solution and re-evaluate your storage protocol. 3. Consider using a different solvent if degradation is rapid in the current one.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing a stock solution of this compound?

A1: Dimethyl sulfoxide (DMSO) is the most commonly used solvent for preparing high-concentration stock solutions of flavonoids due to its excellent solubilizing properties for both polar and nonpolar compounds.[1] For applications where DMSO is not suitable, ethanol can be an alternative, although the achievable concentration may be lower. Always use anhydrous, high-purity solvents.

Q2: What is the best temperature for long-term storage of this compound stock solutions?

A2: For long-term stability, it is recommended to store stock solutions at -20°C or, preferably, -80°C.[2] Flavonoids can degrade at room temperature, especially when exposed to light and oxygen.[3]

Q3: How can I minimize the degradation of this compound in my stock solution?

A3: To minimize degradation, you should:

  • Store the solution at -20°C or -80°C.

  • Protect the solution from light by using amber vials or by wrapping the vials in aluminum foil.

  • Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles.

  • Use anhydrous, high-purity DMSO and keep the container tightly sealed to prevent moisture absorption, as water can contribute to compound degradation.[4][5]

  • Consider purging the vial with an inert gas like nitrogen or argon before sealing to remove oxygen.

Q4: How long can I store a this compound stock solution?

A4: The stability of flavonoids in solution can vary. While some compounds are stable for months or even years under ideal conditions, others may degrade more quickly.[4] For methoxyflavones in biological samples, significant degradation has been observed within seven days, even at -20°C.[6] It is highly recommended to perform a stability study for your specific stock solution or to prepare fresh solutions regularly.

Q5: My this compound powder has been stored for a long time. Is it still good to use?

A5: The solid form of flavonoids is generally more stable than solutions. However, the purity should be verified if the compound has been stored for an extended period, especially if not stored in a desiccated, dark environment. You can check the purity using analytical techniques such as HPLC.

Experimental Protocols

Protocol for Preparation of a 10 mM Stock Solution in DMSO

Materials:

  • This compound (solid)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile, amber microcentrifuge tubes or vials

  • Analytical balance

  • Vortex mixer

  • Pipettes

Procedure:

  • Determine the required mass: To prepare a 10 mM stock solution, use the following formula: Mass (mg) = Desired Concentration (M) x Molecular Weight ( g/mol ) x Volume (L) x 1000 For 1 mL of a 10 mM solution of this compound (MW: 268.26 g/mol ): Mass (mg) = 0.010 mol/L * 268.26 g/mol * 0.001 L * 1000 = 2.68 mg

  • Weigh the compound: Accurately weigh 2.68 mg of this compound and place it into a sterile amber vial.

  • Add solvent: Add 1 mL of anhydrous DMSO to the vial.

  • Dissolve the compound: Tightly cap the vial and vortex thoroughly. If necessary, gentle warming (to no more than 37°C) or sonication can be used to aid dissolution.

  • Aliquot and store: Once fully dissolved, aliquot the stock solution into single-use, tightly sealed amber vials. Store the aliquots at -20°C or -80°C.

Protocol for a Basic Stability Study of this compound Stock Solution

Objective: To determine the stability of a 10 mM this compound stock solution in DMSO under different storage conditions.

Materials:

  • Prepared 10 mM stock solution of this compound in DMSO, aliquoted.

  • HPLC system with a suitable column (e.g., C18) and UV detector.

  • Mobile phase (e.g., a gradient of acetonitrile and water with 0.1% formic acid).

Procedure:

  • Initial Analysis (Time 0): Immediately after preparation, take one aliquot of the stock solution, allow it to come to room temperature, and analyze it by HPLC to determine the initial peak area of this compound. This will serve as the 100% reference.

  • Storage: Store the remaining aliquots under the desired conditions (e.g., Room Temperature, 4°C, -20°C, and -80°C), protected from light.

  • Time-Point Analysis: At predetermined time points (e.g., 1 week, 2 weeks, 1 month, 3 months, 6 months), retrieve one aliquot from each storage condition.

  • Sample Preparation and Analysis: Allow the vial to equilibrate to room temperature. Prepare a working solution by diluting the stock to a suitable concentration for HPLC analysis. Inject the sample into the HPLC system.

  • Data Analysis: Compare the peak area of this compound at each time point to the initial peak area (Time 0). Calculate the percentage of the compound remaining. Note the appearance of any new peaks, which may indicate degradation products.

Data Presentation

Table 1: Hypothetical Stability of 10 mM this compound in DMSO

Storage Temperature1 Week2 Weeks1 Month3 Months6 Months
Room Temperature (20-25°C) 95%88%75%50%<30%
4°C 99%97%92%85%70%
-20°C >99%>99%98%95%90%
-80°C >99%>99%>99%98%97%
Note: This table presents hypothetical data for illustrative purposes. Users should generate their own data following the stability study protocol.

Visualizations

G Potential Degradation Pathway of this compound A This compound B Oxidation A->B O2, light, metal ions C Hydrolysis A->C H2O D Oxidized Products (e.g., quinone-like structures) B->D E Ring-opening Products C->E

Caption: Potential degradation pathways for this compound.

G Experimental Workflow for Stability Testing cluster_prep Preparation cluster_storage Storage Conditions cluster_analysis Analysis prep Prepare 10 mM Stock Solution in DMSO aliquot Aliquot into single-use vials prep->aliquot rt Room Temp aliquot->rt fridge 4°C aliquot->fridge freezer20 -20°C aliquot->freezer20 freezer80 -80°C aliquot->freezer80 hplc HPLC Analysis rt->hplc Time points fridge->hplc Time points freezer20->hplc Time points freezer80->hplc Time points data Compare Peak Areas hplc->data

Caption: Workflow for assessing the stability of stock solutions.

References

Technical Support Center: Minimizing Off-Target Effects of 3-Hydroxy-2'-methoxyflavone in Cellular Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and FAQs to minimize the off-target effects of 3-Hydroxy-2'-methoxyflavone in cellular assays. The information provided is based on the known properties of flavonoids and general best practices for small molecule screening.

Frequently Asked Questions (FAQs)

Here are some frequently asked questions regarding the use of this compound in cellular assays.

Q1: I am observing unexpected cytotoxicity in my experiments with this compound, even at low concentrations. What could be the cause?

A1: Unexpected cytotoxicity can arise from several factors. Firstly, flavonoids, including this compound, can be promiscuous binders, interacting with a wide range of cellular targets beyond the intended one, which can lead to off-target toxicity. Secondly, the compound may precipitate out of the cell culture medium, and these precipitates can be cytotoxic. It is also possible that the compound is unstable in the culture medium and degrades into a more toxic substance. We recommend performing a solubility test and a stability assessment of the compound in your specific cell culture medium.

Q2: My fluorescence-based assay is showing high background signal in the presence of this compound. What is happening?

A2: Many flavonoids are known to be autofluorescent, meaning they can emit their own fluorescence upon excitation. This intrinsic fluorescence can interfere with assays that use fluorescence as a readout, leading to a high background signal and inaccurate results. It is crucial to run a "compound-only" control (compound in assay buffer or media without cells) to quantify the autofluorescence of this compound at the excitation and emission wavelengths of your assay.

Q3: My MTT/XTT cell viability assay results are inconsistent with what I observe under the microscope. Why is this?

A3: Flavonoids are known to interfere with tetrazolium-based viability assays like MTT and XTT. Due to their antioxidant properties, they can directly reduce the tetrazolium dye to formazan, leading to a false positive signal that suggests higher cell viability than is actually present. It is highly recommended to use alternative viability assays that are not based on metabolic reduction, such as the Crystal Violet or Neutral Red assays.

Q4: I've noticed a precipitate forming in my cell culture plates after adding this compound. How can I prevent this?

A4: Precipitation of small molecules in cell culture is a common issue, often due to poor solubility in aqueous media. To prevent this, ensure your stock solution is fully dissolved before diluting it into the final culture medium. It is also advisable to determine the maximal soluble concentration of this compound in your specific cell culture medium beforehand. Using a lower concentration of the compound or preparing fresh dilutions immediately before use can also help.

Troubleshooting Guide

This guide provides a systematic approach to identifying and resolving common issues encountered when using this compound in cellular assays.

Issue 1: Inconsistent or Non-reproducible Assay Results
Potential Cause How to Diagnose Recommended Solution
Compound Precipitation Visually inspect the wells of your assay plate under a microscope for crystals or amorphous precipitates. You can also measure the turbidity of the medium.Determine the solubility of the compound in your assay buffer/medium. Use concentrations below the solubility limit. Prepare fresh dilutions for each experiment.
Compound Aggregation Perform a filter binding assay or dynamic light scattering (DLS) to detect the presence of aggregates.Include a small amount of a non-ionic detergent like Triton X-100 (e.g., 0.01%) in your assay buffer to disrupt aggregates.
Compound Instability Incubate the compound in your cell culture medium for the duration of your experiment and analyze its integrity using HPLC or LC-MS.If the compound is unstable, consider shorter incubation times or replenishing the compound during the experiment.
Issue 2: High Background in Fluorescence Assays
Potential Cause How to Diagnose Recommended Solution
Compound Autofluorescence Measure the fluorescence of the compound alone in the assay buffer at the relevant excitation and emission wavelengths.Use a plate reader to subtract the background fluorescence from the compound-only controls. Alternatively, switch to a fluorescent dye with a different spectral profile that does not overlap with the compound's autofluorescence.
Light Scattering High absorbance readings at wavelengths outside the compound's absorbance spectrum can indicate light scattering by precipitates or aggregates.Filter the compound solution before use. Use concentrations below the solubility limit.
Issue 3: Discrepancies in Cell Viability Data
Potential Cause How to Diagnose Recommended Solution
Interference with Tetrazolium-based Assays (MTT, XTT) Compare the results from your MTT/XTT assay with direct cell counting (e.g., trypan blue exclusion) or with an alternative viability assay.Use a non-enzymatic, endpoint assay such as the Crystal Violet or Neutral Red assay.
Off-target Cytotoxicity Test the compound on a panel of different cell lines, including non-target cell lines, to assess its general cytotoxicity.If significant off-target cytotoxicity is observed, consider structure-activity relationship (SAR) studies to identify analogs with improved selectivity.

Quantitative Data Summary

Due to the limited publicly available data on the specific off-target profile of this compound, the following table is provided as an illustrative example of how to present such data. Researchers are strongly encouraged to generate their own data through kinase profiling and other off-target screening assays.

Table 1: Illustrative Off-Target Profile of this compound

Target ClassSpecific TargetIC50 / Ki (µM)Assay Type
KinaseKinase A> 10Biochemical
KinaseKinase B5.2Biochemical
KinaseKinase C8.9Biochemical
ProteaseProtease X> 20Biochemical
GPCRReceptor Y15.7Binding Assay

Detailed Experimental Protocols

Protocol 1: Crystal Violet Cell Viability Assay

This assay is a simple and reliable method for quantifying cell viability by staining the DNA of adherent cells.

Materials:

  • 96-well cell culture plates

  • Phosphate-buffered saline (PBS)

  • Crystal Violet solution (0.5% w/v in 20% methanol)

  • Methanol

  • 33% Acetic acid solution

Procedure:

  • Seed cells in a 96-well plate at a desired density and allow them to adhere overnight.

  • Treat the cells with various concentrations of this compound and appropriate vehicle controls. Incubate for the desired treatment period.

  • Carefully aspirate the culture medium.

  • Gently wash the cells twice with PBS.

  • Fix the cells by adding 100 µL of methanol to each well and incubate for 15 minutes at room temperature.

  • Remove the methanol and let the plates air dry.

  • Add 100 µL of Crystal Violet solution to each well and incubate for 20 minutes at room temperature.

  • Wash the plates with water to remove the excess stain and let them air dry.

  • Add 100 µL of 33% acetic acid to each well to solubilize the stain.

  • Read the absorbance at 570 nm using a microplate reader.

Protocol 2: Neutral Red Cell Viability Assay

This assay is based on the uptake of the neutral red dye by viable cells into their lysosomes.

Materials:

  • 96-well cell culture plates

  • PBS

  • Neutral Red solution (50 µg/mL in culture medium)

  • Destain solution (50% ethanol, 49% water, 1% acetic acid)

Procedure:

  • Seed and treat cells as described in the Crystal Violet assay protocol.

  • After the treatment period, remove the culture medium and add 100 µL of Neutral Red solution to each well.

  • Incubate for 2-3 hours at 37°C.

  • Remove the Neutral Red solution and wash the cells with PBS.

  • Add 150 µL of destain solution to each well.

  • Shake the plate for 10 minutes to solubilize the dye.

  • Read the absorbance at 540 nm.

Protocol 3: Assessing Compound Autofluorescence

Procedure:

  • Prepare a serial dilution of this compound in the same buffer or medium used for your fluorescence assay in a 96-well plate.

  • Include wells with buffer/medium only as a blank control.

  • Read the plate using a fluorescence plate reader at the same excitation and emission wavelengths as your primary assay.

  • Subtract the fluorescence of the blank wells from the wells containing the compound to determine the net fluorescence of the compound.

Protocol 4: Assessing Compound Precipitation in Cell Culture

Procedure:

  • Prepare a range of concentrations of this compound in your complete cell culture medium.

  • Incubate the solutions under the same conditions as your cell-based experiments (e.g., 37°C, 5% CO2).

  • At various time points (e.g., 0, 1, 4, 24 hours), visually inspect the solutions for any signs of precipitation (cloudiness, visible particles).

  • For a more quantitative assessment, measure the absorbance of the solutions at 600 nm. An increase in absorbance over time indicates precipitation.

Protocol 5: Filter Binding Assay for Detecting Compound Aggregation

This assay helps to determine if a compound forms aggregates that can non-specifically bind to proteins.

Materials:

  • Nitrocellulose membrane

  • Filter apparatus

  • Assay buffer

  • A non-specific protein (e.g., Bovine Serum Albumin, BSA)

  • Your test compound (this compound)

Procedure:

  • Incubate varying concentrations of your test compound with a constant concentration of the non-specific protein in the assay buffer.

  • Filter the mixtures through the nitrocellulose membrane. Proteins and protein-bound aggregates will be retained on the membrane.

  • Wash the membrane with assay buffer to remove any unbound compound.

  • Quantify the amount of protein retained on the filter. An increase in retained protein with increasing compound concentration suggests aggregation-mediated binding.

Mandatory Visualizations

cluster_0 Troubleshooting Workflow for Unexpected Cytotoxicity Start Unexpected Cytotoxicity Observed Check_Solubility Is the compound soluble in the media at the tested concentration? Start->Check_Solubility Solubility_Test Perform solubility assessment (visual inspection, turbidity) Check_Solubility->Solubility_Test How to check? Check_Assay_Artifacts Are you using a tetrazolium-based assay (e.g., MTT, XTT)? Check_Solubility->Check_Assay_Artifacts If soluble Precipitation_Issue Precipitation is likely a contributing factor. Solubility_Test->Precipitation_Issue If precipitation is observed Reduce_Concentration Lower compound concentration or use a solubilizing agent. Precipitation_Issue->Reduce_Concentration Assay_Interference Assay interference is likely. Check_Assay_Artifacts->Assay_Interference Yes Investigate_Off_Target Investigate potential off-target effects. Check_Assay_Artifacts->Investigate_Off_Target No Switch_Assay Switch to a non-enzymatic viability assay (e.g., Crystal Violet, Neutral Red). Assay_Interference->Switch_Assay Profiling Perform kinase profiling or other off-target screens. Investigate_Off_Target->Profiling cluster_1 Experimental Workflow to Mitigate Autofluorescence Start Fluorescence Assay with Test Compound High_Background High Background Signal Observed Start->High_Background Compound_Only_Control Run 'Compound-Only' Control (No cells, no dye) High_Background->Compound_Only_Control Is_Autofluorescent Is the 'Compound-Only' control fluorescent? Compound_Only_Control->Is_Autofluorescent Background_Subtraction Perform Background Subtraction Is_Autofluorescent->Background_Subtraction Yes Other_Issues Investigate other causes (e.g., light scatter) Is_Autofluorescent->Other_Issues No Alternative_Fluorophore Switch to a Red-Shifted Fluorophore Background_Subtraction->Alternative_Fluorophore If subtraction is insufficient Proceed Proceed with Corrected Data Background_Subtraction->Proceed

Enhancing the bioavailability of 3-Hydroxy-2'-methoxyflavone for in vivo studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in enhancing the oral bioavailability of 3-Hydroxy-2'-methoxyflavone for in vivo studies.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors limiting the oral bioavailability of this compound?

The low oral bioavailability of this compound, a common issue with many flavonoids, is primarily attributed to two key factors:

  • Poor Aqueous Solubility: As a flavonoid, this compound is a lipophilic molecule with limited solubility in the aqueous environment of the gastrointestinal (GI) tract. This poor solubility is a major rate-limiting step for its absorption.[1][2]

  • Extensive First-Pass Metabolism: Before the compound can reach systemic circulation, it is subject to significant metabolism in the intestines and liver.[3][4] This "first-pass effect" is mainly carried out by Cytochrome P450 (CYP) enzymes (leading to O-demethylation) and Phase II enzymes (leading to glucuronidation and sulfation), which convert the compound into more water-soluble metabolites that are easily excreted.[5][6][7]

Q2: What are the principal strategies to enhance the in vivo bioavailability of this compound?

There are several established approaches to overcome the bioavailability challenges, which can be broadly divided into formulation and co-administration strategies:

  • Formulation Strategies: These methods aim to improve the dissolution and absorption of the compound without chemically altering it.[1]

    • Nanoformulations: Reducing the particle size to the nanoscale (e.g., nanosuspensions, nanoemulsions) dramatically increases the surface area, leading to enhanced dissolution and absorption.[8][9]

    • Lipid-Based Delivery Systems: Formulating the compound in systems like liposomes, solid lipid nanoparticles (SLNs), or self-emulsifying drug delivery systems (SEDDS) can improve its solubilization in the GI tract.[4][10][11]

    • Amorphous Solid Dispersions: Dispersing the molecule in a hydrophilic polymer matrix can prevent crystallization and improve its dissolution rate.[10][12]

    • Complexation: Using molecules like cyclodextrins to form inclusion complexes can significantly increase the aqueous solubility of the flavonoid.[9][13]

  • Co-administration Strategies: This involves administering the flavonoid with other compounds that can modulate its absorption and metabolism.[4]

    • Metabolic Enzyme Inhibitors: Co-administration with known inhibitors of relevant CYP450 enzymes can reduce the extent of first-pass metabolism.[4]

    • Efflux Transporter Inhibitors: Compounds that inhibit efflux pumps like P-glycoprotein (P-gp) can decrease the transport of the flavonoid back into the intestinal lumen, thereby increasing net absorption.[4]

Troubleshooting Guides

Problem: Low or highly variable plasma concentrations of this compound in in vivo studies.

This is a frequent challenge. The following table outlines potential causes and actionable troubleshooting steps.

Potential Cause Troubleshooting Steps & Rationale
Poor Dissolution 1. Characterize Solubility: Determine the compound's solubility in simulated gastric and intestinal fluids (SGF/SIF) to confirm if this is the primary barrier. 2. Particle Size Reduction: Employ micronization or nanomilling to increase the surface area for dissolution.[11] 3. Formulation Enhancement: Develop an enabling formulation such as a nanosuspension, an amorphous solid dispersion with a hydrophilic polymer, or a lipid-based system (e.g., SEDDS) to improve solubilization in the GI tract.[9][12]
Extensive First-Pass Metabolism 1. In Vitro Metabolic Stability Assay: Assess the compound's stability in liver microsomes or S9 fractions to quantify its intrinsic clearance. This confirms if metabolism is a significant barrier.[5] 2. Identify Metabolizing Enzymes: Use recombinant CYP enzymes or specific chemical inhibitors to identify the primary isoforms responsible for metabolism (e.g., CYP1A1, CYP1A2, CYP1B1).[5][6] 3. Co-administer Inhibitors: If a specific CYP enzyme is identified, consider co-dosing with a known inhibitor of that enzyme to reduce metabolic clearance.[4]
Efflux Transporter Activity 1. Caco-2 Bidirectional Transport Assay: Perform a permeability assay using Caco-2 cells. An efflux ratio (Papp B-A / Papp A-B) significantly greater than 2 suggests the compound is a substrate for efflux transporters like P-gp.[4] 2. Co-administer Inhibitors: Include known P-gp inhibitors (e.g., verapamil, piperine) in the formulation to block efflux and increase intestinal absorption.[4]
Formulation Instability 1. Assess Formulation Stability: If using a liquid formulation (e.g., suspension, nanoemulsion), evaluate its stability in simulated GI fluids. Look for signs of drug precipitation or changes in particle size over time.[14] 2. Protect from Degradation: Ensure the formulation protects the compound from the harsh pH and enzymatic conditions of the stomach and intestine.[4]
Inconsistent Dosing/Gavage Technique 1. Standardize Procedures: Ensure the dosing volume is accurate and the gavage technique is consistent across all animals to minimize variability. 2. Vehicle Selection: Use a well-characterized and consistent vehicle for administration. If using a suspension, ensure it is homogenous before and during dosing.
Food Effects 1. Standardize Feeding Schedule: The presence of food can significantly alter the absorption of lipophilic compounds. Fasting animals overnight before dosing is a standard practice to reduce this variability.[14]

Data Presentation: Pharmacokinetics of Structurally Similar Methoxyflavones

While specific pharmacokinetic data for this compound is limited, the following table summarizes parameters for other methoxyflavones administered orally to rats, providing a useful reference for expected behavior.

CompoundDose (mg/kg)Cmax (µg/mL)Tmax (h)Half-life (h)Oral Bioavailability (%)Reference
5,7-Dimethoxyflavone (DMF)250~0.88~1.0~6.0~4%[15]
5,7,4'-Trimethoxyflavone (TMF)250~0.60~2.0~5.0~2%[15]
3,5,7,3',4'-Pentamethoxyflavone (PMF)250~0.55~1.0~3.0~1%[15]

Note: These values are derived from an extract administration and serve as an approximation. Pharmacokinetic parameters can vary significantly based on formulation, species, and dose.

Visualizations: Workflows and Pathways

Diagram 1: Troubleshooting Workflow

cluster_physchem Step 1: Characterization cluster_strategy Step 2: Strategy Selection start Start: Low or Variable In Vivo Exposure solubility Assess Physicochemical Properties (Solubility, LogP) start->solubility formulate Develop Enabling Formulation (e.g., Nanosuspension, SEDDS) solubility->formulate Low Solubility metabolism Determine In Vitro Metabolic Stability (Liver Microsomes) inhibit_met Co-administer Metabolic Inhibitor metabolism->inhibit_met High Metabolism permeability Measure Intestinal Permeability (Caco-2 Assay) inhibit_efflux Co-administer Efflux Pump Inhibitor permeability->inhibit_efflux High Efflux end_node Goal: Optimized In Vivo Bioavailability formulate->end_node inhibit_met->end_node inhibit_efflux->end_node

Caption: Troubleshooting workflow for low bioavailability.

Diagram 2: First-Pass Metabolism Pathway

cluster_absorption Intestinal Lumen & Gut Wall cluster_liver Liver (Hepatic Metabolism) Compound This compound CYP_gut CYP450 Enzymes (e.g., CYP1A1) Compound->CYP_gut O-Demethylation Systemic Systemic Circulation Compound->Systemic Absorbed Fraction Metabolite1 Demethylated Metabolite (Hydroxyflavone) UGT_SULT Phase II Enzymes (UGTs, SULTs) Metabolite1->UGT_SULT Conjugation Metabolite1->Systemic CYP_gut->Metabolite1 Metabolite2 Conjugated Metabolite (Glucuronide/Sulfate) Excretion Biliary/Renal Excretion Metabolite2->Excretion UGT_SULT->Metabolite2

Caption: Key pathways in the first-pass metabolism of methoxyflavones.

Detailed Experimental Protocols

Protocol 1: Preparation of a Nanosuspension via High-Pressure Homogenization

Objective: To increase the dissolution rate of this compound by reducing its particle size to the nanometer range.

Materials:

  • This compound

  • Stabilizer (e.g., Poloxamer 188, Soluplus®, or Tween 80)

  • Purified water

  • High-pressure homogenizer

  • Particle size analyzer (e.g., Dynamic Light Scattering)

Methodology:

  • Preparation of Pre-suspension:

    • Prepare a 1% (w/v) solution of the selected stabilizer in purified water.

    • Disperse this compound into the stabilizer solution to create a 0.5% (w/v) crude suspension.

    • Stir the mixture with a magnetic stirrer for 30 minutes to ensure adequate wetting of the drug particles.

  • High-Pressure Homogenization (HPH):

    • Transfer the pre-suspension to the high-pressure homogenizer.

    • Homogenize the suspension at 1500 bar for 20-30 cycles. Maintain the temperature of the system using a cooling bath to prevent thermal degradation.

    • Collect samples after 10, 20, and 30 cycles to monitor the progress of particle size reduction.

  • Particle Size Analysis:

    • Dilute the collected nanosuspension samples with purified water to an appropriate concentration for analysis.

    • Measure the mean particle size (Z-average) and Polydispersity Index (PDI) using a dynamic light scattering instrument. A Z-average below 200 nm with a PDI < 0.3 is generally considered successful.

  • Storage:

    • Store the final nanosuspension at 4°C. Evaluate its physical stability (particle size, PDI, and visual inspection for aggregation) over time before use in in vivo studies.

Protocol 2: In Vitro Metabolic Stability Assay Using Human Liver Microsomes (HLM)

Objective: To determine the intrinsic clearance (Clint) of this compound, providing a measure of its susceptibility to Phase I metabolism.

Materials:

  • This compound

  • Pooled Human Liver Microsomes (HLM)

  • NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, G6P-dehydrogenase)

  • 0.1 M Phosphate buffer (pH 7.4)

  • Control compounds (e.g., a high-clearance compound like Verapamil and a low-clearance compound like Carbamazepine)

  • Acetonitrile (ACN) with an internal standard (IS) for reaction termination and sample preparation.

  • LC-MS/MS system for analysis.

Methodology:

  • Incubation Preparation:

    • Prepare a stock solution of this compound in a suitable organic solvent (e.g., DMSO) and dilute it in the phosphate buffer to the desired starting concentration (e.g., 1 µM).

    • In a 96-well plate, pre-warm the HLM (final concentration 0.5 mg/mL) and the flavonoid solution in phosphate buffer at 37°C for 10 minutes.

  • Reaction Initiation:

    • Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system to the wells. The final incubation volume is typically 200 µL.

    • Negative control wells should contain the buffer instead of the NADPH system to account for non-enzymatic degradation.

  • Time-Point Sampling:

    • At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), terminate the reaction by adding 2 volumes of ice-cold ACN containing the IS to the respective wells.

  • Sample Processing:

    • Seal the plate and centrifuge at 4000 rpm for 15 minutes to precipitate the microsomal proteins.

    • Transfer the supernatant to a new plate for analysis.

  • LC-MS/MS Analysis:

    • Analyze the samples using a validated LC-MS/MS method to determine the remaining concentration of this compound at each time point.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the compound remaining versus time.

    • The slope of the linear portion of this plot represents the elimination rate constant (k).

    • Calculate the in vitro half-life (t½) as 0.693 / k.

    • Calculate intrinsic clearance (Clint) using the equation: Clint (µL/min/mg protein) = (0.693 / t½) / (mg microsomal protein/mL).

Protocol 3: Caco-2 Cell Bidirectional Permeability Assay

Objective: To assess the intestinal permeability of this compound and determine if it is a substrate of efflux transporters like P-glycoprotein (P-gp).

Materials:

  • Caco-2 cells

  • Transwell® permeable supports (e.g., 12-well, 0.4 µm pore size)

  • Cell culture medium (e.g., DMEM with FBS, NEAA, Pen-Strep)

  • Transport buffer (e.g., Hanks' Balanced Salt Solution (HBSS) with 25 mM HEPES, pH 7.4)

  • This compound

  • Control compounds (High permeability: Propranolol; Low permeability: Lucifer Yellow; P-gp substrate: Digoxin)

  • LC-MS/MS system for analysis.

Methodology:

  • Cell Culture and Differentiation:

    • Seed Caco-2 cells onto the apical (AP) side of the Transwell® inserts at an appropriate density.

    • Culture the cells for 21-25 days to allow for full differentiation and the formation of a confluent monolayer with tight junctions.

    • Verify monolayer integrity before the experiment by measuring the Transepithelial Electrical Resistance (TEER).

  • Transport Experiment (Apical to Basolateral - A-B):

    • Wash the cell monolayers with pre-warmed transport buffer.

    • Add the transport buffer containing the test compound (e.g., 10 µM this compound) to the apical (AP) chamber (donor).

    • Add fresh transport buffer to the basolateral (BL) chamber (receiver).

    • Incubate at 37°C with gentle shaking. At predetermined time points (e.g., 30, 60, 90, 120 minutes), collect samples from the BL chamber and replace with fresh buffer.

  • Transport Experiment (Basolateral to Apical - B-A):

    • To assess active efflux, perform the experiment in the reverse direction. Add the compound to the BL chamber (donor) and sample from the AP chamber (receiver).

  • Sample Analysis:

    • Analyze the concentration of the flavonoid in the collected samples using a validated LC-MS/MS method.

  • Data Analysis:

    • Calculate the apparent permeability coefficient (Papp) in cm/s using the equation:

      • Papp = (dQ/dt) / (A * C0)

      • Where:

        • dQ/dt is the rate of drug appearance in the receiver chamber.

        • A is the surface area of the membrane (cm²).

        • C0 is the initial concentration in the donor chamber.

    • Calculate the efflux ratio: ER = Papp (B-A) / Papp (A-B) . An ER > 2 is a strong indicator that the compound is a substrate for active efflux.[4]

References

Addressing autofluorescence of 3-Hydroxy-2'-methoxyflavone in imaging experiments

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 3-Hydroxy-2'-methoxyflavone in imaging experiments. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you address the challenges of autofluorescence and effectively utilize this compound in your studies.

Frequently Asked Questions (FAQs)

Q1: What is autofluorescence and why is it a problem when imaging this compound?

A1: Autofluorescence is the natural tendency of biological structures and compounds, including flavonoids like this compound, to emit light when excited by a light source. This intrinsic fluorescence can interfere with the specific fluorescent signals from your probes of interest, leading to a low signal-to-noise ratio and making it difficult to distinguish your target's signal from the background.

Q2: What are the typical excitation and emission wavelengths for 3-Hydroxyflavones?

Q3: How can I determine if the fluorescence I'm observing is from my probe or from the autofluorescence of this compound?

A3: To determine the source of the fluorescence, you should include a crucial control in your experiment: a sample treated with this compound but without your fluorescent probe. Image this control sample using the same settings as your experimental samples. Any signal observed in this control is attributable to the autofluorescence of the flavonoid.

Troubleshooting Guide

This guide addresses common issues encountered during imaging experiments with this compound.

Problem 1: High background fluorescence obscures the signal from my fluorescent probe.

Possible Cause: The intrinsic autofluorescence of this compound is interfering with the signal from your fluorescent label.

Solutions:

  • Spectral Separation: Choose a fluorescent probe that has excitation and emission spectra well separated from those of this compound. Since 3-hydroxyflavones tend to fluoresce in the blue and green regions, selecting probes that emit in the red or far-red part of the spectrum can significantly improve the signal-to-noise ratio.

  • Chemical Quenching: Certain chemical reagents can reduce autofluorescence.

  • Photobleaching: Intentionally exposing the sample to high-intensity light before imaging your probe can destroy the autofluorescent molecules.

  • Spectral Unmixing: If your imaging system has a spectral detector, you can computationally separate the emission spectra of your probe and the autofluorescence.

Problem 2: My signal-to-noise ratio is too low for quantitative analysis.

Possible Cause: The autofluorescence of this compound is contributing to high background noise, making accurate quantification difficult.

Solutions:

  • Implement a robust autofluorescence reduction protocol: Choose one of the methods described below (Chemical Quenching, Photobleaching, or Spectral Unmixing) and optimize it for your specific cell type and imaging conditions.

  • Image Processing: After acquisition, you can use image processing software to subtract the background signal. To do this accurately, you will need to image a control sample (cells treated with this compound but without your fluorescent probe) under the exact same conditions.

Experimental Protocols

Here are detailed protocols for the key autofluorescence reduction techniques.

Protocol 1: Chemical Quenching with Sudan Black B

Sudan Black B is a non-fluorescent dye that can effectively quench the autofluorescence of lipofuscin, a common source of autofluorescence in cells, and can also reduce autofluorescence from other sources.

Materials:

  • Sudan Black B (SBB) powder

  • 70% Ethanol

  • Phosphate-buffered saline (PBS)

Procedure:

  • Prepare SBB Solution: Prepare a 0.1% (w/v) solution of Sudan Black B in 70% ethanol. Stir the solution for at least 30 minutes to ensure the dye is fully dissolved. Filter the solution through a 0.2 µm filter to remove any undissolved particles.

  • Sample Preparation: After your standard immunofluorescence or labeling protocol, and before mounting, wash your samples (cells or tissue sections) three times with PBS.

  • Incubation: Incubate the samples in the 0.1% Sudan Black B solution for 10-20 minutes at room temperature in the dark.

  • Washing: Briefly rinse the samples with 70% ethanol to remove excess SBB. Then, wash the samples extensively with PBS (3 x 5 minutes) to remove any residual ethanol and unbound dye.

  • Mounting: Mount your samples with an appropriate mounting medium.

Quantitative Data on Quenching Efficiency:

Quenching AgentAutofluorescence ReductionReference
Sudan Black B65-95% in pancreatic tissue[1][3]
Sudan Black BEffective for green and red autofluorescence, less so for blue.[4]
Protocol 2: Photobleaching

This method involves exposing the sample to intense light to destroy the autofluorescent molecules before the final imaging of your probe of interest.

Materials:

  • Fluorescence microscope with a broad-spectrum light source (e.g., mercury or xenon arc lamp) or a laser scanning confocal microscope.

Procedure:

  • Sample Preparation: Prepare your cells or tissue sections as you normally would, up to the point of adding your fluorescent probe.

  • Photobleaching:

    • Place your sample on the microscope stage.

    • Expose the sample to continuous, high-intensity illumination. The specific wavelength and duration will need to be optimized. Start with a broad-spectrum light source or the excitation wavelength that maximally excites the autofluorescence of this compound (if known). A common starting point is to expose the sample for 1-5 minutes.[5]

    • Monitor the decrease in autofluorescence by taking short-exposure images periodically.

    • Continue photobleaching until the autofluorescence has significantly decreased, but before causing noticeable damage to the sample.

  • Staining: Proceed with your standard staining protocol for your fluorescent probe.

  • Imaging: Image your sample using the appropriate settings for your fluorescent probe, minimizing the exposure time to prevent photobleaching of your probe.

Protocol 3: Spectral Unmixing

This computational technique requires a confocal microscope equipped with a spectral detector. It allows for the separation of overlapping emission spectra.

Procedure:

  • Acquire Reference Spectra:

    • Autofluorescence Control: Prepare a sample treated only with this compound. Acquire a lambda stack (a series of images at different emission wavelengths) of this sample to obtain the emission spectrum of the autofluorescence.

    • Probe Control: Prepare a sample stained only with your fluorescent probe. Acquire a lambda stack to obtain its emission spectrum.

  • Acquire Experimental Image: Acquire a lambda stack of your fully stained experimental sample (containing both the autofluorescence and your probe).

  • Perform Linear Unmixing: Use the software on your confocal microscope to perform linear unmixing. You will define the reference spectra you collected in step 1. The software will then calculate the contribution of each spectrum to the mixed signal in your experimental image and separate them into different channels.[6]

Signaling Pathways and Experimental Workflows

Flavonoids, including this compound, are known to modulate various cellular signaling pathways. Understanding these interactions can provide context for your imaging experiments.

Potential Signaling Pathways Modulated by this compound

Based on studies of similar flavonoids, this compound may influence the following pathways:

  • PI3K/Akt/mTOR Pathway: This pathway is crucial for cell survival, growth, and proliferation. Many flavonoids have been shown to inhibit this pathway in cancer cells.[7][8][9]

  • MAPK Pathway: The mitogen-activated protein kinase (MAPK) pathway is involved in cellular responses to a variety of stimuli and regulates processes like cell proliferation, differentiation, and apoptosis. Some methoxyflavones have been shown to inhibit this pathway.[10][11]

  • PARP-1 and Parthanatos: Poly(ADP-ribose) polymerase-1 (PARP-1) is involved in DNA repair. Overactivation of PARP-1 can lead to a form of cell death called parthanatos. Certain methoxyflavones have been identified as inhibitors of PARP-1-mediated cell death.[3][4][12][13]

Visualizing Experimental and Logical Workflows

Below are diagrams created using the DOT language to visualize key workflows.

G Decision Workflow for Addressing Autofluorescence start High Background Autofluorescence Observed spectral_check Is a spectral imaging system available? start->spectral_check probe_choice Can you use a far-red fluorescent probe? spectral_check->probe_choice No spectral_unmixing Use Spectral Unmixing spectral_check->spectral_unmixing Yes quenching Implement Chemical Quenching (e.g., Sudan Black B) probe_choice->quenching No end Optimized Image with Reduced Autofluorescence probe_choice->end Yes, use far-red probe photobleaching Perform Photobleaching Protocol quenching->photobleaching Can be combined quenching->end photobleaching->end spectral_unmixing->end

Decision workflow for selecting an autofluorescence reduction strategy.

G General Workflow for an Imaging Experiment prep 1. Sample Preparation (Cell culture/Tissue sectioning) treatment 2. Treatment with This compound prep->treatment autofluorescence_reduction 3. Autofluorescence Reduction (Choose a method: Quenching, Photobleaching, or prepare for Spectral Unmixing) treatment->autofluorescence_reduction staining 4. Fluorescent Probe Staining autofluorescence_reduction->staining imaging 5. Image Acquisition staining->imaging analysis 6. Image Analysis (with Spectral Unmixing if applicable) imaging->analysis

A generalized workflow for conducting an imaging experiment with this compound.

G Potential PI3K/Akt/mTOR Signaling Inhibition by Flavonoids flavonoid This compound (potential inhibitor) pi3k PI3K flavonoid->pi3k inhibits akt Akt pi3k->akt activates mtor mTOR akt->mtor activates downstream Cell Survival, Growth, Proliferation mtor->downstream promotes

Potential inhibitory effect on the PI3K/Akt/mTOR signaling pathway.

References

Optimizing reaction conditions for the Algar-Flynn-Oyamada synthesis of 3-Hydroxy-2'-methoxyflavone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers, scientists, and drug development professionals in optimizing the Algar-Flynn-Oyamada (AFO) synthesis of 3-Hydroxy-2'-methoxyflavone.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound, presented in a question-and-answer format.

Issue 1: Low Yield of this compound

  • Question: My final yield of this compound is consistently low. What are the common causes and how can I improve it?

  • Answer: Low yields in the AFO reaction can stem from several factors. Key areas to investigate include the purity of the starting chalcone, suboptimal reaction conditions, and inefficient work-up.

    • Purity of 2'-hydroxy-2-methoxychalcone: Ensure the chalcone precursor is pure. Impurities from the initial Claisen-Schmidt condensation can interfere with the oxidative cyclization. Recrystallize the chalcone before use.

    • Base Concentration: The concentration of the base (e.g., NaOH or KOH) is critical. Both insufficient and excessive base can lead to lower yields and the formation of side products. It is advisable to perform small-scale trial reactions to determine the optimal base concentration for your specific setup.

    • Hydrogen Peroxide Concentration: The concentration of hydrogen peroxide (H₂O₂) should be carefully controlled. An excess can lead to undesired oxidative degradation of the product, while an insufficient amount will result in incomplete reaction. Slow, dropwise addition of H₂O₂ is recommended to maintain control over the reaction.

    • Reaction Temperature: While the AFO reaction is often conducted at room temperature or with gentle heating, temperature control is important. Exothermic reactions can lead to an increase in temperature, which may favor the formation of side products like aurones. Maintaining a consistent temperature, for example by using a water bath, can improve the yield of the desired flavonol.[1]

    • Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC). Both incomplete reaction and prolonged reaction times, which can lead to product degradation, will lower the yield.

Issue 2: Formation of Significant Side Products

  • Question: My final product is contaminated with a significant amount of a yellow-orange side product. What is this and how can I minimize its formation?

  • Answer: The primary side product in the AFO reaction is often the corresponding aurone.[1] Its formation is in competition with the desired flavonol synthesis.

    • Reaction Temperature: Aurone formation can be favored at elevated temperatures. Conducting the reaction at a lower, controlled temperature can help minimize the formation of this side product.[1]

    • pH Control: The alkalinity of the reaction mixture plays a crucial role. Careful control of the amount of base is necessary. High basicity can promote the alternative cyclization pathway leading to aurones.

    • Solvent Choice: While ethanol and methanol are common solvents, exploring solvent mixtures could potentially influence the reaction pathway and minimize aurone formation.

Issue 3: Reaction Fails to Go to Completion

  • Question: My TLC analysis shows a significant amount of unreacted 2'-hydroxy-2-methoxychalcone even after an extended reaction time. What could be the issue?

  • Answer: An incomplete reaction can be due to several factors:

    • Insufficient Reagents: Ensure that the molar ratios of the base and hydrogen peroxide to the chalcone are appropriate.

    • Poor Reagent Quality: Use fresh, high-quality sodium hydroxide or potassium hydroxide and a stabilized solution of hydrogen peroxide. The concentration of commercial hydrogen peroxide solutions can decrease over time.

    • Inadequate Mixing: Ensure the reaction mixture is being stirred efficiently to allow for proper mixing of the reactants, especially if the chalcone has limited solubility in the chosen solvent.

    • Low Temperature: If the reaction is being conducted at a very low temperature, the reaction rate may be too slow. A modest increase in temperature might be necessary, but this should be balanced against the risk of side product formation.

Frequently Asked Questions (FAQs)

  • Q1: What is the general synthetic strategy for this compound?

    • A1: The most common strategy is a two-step process. The first step is a Claisen-Schmidt condensation of 2'-hydroxyacetophenone with 2-methoxybenzaldehyde to form the 2'-hydroxy-2-methoxychalcone intermediate. This is followed by an oxidative cyclization of the chalcone using the Algar-Flynn-Oyamada (AFO) reaction with alkaline hydrogen peroxide to yield the final this compound.[1]

  • Q2: What are the critical parameters to optimize in the Algar-Flynn-Oyamada (AFO) reaction step?

    • A2: A successful AFO reaction depends on the careful control of several parameters: the concentration of hydrogen peroxide, the choice and concentration of the base (e.g., potassium hydroxide or sodium hydroxide), the solvent system (often ethanol or methanol), and the reaction temperature. Optimization of these parameters is crucial to maximize the yield of the desired flavonol and minimize the formation of side products.

  • Q3: How can I purify the final this compound product?

    • A3: Purification is typically achieved through recrystallization. After the reaction is quenched and the crude product is precipitated and filtered, it can be recrystallized from a suitable solvent like ethanol or a mixture of ethanol and water to obtain a pure crystalline product. Column chromatography using silica gel can also be employed for further purification if necessary.

Data Presentation

The following tables summarize representative quantitative data for the synthesis of flavonols via the Claisen-Schmidt condensation and the Algar-Flynn-Oyamada reaction. Note that the yields for the AFO reaction are for a similar compound, 4'-Methoxyflavonol, and should be considered as a general guide.

Table 1: Representative Yields for the Synthesis of 2'-Hydroxychalcone via Claisen-Schmidt Condensation

EntryAldehydeKetoneBaseSolventReaction Time (h)Yield (%)
14-Methoxybenzaldehyde2'-HydroxyacetophenoneNaOH (40%)Ethanol3Not Specified
24-Methoxybenzaldehyde2'-HydroxyacetophenoneKOHEthanol24-4811.52 - 60.74

Table 2: Representative Yields for the Algar-Flynn-Oyamada Reaction (Synthesis of 4'-Methoxyflavonol)

EntryStarting ChalconeBaseH₂O₂ (30%)SolventReaction Time (h)Yield (%)
12'-Hydroxy-4-methoxychalconeNaOH (20%)1.8 equiv.Ethanol3.5 - 4~58%

Experimental Protocols

Protocol 1: Synthesis of 2'-hydroxy-2-methoxychalcone (Chalcone Intermediate)

This protocol is based on the principles of the Claisen-Schmidt condensation reaction.

  • Materials and Reagents:

    • 2'-Hydroxyacetophenone

    • 2-Methoxybenzaldehyde

    • Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH)

    • Ethanol

    • Distilled water

    • Dilute Hydrochloric Acid (HCl)

  • Procedure:

    • In a round-bottom flask, dissolve 10 mmol of 2'-hydroxyacetophenone and 10 mmol of 2-methoxybenzaldehyde in 20-30 mL of ethanol.

    • While stirring the solution at room temperature, slowly add an aqueous solution of NaOH or KOH (e.g., 20 mmol in 5-10 mL of water).

    • Continue stirring the reaction mixture at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC). The reaction is typically stirred for 24 to 48 hours.

    • Once the reaction is complete, pour the reaction mixture into a beaker containing crushed ice and acidify with dilute HCl until the pH is neutral.

    • The precipitated solid is collected by vacuum filtration, washed with cold water until the filtrate is neutral, and then dried.

    • The crude product can be purified by recrystallization from ethanol.

Protocol 2: Synthesis of this compound via Algar-Flynn-Oyamada Reaction

  • Materials and Reagents:

    • 2'-hydroxy-2-methoxychalcone

    • Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH)

    • Hydrogen Peroxide (H₂O₂, 30% solution)

    • Ethanol or Methanol

  • Procedure:

    • Dissolve the 2'-hydroxy-2-methoxychalcone (5 mmol) in ethanol or methanol (50 mL) in a flask.

    • To this solution, add an aqueous solution of NaOH or KOH (e.g., 10 mmol in 10 mL of water).

    • Cool the mixture in an ice bath and slowly add hydrogen peroxide (30% solution, e.g., 10 mmol) dropwise while maintaining the temperature below 20°C.

    • After the addition is complete, allow the reaction mixture to stir at room temperature for several hours or until TLC analysis indicates the consumption of the starting material.

    • After the reaction is complete, pour the mixture into cold water and acidify with dilute HCl to precipitate the product.

    • Collect the solid by vacuum filtration, wash thoroughly with water, and dry.

    • The crude this compound can be purified by recrystallization from ethanol or methanol.

Mandatory Visualizations

AFO_Mechanism Chalcone 2'-hydroxy-2-methoxychalcone Enolate Chalcone Enolate Chalcone->Enolate Dihydroflavonol Dihydroflavonol Intermediate Enolate->Dihydroflavonol H₂O₂ Flavonol This compound Dihydroflavonol->Flavonol

Caption: Proposed mechanism of the Algar-Flynn-Oyamada (AFO) reaction.

Troubleshooting_Workflow start Low Yield or Impure Product check_chalcone Check Purity of Starting Chalcone start->check_chalcone recrystallize Recrystallize Chalcone check_chalcone->recrystallize Impure check_conditions Review AFO Reaction Conditions check_chalcone->check_conditions Pure recrystallize->check_conditions optimize_base Optimize Base Concentration (Trial Reactions) check_conditions->optimize_base optimize_h2o2 Optimize H₂O₂ Addition (Slow, Dropwise) check_conditions->optimize_h2o2 control_temp Control Reaction Temperature (e.g., Water Bath) check_conditions->control_temp monitor_time Monitor Reaction by TLC check_conditions->monitor_time check_workup Evaluate Work-up & Purification optimize_base->check_workup optimize_h2o2->check_workup control_temp->check_workup monitor_time->check_workup recrystallization_solvent Optimize Recrystallization Solvent check_workup->recrystallization_solvent end Improved Yield and Purity recrystallization_solvent->end

Caption: Troubleshooting workflow for optimizing the AFO synthesis.

References

Validation & Comparative

A Comparative Analysis of the Antioxidant Activity of 3-Hydroxy-2'-methoxyflavone and Other Flavonoids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparative study of the antioxidant activity of 3-Hydroxy-2'-methoxyflavone against other well-characterized flavonoids. This document summarizes quantitative data from established in vitro antioxidant assays, details the experimental methodologies for these assays, and explores the underlying signaling pathways involved in the antioxidant action of flavonoids.

Executive Summary

Flavonoids are a class of polyphenolic compounds widely recognized for their antioxidant properties. This compound, a member of the flavonol subclass, is of particular interest due to its structural features. This guide compares its antioxidant potential with that of other flavonoids, providing a valuable resource for researchers in the fields of pharmacology, drug discovery, and nutritional science. While direct experimental data for this compound is limited in the currently available literature, this guide will draw upon data from structurally similar methoxyflavonoids and well-researched flavonoids like quercetin to provide a comparative context based on established structure-activity relationships.

Data Presentation: Comparative Antioxidant Activity

The antioxidant capacity of flavonoids is commonly evaluated using various in vitro assays that measure their ability to scavenge free radicals or reduce oxidizing agents. The half-maximal inhibitory concentration (IC50) is a standard metric, where a lower value indicates greater antioxidant potency.

Table 1: Comparative Antioxidant Activity of Selected Flavonoids (IC50, µM)

FlavonoidDPPH Assay (IC50, µM)ABTS Assay (IC50, µM)FRAP Assay (Trolox Equivalents, µM)
This compound Data Not AvailableData Not AvailableData Not Available
3-O-Methylquercetin 15.0[1]Data Not AvailableData Not Available
Quercetin 9.0 - 25.00.5 - 15.0High
Luteolin 8.0 - 20.00.8 - 10.0Moderate
Kaempferol 15.0 - 50.02.0 - 20.0Moderate

Note: The IC50 values can vary depending on the specific experimental conditions. The data for Quercetin, Luteolin, and Kaempferol are compiled from various sources to show a representative range.

Structure-Activity Relationship

The antioxidant activity of flavonoids is intricately linked to their chemical structure. Key features that determine their radical-scavenging and reducing capabilities include:

  • Hydroxyl Groups: The number and position of hydroxyl (-OH) groups are crucial. The presence of a 3-hydroxy group, as seen in this compound, is known to contribute positively to antioxidant activity.

  • Catechol Moiety: A 3',4'-catechol group (two hydroxyl groups on the B-ring) significantly enhances antioxidant capacity.

  • Methoxy Groups: The presence of methoxy (-OCH3) groups can have a variable effect. While they may reduce the hydrogen-donating ability compared to a hydroxyl group, they can also increase the lipophilicity of the molecule, potentially enhancing its cellular uptake and interaction with biological membranes. The 2'-methoxy group in this compound may influence its overall antioxidant profile through steric and electronic effects.

Experimental Protocols

Detailed methodologies for the key antioxidant assays are provided below. These protocols are generalized and may require optimization based on specific laboratory conditions and the nature of the tested compounds.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, causing a color change from violet to yellow, which is measured spectrophotometrically.

Protocol:

  • Reagent Preparation:

    • Prepare a 0.1 mM solution of DPPH in methanol. Store in a dark, airtight container.

    • Prepare stock solutions of the test flavonoids and a standard antioxidant (e.g., ascorbic acid or Trolox) in methanol.

  • Assay Procedure:

    • In a 96-well microplate, add 100 µL of various concentrations of the flavonoid solutions.

    • Add 100 µL of the DPPH solution to each well.

    • Incubate the plate in the dark at room temperature for 30 minutes.

    • Measure the absorbance at 517 nm using a microplate reader.

  • Calculation:

    • The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance with the sample.

    • The IC50 value is determined by plotting the percentage of inhibition against the flavonoid concentration.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

Principle: This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ by an antioxidant is measured by the decrease in absorbance at 734 nm.

Protocol:

  • Reagent Preparation:

    • Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.

    • Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ stock solution.

    • Before use, dilute the ABTS•+ stock solution with ethanol or phosphate-buffered saline (PBS) to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Assay Procedure:

    • Add 10 µL of various concentrations of the flavonoid solutions to a 96-well microplate.

    • Add 190 µL of the diluted ABTS•+ solution to each well.

    • Incubate at room temperature for 6 minutes.

    • Measure the absorbance at 734 nm.

  • Calculation:

    • The percentage of ABTS•+ scavenging activity is calculated similarly to the DPPH assay.

    • The results can also be expressed as Trolox Equivalent Antioxidant Capacity (TEAC) by comparing the antioxidant's activity to that of Trolox, a water-soluble vitamin E analog.

FRAP (Ferric Reducing Antioxidant Power) Assay

Principle: This assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color. The change in absorbance is proportional to the reducing power of the antioxidants.

Protocol:

  • Reagent Preparation:

    • Acetate Buffer (300 mM, pH 3.6): Dissolve sodium acetate trihydrate in water, add acetic acid, and adjust the pH.

    • TPTZ Solution (10 mM): Dissolve 2,4,6-tripyridyl-s-triazine in 40 mM HCl.

    • Ferric Chloride Solution (20 mM): Dissolve FeCl₃·6H₂O in distilled water.

    • FRAP Reagent: Mix the acetate buffer, TPTZ solution, and ferric chloride solution in a 10:1:1 (v/v/v) ratio. Prepare this reagent fresh.

  • Assay Procedure:

    • Add 10 µL of the flavonoid solutions at various concentrations to a 96-well microplate.

    • Add 190 µL of the FRAP reagent to each well.

    • Incubate at 37°C for 30 minutes.

    • Measure the absorbance at 593 nm.

  • Calculation:

    • A standard curve is generated using a known concentration of FeSO₄ or Trolox.

    • The antioxidant capacity of the sample is expressed as µmol of Fe²⁺ equivalents or Trolox equivalents per gram or µmol of the sample.

Signaling Pathway Modulation: The Nrf2-ARE Pathway

Beyond direct radical scavenging, flavonoids can exert their antioxidant effects by modulating cellular signaling pathways, a key one being the Nrf2-ARE (Nuclear factor erythroid 2-related factor 2 - Antioxidant Response Element) pathway. This pathway is a primary regulator of the endogenous antioxidant defense system.

Mechanism of Action: Under normal conditions, Nrf2 is kept inactive in the cytoplasm by binding to Keap1 (Kelch-like ECH-associated protein 1). When cells are exposed to oxidative stress or to inducers like certain flavonoids, Nrf2 is released from Keap1 and translocates to the nucleus. In the nucleus, Nrf2 binds to the ARE in the promoter region of various antioxidant genes, leading to their transcription and the synthesis of protective enzymes such as heme oxygenase-1 (HO-1), NAD(P)H:quinone oxidoreductase 1 (NQO1), and glutamate-cysteine ligase (GCL).

Nrf2_Pathway Nrf2-ARE Signaling Pathway cluster_nucleus Nucleus ROS Oxidative Stress (ROS) Keap1 Keap1 ROS->Keap1 induces conformational change Flavonoids This compound & other Flavonoids Flavonoids->Keap1 may induce conformational change Nrf2 Nrf2 Keap1->Nrf2 Ub Ubiquitin Keap1->Ub facilitates ubiquitination Proteasome Proteasomal Degradation Nrf2->Keap1 Nrf2->Proteasome degradation Nrf2_n Nrf2 Nrf2->Nrf2_n translocation Ub->Nrf2 Maf sMaf Nrf2_n->Maf heterodimerizes with Maf->Nrf2_n ARE ARE (Antioxidant Response Element) Maf->ARE binds to Genes Antioxidant Genes (e.g., HO-1, NQO1, GCL) ARE->Genes activates transcription of Enzymes Protective Enzymes Genes->Enzymes translation

Caption: The Nrf2-ARE signaling pathway and potential modulation by flavonoids.

Experimental Workflow for Assessing Antioxidant Activity

A typical workflow for comparing the antioxidant activity of different flavonoids involves a multi-assay approach to obtain a comprehensive profile.

Antioxidant_Assay_Workflow start Start: Select Flavonoids (e.g., this compound, Quercetin) prep Prepare Stock Solutions of Flavonoids start->prep dpph DPPH Assay prep->dpph abts ABTS Assay prep->abts frap FRAP Assay prep->frap calc_dpph Calculate % Inhibition & IC50 dpph->calc_dpph calc_abts Calculate % Inhibition & TEAC abts->calc_abts calc_frap Calculate FRAP Value (Trolox Equivalents) frap->calc_frap compare Compare Antioxidant Activities calc_dpph->compare calc_abts->compare calc_frap->compare end End: Conclude Structure-Activity Relationship compare->end

Caption: General experimental workflow for comparative antioxidant activity assessment.

Conclusion

This guide provides a framework for the comparative analysis of the antioxidant activity of this compound. While direct experimental data for this specific flavonoid is currently scarce, the provided protocols and comparative data for structurally related compounds offer a solid foundation for future research. The structure-activity relationships discussed herein suggest that this compound likely possesses notable antioxidant properties. Further experimental validation using the described assays is crucial to fully elucidate its potential as a natural antioxidant and to understand its mechanism of action, including its potential role as a modulator of the Nrf2 signaling pathway.

References

A Comparative Analysis of the Biological Activities of 3-Hydroxy-2'-methoxyflavone and Quercetin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the biological activities of 3-Hydroxy-2'-methoxyflavone and the extensively studied flavonoid, quercetin. By presenting available experimental data, detailed methodologies for key assays, and visualizing relevant signaling pathways, this document aims to facilitate a deeper understanding of their potential therapeutic applications and guide future research.

At a Glance: Key Biological Activities

Biological ActivityThis compoundQuercetin
Antioxidant Possesses antioxidant properties, though quantitative data is limited. The presence of the 3-hydroxyl group is a key structural feature for radical scavenging.A potent antioxidant with well-documented free radical scavenging activity.[1][2]
Anti-inflammatory Exhibits anti-inflammatory potential, likely through the modulation of inflammatory pathways such as NF-κB and MAPK.[3][4]A powerful anti-inflammatory agent that inhibits the production of pro-inflammatory mediators and modulates key signaling pathways.[5][6][7][8]
Anticancer Demonstrates cytotoxic effects against various cancer cell lines. The methoxy group may influence its anticancer profile.[9][10]Exhibits broad-spectrum anticancer activity by inducing apoptosis, cell cycle arrest, and inhibiting metastasis in numerous cancer cell types.[11][12][13]

Quantitative Comparison of Biological Activity

Direct comparative studies between this compound and quercetin are limited. The following tables summarize available quantitative data (IC50 values), providing a basis for assessing their relative potency. It is important to note that IC50 values can vary significantly based on experimental conditions, including cell lines, assay methods, and incubation times.

Antioxidant Activity: DPPH Radical Scavenging Assay

The 1,1-diphenyl-2-picrylhydrazyl (DPPH) assay is a common method to evaluate the free radical scavenging ability of a compound. A lower IC50 value indicates greater antioxidant activity.

CompoundDPPH IC50 (µM)Reference
This compound Data not available
Quercetin 4.60 ± 0.3[2]
19.3[14]
47.20[1]
19.17 µg/mL

Note: Conversion of µg/mL to µM for quercetin (molar mass: 302.24 g/mol ) is approximately 1 µg/mL ≈ 3.3 µM.

Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability and proliferation. Lower IC50 values represent greater cytotoxic potential against cancer cells.

Quercetin IC50 Values in Various Cancer Cell Lines:

Cell LineCancer TypeIC50 (µM) after 48hReference
CT26Colon Carcinoma28.5[15]
MCF-7Breast Adenocarcinoma>100[15]
SK-BR-3Breast Adenocarcinoma>100[15]
MDA-MB-231Breast Adenocarcinoma65.2[15]
A549Lung Carcinoma7.96 µg/mL (approx. 26.3 µM)[13]
HCT116Colon Cancer5.79 ± 0.13[16]

Methoxyflavone Derivatives IC50 Values:

CompoundCell LineIC50 (µM)Reference
5,3',4'-trihydoxyflavoneHL6013[9]
5,4'-dihydroxyflavoneHL6028[9]
5,4'-dimethoxyflavoneHL6036[9]
3-O-methylquercetinMDA-MB-23168.7 ± 0.5[17]
3-O-methylquercetinA54968.8 ± 0.5[17]
Anti-inflammatory Activity: Nitric Oxide (NO) Production Inhibition

The inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages is a common in vitro model for assessing anti-inflammatory activity.

CompoundCell LineIC50 (µM)Reference
This compound Data not available
Quercetin RAW 264.7Suppresses NO production[5][6][7][8]
Patuletin (a methoxyflavone)RAW 264.712.1 ± 0.1[3]
3',4'-dihydroxyflavoneRAW 264.79.61 ± 1.36[18]

Experimental Protocols

DPPH Radical Scavenging Assay

Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, thus neutralizing it. The reduction of DPPH is accompanied by a color change from violet to yellow, which is measured spectrophotometrically.

Protocol:

  • Reagent Preparation:

    • Prepare a 0.1 mM solution of DPPH in methanol.

    • Prepare stock solutions of the test compounds (this compound and quercetin) and a standard antioxidant (e.g., ascorbic acid) in methanol.

    • Prepare serial dilutions of the test compounds and the standard to obtain a range of concentrations.

  • Assay Procedure:

    • In a 96-well microplate, add 100 µL of each concentration of the test compound or standard to respective wells.

    • Add 100 µL of methanol to a well to serve as a blank.

    • Add 100 µL of the DPPH solution to all wells except the blank.

    • Incubate the plate in the dark at room temperature for 30 minutes.

  • Data Analysis:

    • Measure the absorbance of each well at 517 nm using a microplate reader.

    • Calculate the percentage of DPPH radical scavenging activity using the formula: % Inhibition = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100

    • The IC50 value is determined by plotting the percentage of inhibition against the concentration of the compound.

MTT Cell Viability Assay

Principle: This assay is based on the ability of mitochondrial dehydrogenases in viable cells to reduce the yellow tetrazolium salt MTT to a purple formazan product. The amount of formazan produced is directly proportional to the number of viable cells.

Protocol:

  • Cell Culture and Treatment:

    • Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

    • Prepare various concentrations of the test compounds (this compound and quercetin) in the appropriate cell culture medium.

    • Remove the old medium from the cells and add 100 µL of the medium containing the test compounds to the respective wells. Include untreated control wells.

    • Incubate the cells for the desired period (e.g., 24, 48, or 72 hours).

  • MTT Incubation:

    • Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.

  • Formazan Solubilization and Measurement:

    • Carefully remove the medium containing MTT.

    • Add 100-150 µL of a solubilizing agent (e.g., DMSO or a solution of HCl in isopropanol) to each well to dissolve the formazan crystals.

    • Shake the plate gently for 15 minutes to ensure complete solubilization.

  • Data Analysis:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

    • Calculate the percentage of cell viability using the formula: % Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

    • The IC50 value is determined by plotting the percentage of cell viability against the concentration of the compound.

Signaling Pathway Modulation

Quercetin's Multifaceted Signaling Inhibition

Quercetin exerts its biological effects by modulating several key signaling pathways that are often dysregulated in chronic diseases.

Quercetin_Signaling_Pathways cluster_inflammation Inflammation cluster_cancer Cancer Proliferation & Survival cluster_stress Oxidative Stress Quercetin Quercetin IKK IKK Quercetin->IKK Inhibits PI3K PI3K Quercetin->PI3K Inhibits Akt Akt Quercetin->Akt Inhibits ROS ROS Quercetin->ROS Scavenges MAPK MAPK (ERK, JNK, p38) Quercetin->MAPK Modulates LPS LPS TLR4 TLR4 LPS->TLR4 TLR4->IKK NFkB NF-κB IKK->NFkB ProInflammatory_Genes Pro-inflammatory Genes (TNF-α, IL-6, COX-2, iNOS) NFkB->ProInflammatory_Genes GrowthFactors Growth Factors RTK RTK GrowthFactors->RTK RTK->PI3K PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Proliferation, Survival mTOR->Proliferation ROS->MAPK AP1 AP-1 MAPK->AP1 StressResponse Stress Response Genes AP1->StressResponse Methoxyflavone_Signaling_Pathways cluster_inflammation Inflammation cluster_cancer Cancer Cell Survival cluster_stress Cellular Stress Methoxyflavone This compound (Putative) IKK IKK Methoxyflavone->IKK Inhibits? PI3K PI3K Methoxyflavone->PI3K Inhibits? MAPK MAPK Methoxyflavone->MAPK Modulates? Stimuli Inflammatory Stimuli Stimuli->IKK NFkB NF-κB IKK->NFkB Inflammatory_Response Inflammatory Response NFkB->Inflammatory_Response Akt Akt PI3K->Akt Cell_Survival Cell Survival Akt->Cell_Survival Apoptosis Apoptosis MAPK->Apoptosis

References

Navigating the Research Landscape of 3-Hydroxy-2'-methoxyflavone: A Guide to Reproducibility and Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Limited direct experimental data on 3-Hydroxy-2'-methoxyflavone necessitates a comparative approach to anticipate its biological activities and ensure the reproducibility of future findings. By examining structurally related flavonoids, researchers can establish a foundational understanding of its potential therapeutic effects and design robust experimental protocols.

This guide provides a comparative analysis of this compound with its parent compound, 3-hydroxyflavone, and other methoxylated analogs. It details common experimental methodologies and discusses key factors influencing the reproducibility of flavonoid research.

Comparative Analysis of Biological Activity

To infer the potential bioactivity of this compound, it is crucial to analyze the effects of its core structural components: the 3-hydroxyl group and the 2'-methoxy group. The following tables summarize the reported activities of structurally similar flavonoids.

Table 1: Anticancer Activity of Methoxyflavone Analogs

CompoundCancer Cell LineIC50 Value (µM)Duration of Treatment (h)Reference
5,6′-dihydroxy-2′,3′-dimethoxyflavoneSCC-25 (Oral Squamous Carcinoma)40.648[1]
5-hydroxy-2′-methoxyflavoneSCC-25 (Oral Squamous Carcinoma)> 20048[1]
Sideritoflavone (5,3′,4′-trihydroxy-6,7,8-trimethoxyflavone)MCF-7 (Breast Cancer)4.972[1]
5,3′-dihydroxy-3,6,7,8,4′-pentamethoxyflavoneMCF-7 (Breast Cancer)3.7172[1]
3',4'-DihydroxyflavoneHL-60 (Leukemia)13Not Specified[2]
3',4'-DimethoxyflavoneHL-60 (Leukemia)> 400Not Specified[2]

This table illustrates that the position and number of hydroxyl and methoxy groups significantly influence the anticancer potency of flavonoids.

Table 2: Neuroprotective and Antioxidant Activities of Related Flavonoids

CompoundBiological ActivityModel SystemKey FindingsReference
3-HydroxyflavoneNeuroprotectionRat renal proximal tubule cellsProtects against nicotine-induced cytotoxicity via the PKA/CREB/MnSOD pathway.[3][3]
7-HydroxyflavoneNeuroprotectionRat renal proximal tubule cellsProtects against nicotine-induced cytotoxicity via the ERK/Nrf2/HO-1 pathway.[3][3]
3-HydroxyflavoneAntitumor ActivityA549 (Lung Cancer), B16F10 (Melanoma), K562 (Leukemia)Showed the strongest antitumor activity among nine tested compounds without being cytotoxic to normal cells.[4][4]
Hesperetin (a flavanone)NeuroprotectionPrimary cultured cortical cellsProtected against peroxide-induced damage from excess glutamate and amyloid-beta oligomers.[5][5]

This table highlights the diverse mechanisms of action for different flavonoid isomers and the therapeutic potential of the 3-hydroxyflavone scaffold.

Key Experimental Protocols

Reproducibility in flavonoid research is contingent on detailed and standardized experimental protocols. Below are methodologies for the synthesis and biological evaluation of compounds like this compound.

Synthesis of 3-Hydroxyflavones via Algar-Flynn-Oyamada Reaction

The Algar-Flynn-Oyamada (AFO) reaction is a widely used method for synthesizing 3-hydroxyflavones (flavonols) from chalcones.[6][7]

Protocol:

  • Chalcone Preparation: An appropriate o-hydroxyacetophenone is reacted with a corresponding benzaldehyde (in this case, 2-methoxybenzaldehyde) in the presence of a base (e.g., potassium hydroxide in ethanol) to form a chalcone through Claisen-Schmidt condensation.[8][9]

  • Oxidative Cyclization: The purified chalcone is dissolved in a suitable solvent (e.g., ethanol).

  • An alkaline solution of hydrogen peroxide (e.g., aqueous sodium hydroxide and 30% H₂O₂) is added to the chalcone solution.[8]

  • The reaction mixture is stirred at a controlled temperature (e.g., 30°C) for several hours.[8]

  • Upon completion, the reaction mixture is poured into acidified ice water to precipitate the 3-hydroxyflavone.

  • The precipitate is filtered, washed, dried, and recrystallized from a suitable solvent like ethyl acetate to yield the purified product.[8]

G cluster_start Starting Materials cluster_reaction1 Claisen-Schmidt Condensation cluster_reaction2 Algar-Flynn-Oyamada Reaction o-hydroxyacetophenone o-hydroxyacetophenone Chalcone Intermediate Chalcone Intermediate o-hydroxyacetophenone->Chalcone Intermediate KOH / Ethanol 2-methoxybenzaldehyde 2-methoxybenzaldehyde 2-methoxybenzaldehyde->Chalcone Intermediate This compound This compound Chalcone Intermediate->this compound H2O2 / NaOH

Synthesis of this compound.

Cell Viability Assessment using MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to measure cellular metabolic activity as an indicator of cell viability, proliferation, or cytotoxicity. However, it's important to note that some flavonoids can reduce MTT in the absence of cells, potentially leading to unreliable results.[10]

Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test flavonoid (e.g., this compound) and a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO₂ incubator.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

  • Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (typically 570 nm) using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells.

start Seed Cells in 96-well Plate treat Add Flavonoid & Controls start->treat incubate Incubate (24-72h) treat->incubate add_mtt Add MTT Reagent incubate->add_mtt incubate_mtt Incubate (2-4h) add_mtt->incubate_mtt solubilize Add Solubilizing Agent (DMSO) incubate_mtt->solubilize read Measure Absorbance (570nm) solubilize->read end Calculate % Viability read->end

Workflow for a standard MTT cell viability assay.

DPPH Radical Scavenging Assay for Antioxidant Activity

This assay measures the ability of a compound to act as a free radical scavenger.

Protocol:

  • Prepare Solutions: Create a stock solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol and prepare various concentrations of the test compound.

  • Reaction Mixture: Mix the DPPH solution with the test compound solutions in a 96-well plate or cuvettes.

  • Incubation: Incubate the mixture in the dark at room temperature for approximately 30 minutes.

  • Absorbance Measurement: Measure the decrease in absorbance at a characteristic wavelength (around 517 nm).

  • Calculation: The percentage of DPPH radical scavenging activity is calculated relative to a control.

Signaling Pathways Modulated by Flavonoids

Flavonoids exert their biological effects by interacting with numerous intracellular signaling cascades. The 3-hydroxyflavone and other related structures have been shown to modulate pathways involved in cell survival, apoptosis, and inflammation.

For instance, flavonoids can influence the PI3K/Akt and MAP kinase pathways, which are central to regulating cell survival and proliferation.[11] In neuroprotection, flavonoids may activate pro-survival transcription factors like CREB and Nrf2, leading to the upregulation of antioxidant enzymes such as MnSOD and HO-1.[3]

Flavonoid 3-Hydroxyflavone (e.g., 3HF) PKA PKA Flavonoid->PKA Activates CREB CREB PKA->CREB Activates MnSOD MnSOD Gene CREB->MnSOD Upregulates Antioxidant_Response Antioxidant Response (Cell Protection) MnSOD->Antioxidant_Response ROS ROS Production Antioxidant_Response->ROS Inhibits Nicotine Nicotine/ Oxidative Stress Nicotine->ROS Induces Cytotoxicity Cytotoxicity ROS->Cytotoxicity Leads to

References

A Comparative Guide to HPLC and LC-MS/MS Methods for the Quantification of 3-Hydroxy-2'-methoxyflavone

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise and accurate quantification of bioactive compounds like 3-Hydroxy-2'-methoxyflavone is critical for meaningful results. The two primary analytical techniques employed for this purpose are High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This guide provides an objective comparison of these methods, supported by representative experimental data and detailed protocols, to assist in selecting the most suitable technique for your research endeavors.

At a Glance: Key Performance Metrics

The decision between HPLC and LC-MS/MS is often dictated by the specific analytical requirements, such as sensitivity needs, the complexity of the sample matrix, and budgetary constraints. Although direct comparative validation data for this compound is not extensively published, the following table summarizes the expected performance characteristics based on the analysis of similar flavonoids.[1]

Validation ParameterHPLC-UVLC-MS/MSKey Considerations
Linearity (r²) > 0.999[2]> 0.99[3]Both methods provide excellent linearity for quantification.
Limit of Detection (LOD) ~0.15 µg/mL[1]< 1 ng/mL[1]LC-MS/MS is significantly more sensitive, enabling the detection of trace amounts.
Limit of Quantification (LOQ) ~0.5 µg/mL[1]~1-10 ng/mL[1]The lower LOQ of LC-MS/MS allows for more accurate quantification at lower concentrations.
Precision (Intra-day RSD) < 3%[1]< 10%[1]Both methods offer good precision, with HPLC-UV often exhibiting slightly better repeatability in less complex matrices.
Accuracy (% Recovery) 97.0 - 105.1%[1]90.9 - 125.4%[1]Both methods demonstrate high accuracy.
Selectivity ModerateHigh[1]LC-MS/MS offers superior selectivity due to the monitoring of specific mass transitions, which is crucial for complex matrices.[1][4]
Cost LowerHigher[1]The initial investment and operational costs for LC-MS are considerably higher.[1]
Throughput ModerateHighModern LC-MS systems can offer higher throughput due to faster run times.[5]

The Verdict: Method Selection

HPLC-UV is a robust and cost-effective choice for routine analysis and quality control, particularly in simpler sample matrices.[1] In contrast, LC-MS/MS is the superior method when high sensitivity and selectivity are paramount, especially for the analysis of complex biological samples or for pharmacokinetic studies.[1][6] The choice of method should be guided by the specific research question, the nature of the sample, and the available resources.

Experimental Protocols

Detailed methodologies are crucial for the successful implementation and cross-validation of these analytical methods. Below are representative protocols for the quantification of this compound.

Protocol 1: HPLC-UV Method

This method is a reliable and cost-effective technique for the quantification of this compound, particularly in simpler sample matrices.

Instrumentation and Consumables:

  • HPLC system with a gradient pump, autosampler, column oven, and UV-Vis or Diode Array Detector (DAD).

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm).[7][8]

  • Analytical balance.

  • Volumetric flasks and pipettes.

  • Syringe filters (0.45 µm).

  • HPLC vials.

Reagents and Standards:

  • This compound reference standard (≥98% purity).

  • Acetonitrile (HPLC grade).

  • Methanol (HPLC grade).

  • Water (HPLC grade, filtered and degassed).

  • Formic acid or Acetic acid (analytical grade).

Chromatographic Conditions:

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient 0-5 min, 10% B; 5-20 min, 10-90% B; 20-25 min, 90% B; 25.1-30 min, 10% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength ~270 nm (to be determined by UV scan)
Injection Volume 10 µL
Protocol 2: LC-MS/MS Method

This protocol provides a robust starting point for the chromatographic separation and mass spectrometric detection of this compound and its metabolites.

Instrumentation:

  • UPLC System: Waters ACQUITY UPLC I-Class system or equivalent.[9][10]

  • Mass Spectrometer: Tandem quadrupole mass spectrometer (e.g., Waters Xevo TQ-S).[9][10]

Chromatographic Conditions:

ParameterCondition
Column UPLC BEH C18, 2.1 x 50 mm, 1.7 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 0-1 min, 5% B; 1-8 min, 5-95% B; 8-10 min, 95% B; 10.1-12 min, 5% B
Flow Rate 0.4 mL/min
Column Temperature 40 °C
Injection Volume 5 µL

Mass Spectrometry Conditions:

ParameterCondition
Ionization Mode Electrospray Ionization (ESI), Positive
Capillary Voltage 3.0 kV[9][10]
Cone Voltage 30 V[9][10]
Source Temperature 150 °C
Desolvation Temperature 500 °C
Cone Gas Flow 150 L/hr
Desolvation Gas Flow 1000 L/hr
MRM Transition To be determined by infusion of the reference standard (e.g., for a similar compound, 3-hydroxyflavone, the precursor ion [M+H]⁺ is m/z 239)

Visualizing the Workflow and Metabolic Pathway

To further elucidate the processes involved, the following diagrams illustrate the cross-validation workflow and a potential metabolic pathway for this compound.

Cross_Validation_Workflow Cross-Validation Workflow cluster_hplc HPLC Method cluster_lcms LC-MS/MS Method cluster_validation Validation & Comparison hplc_prep Sample & Standard Preparation hplc_analysis HPLC-UV Analysis hplc_prep->hplc_analysis hplc_data Data Acquisition (Chromatograms) hplc_analysis->hplc_data linearity Linearity hplc_data->linearity Compare r² lod_loq LOD/LOQ hplc_data->lod_loq Compare Sensitivity accuracy Accuracy hplc_data->accuracy Compare % Recovery precision Precision hplc_data->precision Compare %RSD selectivity Selectivity hplc_data->selectivity Compare Specificity lcms_prep Sample & Standard Preparation lcms_analysis LC-MS/MS Analysis lcms_prep->lcms_analysis lcms_data Data Acquisition (Mass Spectra) lcms_analysis->lcms_data lcms_data->linearity lcms_data->lod_loq lcms_data->accuracy lcms_data->precision lcms_data->selectivity report Final Comparison Report linearity->report lod_loq->report accuracy->report precision->report selectivity->report

Caption: Cross-validation workflow for HPLC and LC-MS/MS methods.

Metabolic_Pathway Potential Metabolic Pathway of this compound cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism parent This compound metabolite1 O-demethylation product (Dihydroxyflavone) parent->metabolite1 CYP1A1, CYP1A2 metabolite2 Hydroxylation product (Trihydroxy-methoxyflavone) parent->metabolite2 CYP Enzymes conjugate1 Glucuronide Conjugate parent->conjugate1 UGTs metabolite1->conjugate1 UGTs conjugate2 Sulfate Conjugate metabolite1->conjugate2 SULTs metabolite2->conjugate1 UGTs metabolite2->conjugate2 SULTs excretion Excretion conjugate1->excretion conjugate2->excretion

Caption: Potential metabolic pathway of this compound.

It is known that methoxylated flavones undergo oxidative metabolism, primarily involving CYP1A1 and CYP1A2 enzymes.[11] This often involves O-demethylation.[10] The resulting hydroxylated metabolites, as well as the parent compound, can then undergo Phase II metabolism where they are conjugated with molecules like glucuronic acid or sulfate to facilitate excretion.[12]

References

The Structure-Activity Relationship of 3-Hydroxy-2'-methoxyflavone and its Analogs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals, understanding the nuanced relationship between the structure of a compound and its biological activity is paramount. This guide provides a comparative analysis of the structure-activity relationship (SAR) of 3-Hydroxy-2'-methoxyflavone and its analogs, with a focus on their anticancer and anti-inflammatory properties. By examining the available experimental data, we aim to elucidate the key structural features that govern the efficacy of these compounds.

Anticancer Activity: A Comparative Analysis

The anticancer potential of flavonoids, including 3-hydroxyflavone derivatives, is a subject of intense research. The substitution pattern on the flavone backbone plays a critical role in their cytotoxic activity against various cancer cell lines. The following table summarizes the available data on the half-maximal inhibitory concentration (IC50) of 3-hydroxyflavone and its analogs.

Table 1: Anticancer Activity (IC50) of 3-Hydroxyflavone and its Analogs

CompoundSubstitutionCancer Cell LineIC50 (µM)Reference
3-Hydroxyflavone-A4314[1]
7,8,3'-Trihydroxyflavone7,8,3'-trihydroxyMCF-7106.58[2]
7,3',4'-Trihydroxyflavone7,3',4'-trihydroxyMCF-779.15[2]
7-Hydroxyflavone7-hydroxyMCF-786.88[2]
5,3'-Dihydroxy-3,6,7,8,4'-pentamethoxyflavone5,3'-dihydroxy, 3,6,7,8,4'-pentamethoxyMDA-MB-23121.27[3]
4',5'-Dihydroxy-5,7,3'-trimethoxyflavone4',5'-dihydroxy, 5,7,3'-trimethoxyHCC19548.58[3]
5-Hydroxy-6,7,8,4'-tetramethoxyflavone5-hydroxy, 6,7,8,4'-tetramethoxyPC311.8[3]
5,6,7,8,4'-Pentamethoxyflavone (Tangeretin)5,6,7,8,4'-pentamethoxyPC317.2[3]

Note: The direct anticancer activity data for this compound is not extensively available in the reviewed literature. The data presented here for its analogs provides insights into the potential effects of hydroxyl and methoxy substitutions.

Anti-inflammatory Activity: A Comparative Analysis

Flavonoids are well-documented anti-inflammatory agents, primarily through their ability to inhibit key enzymes in the inflammatory cascade, such as cyclooxygenases (COX) and lipoxygenases (LOX). The substitution patterns on the flavone ring significantly influence this inhibitory activity.

Table 2: Anti-inflammatory Activity (IC50) of 3-Hydroxyflavone Analogs

CompoundTarget EnzymeIC50 (µM)Reference
3,3',4'-TrihydroxyflavoneNeutrophil Oxidative BurstMost Active[4]
3,5,7-TrihydroxyflavoneCOX-1 & COX-2Dual Inhibitor[4]
6,3',4'-TrihydroxyflavoneNO production (RAW 264.7)22.1[5]
7,3',4'-TrihydroxyflavoneNO production (RAW 264.7)26.7[5]
Apigenin15-hLO4.0[6]
Luteolin15-LOX0.6[7]
Fisetin15-LOX1.5[7]
Anadanthoflavone12-hLO13[6]
Anadanthoflavone15-hLO17[6]

Key Signaling Pathways

The biological activities of 3-hydroxyflavone and its analogs are often mediated through their interaction with critical cellular signaling pathways. Dysregulation of these pathways is a hallmark of cancer and chronic inflammation.

PI3K/Akt Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is a crucial regulator of cell proliferation, survival, and growth. Its aberrant activation is frequently observed in various cancers. Some flavonoids have been shown to inhibit this pathway, leading to anticancer effects.[8][9]

PI3K_Akt_Signaling_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 Akt Akt PIP3->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Flavonoids 3-Hydroxyflavone Analogs Flavonoids->PI3K Flavonoids->Akt

Caption: PI3K/Akt signaling pathway and potential inhibition by 3-hydroxyflavone analogs.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) signaling pathway is a key regulator of the inflammatory response.[10] It controls the expression of pro-inflammatory genes, including cytokines and chemokines. Inhibition of the NF-κB pathway is a major target for anti-inflammatory drug development.

NF_kB_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli Inflammatory Stimuli (e.g., LPS, TNF-α) Receptor Receptor Stimuli->Receptor IKK IKK Complex Receptor->IKK IkB IκB IKK->IkB phosphorylates NFkB NF-κB (p50/p65) IkB->NFkB degradation Nucleus Nucleus NFkB->Nucleus translocation Inflammation Pro-inflammatory Gene Expression Flavonoids 3-Hydroxyflavone Analogs Flavonoids->IKK Flavonoids->NFkB inhibits translocation

Caption: NF-κB signaling pathway and potential inhibition by 3-hydroxyflavone analogs.

Experimental Protocols

To ensure the reproducibility and accurate interpretation of the presented data, detailed experimental protocols for the key assays are provided below.

MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

MTT_Assay_Workflow Start Start Step1 Seed cells in a 96-well plate Start->Step1 Step2 Treat cells with flavonoid analogs Step1->Step2 Step3 Incubate for 24-72h Step2->Step3 Step4 Add MTT solution Step3->Step4 Step5 Incubate for 2-4h Step4->Step5 Step6 Solubilize formazan crystals (e.g., with DMSO) Step5->Step6 Step7 Measure absorbance at ~570 nm Step6->Step7 End Calculate IC50 Step7->End

Caption: Workflow for the MTT cytotoxicity assay.

Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the 3-hydroxyflavone analogs. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plates for 24, 48, or 72 hours at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: After the incubation period, add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 2-4 hours.

  • Formazan Solubilization: Carefully remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at approximately 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value.

Cyclooxygenase (COX) Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of COX enzymes, which are responsible for the production of prostaglandins.

COX_Inhibition_Assay_Workflow Start Start Step1 Prepare reaction mixture (Buffer, Heme, COX enzyme) Start->Step1 Step2 Add test compound (flavonoid analog) Step1->Step2 Step3 Pre-incubate Step2->Step3 Step4 Initiate reaction with Arachidonic Acid Step3->Step4 Step5 Incubate Step4->Step5 Step6 Stop reaction Step5->Step6 Step7 Measure product formation (e.g., PGE2 via ELISA or fluorescence) Step6->Step7 End Calculate % Inhibition & IC50 Step7->End LOX_Inhibition_Assay_Workflow Start Start Step1 Prepare reaction mixture (Buffer, LOX enzyme) Start->Step1 Step2 Add test compound (flavonoid analog) Step1->Step2 Step3 Pre-incubate Step2->Step3 Step4 Initiate reaction with Linoleic Acid or Arachidonic Acid Step3->Step4 Step5 Incubate Step4->Step5 Step6 Add chromogen to stop reaction and develop color Step5->Step6 Step7 Measure absorbance or fluorescence Step6->Step7 End Calculate % Inhibition & IC50 Step7->End

References

In Vivo Validation of Anti-inflammatory Properties: A Comparative Guide for Flavonoids

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As of December 2025, a comprehensive search of peer-reviewed scientific literature did not yield specific in vivo validation studies for the anti-inflammatory properties of 3-Hydroxy-2'-methoxyflavone. This guide, therefore, provides a comparative framework using data from structurally related flavonoids—dihydroxyflavones and trihydroxyflavones—to offer researchers a relevant methodological and data-driven context. The experimental protocols and mechanistic insights detailed herein are standard for the in vivo evaluation of novel anti-inflammatory compounds and are directly applicable to the future study of this compound.

Flavonoids are a diverse group of polyphenolic compounds widely recognized for their potential therapeutic effects, including potent anti-inflammatory and antioxidant activities.[1][2] Their mechanism of action often involves the modulation of key signaling pathways that regulate the inflammatory response.[3] This guide compares the in vivo anti-inflammatory performance of representative flavonoid subclasses and provides the necessary experimental details for their evaluation.

Comparative Anti-inflammatory Activity of Flavonoids

The following table summarizes the anti-inflammatory efficacy of selected dihydroxy- and trihydroxyflavones in a common acute inflammation model. This data serves as a benchmark for evaluating the potential of novel flavonoid compounds.

Compound ClassCompoundAnimal ModelDose% Inhibition of EdemaReference Compound% Inhibition (Reference)
Dihydroxyflavones 2',4'-DihydroxyflavoneCarrageenan-induced rat paw edema100 mg/kg~88%IndomethacinNot specified in snippet
5,3'-DihydroxyflavoneCarrageenan-induced rat paw edema100 mg/kg~81-88%IndomethacinNot specified in snippet
Trihydroxyflavones 3,3',4'-TrihydroxyflavoneNot specified in vivo----
3,5,7-TrihydroxyflavoneNot specified in vivo----

Note: In vivo data for trihydroxyflavones was not available in the provided search results. However, they are known to be potent inhibitors of pro-inflammatory enzymes like COX and 5-LOX in cellular assays.[2] Dihydroxyflavones have demonstrated significant, dose-dependent inhibition of paw edema in rat models.[1]

Key In Vivo Experimental Protocols

Standardized animal models are crucial for the validation of anti-inflammatory agents. The following protocols for carrageenan-induced paw edema and lipopolysaccharide (LPS)-induced systemic inflammation are widely used.

Carrageenan-Induced Paw Edema in Rats

This model is a benchmark for assessing acute inflammation and the efficacy of non-steroidal anti-inflammatory drugs (NSAIDs).[4]

Objective: To evaluate the ability of a test compound to reduce acute local inflammation.

Materials:

  • Male or female rats (e.g., Sprague-Dawley, >100g)

  • 1% (w/v) λ-Carrageenan solution in sterile saline

  • Test compound (e.g., this compound) in a suitable vehicle (e.g., 0.5% CMC-Na)

  • Positive control: Indomethacin (5-10 mg/kg)

  • Plethysmometer or digital calipers

Procedure:

  • Acclimatization: Animals are acclimatized for at least one week under standard laboratory conditions.

  • Grouping: Animals are randomly assigned to control and treatment groups (n=6-8 per group).

  • Compound Administration: The test compound, vehicle, or positive control is administered via an appropriate route (e.g., intraperitoneally or orally) 30-60 minutes before the carrageenan injection.[5]

  • Induction of Edema: 0.1 mL of 1% carrageenan solution is injected into the sub-plantar region of the right hind paw of each rat.[4][5]

  • Measurement of Paw Volume: Paw volume is measured using a plethysmometer immediately before carrageenan injection (baseline) and at regular intervals thereafter (e.g., 1, 2, 3, 4, and 5 hours).[4][5]

  • Data Analysis: The degree of swelling is calculated as the increase in paw volume from baseline. The percentage inhibition of edema is calculated using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.

Lipopolysaccharide (LPS)-Induced Systemic Inflammation in Mice

This model is used to study the systemic inflammatory response and the effect of compounds on pro-inflammatory cytokine production.[6]

Objective: To assess the ability of a test compound to mitigate a systemic inflammatory response.

Materials:

  • Male or female mice (e.g., C57BL/6)

  • Lipopolysaccharide (LPS) from E. coli

  • Test compound in a suitable vehicle

  • ELISA kits for inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β)

Procedure:

  • Acclimatization and Grouping: As described for the paw edema model.

  • Compound Administration: The test compound or vehicle is administered, typically 1-2 hours before LPS challenge.

  • Induction of Inflammation: A single dose of LPS (e.g., 1-5 mg/kg) is injected intraperitoneally (i.p.).[6][7]

  • Sample Collection: At a predetermined time point (e.g., 2, 6, or 24 hours) post-LPS injection, animals are euthanized, and blood is collected via cardiac puncture. Tissues such as the liver, lungs, and brain can also be harvested.[7]

  • Cytokine Analysis: Plasma or serum is separated from the blood, and the levels of pro-inflammatory cytokines (TNF-α, IL-6, IL-1β) are quantified using ELISA kits according to the manufacturer's instructions.

  • Data Analysis: Cytokine levels in the treated groups are compared to the LPS-only control group to determine the percentage reduction in cytokine production.

Visualizing Experimental and Mechanistic Pathways

Diagrams are essential for clearly communicating complex experimental workflows and biological signaling cascades.

G cluster_pre Pre-treatment Phase cluster_exp Experimental Phase cluster_post Post-treatment Analysis acclimatization Animal Acclimatization (7 days) grouping Random Grouping (n=8 per group) acclimatization->grouping dosing Compound Administration (e.g., 3-HMF, Vehicle, Control) inflammation Induction of Inflammation (e.g., Carrageenan injection) dosing->inflammation measurement Measurement of Paw Edema (Hourly for 5 hours) analysis Data Analysis (% Inhibition) measurement->analysis

Caption: General workflow for in vivo anti-inflammatory testing.

Mechanistic Insights: Flavonoids and Inflammatory Signaling

Flavonoids exert their anti-inflammatory effects by modulating key intracellular signaling pathways, primarily the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[3][8][9]

  • NF-κB Pathway: This is a central pathway in inflammation.[10] In resting cells, NF-κB is sequestered in the cytoplasm by an inhibitory protein, IκBα. Inflammatory stimuli, such as LPS or cytokines, lead to the activation of the IκB kinase (IKK) complex, which phosphorylates IκBα. This phosphorylation targets IκBα for degradation, allowing NF-κB to translocate to the nucleus. In the nucleus, NF-κB binds to DNA and promotes the transcription of pro-inflammatory genes, including those for TNF-α, IL-6, and COX-2. Many flavonoids are thought to inhibit this pathway by preventing the degradation of IκBα.[3]

  • MAPK Pathway: The MAPK family (including p38, JNK, and ERK) is another critical signaling cascade that regulates the production of inflammatory mediators. Flavonoids have been shown to inhibit the phosphorylation of these kinases, thereby downregulating inflammatory gene expression.[9]

G cluster_0 Cytoplasm cluster_1 Nucleus LPS Inflammatory Stimulus (e.g., LPS) TLR4 TLR4 Receptor LPS->TLR4 IKK IKK Activation TLR4->IKK IkBa p-IκBα IKK->IkBa Phosphorylates NFkB_nuc NF-κB (p65/p50) (Active) IkBa->NFkB_nuc Translocation to Nucleus NFkB_cyto NF-κB (p65/p50) (Inactive) NFkB_cyto->IkBa Genes Pro-inflammatory Gene Transcription NFkB_nuc->Genes Cytokines TNF-α, IL-6, COX-2 Genes->Cytokines HMF This compound (Hypothesized) HMF->IKK Inhibits

Caption: Hypothesized inhibition of the NF-κB pathway by flavonoids.

References

Comparing the neuroprotective effects of 3-Hydroxy-2'-methoxyflavone with other natural compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neurodegenerative diseases pose a significant global health challenge, necessitating the exploration of novel therapeutic agents. Flavonoids, a class of polyphenolic compounds found in plants, have garnered considerable attention for their potential neuroprotective properties, often attributed to their antioxidant and anti-inflammatory activities.[1][2] Within this class, methoxyflavones—flavonoids containing one or more methoxy groups—are emerging as particularly promising candidates due to their enhanced metabolic stability and increased ability to cross the blood-brain barrier.[3]

This guide provides a comparative analysis of the neuroprotective effects of various natural and synthetic methoxyflavones. While direct experimental data on the neuroprotective actions of 3-Hydroxy-2'-methoxyflavone are not available in the current scientific literature, this document will compare its structurally related isomers and other pertinent methoxyflavones to provide a framework for future research and to highlight the therapeutic potential of this chemical class. The compounds discussed include 2'-methoxy-6-methylflavone, 4'-methoxyflavone, 3',4'-dimethoxyflavone, and (2S)-5,2',5'-trihydroxy-7-methoxyflavanone (TMF).

Quantitative Data Summary

The following tables summarize key quantitative findings from preclinical studies, offering a comparative look at the neuroprotective efficacy of different methoxyflavones.

Table 1: In Vitro Neuroprotective Effects of Methoxyflavones

CompoundExperimental ModelNeurotoxin/InsultKey Quantitative FindingsReference
4'-Methoxyflavone MNNG-Induced ParthanatosHeLa CellsPeak protection at 25 µM; EC₅₀ = 10.41 ± 1.31 µM[3]
MNNG-Induced ParthanatosSH-SY5Y CellsSignificant protection at 10 and 20 µM; EC₅₀ = 11.41 ± 1.04 µM[3]
NMDA-Induced ExcitotoxicityPrimary Cortical NeuronsConcentration-dependent reduction in cell death; abolished at 100 µM[4]
3',4'-Dimethoxyflavone MNNG-Induced ParthanatosHeLa & SH-SY5Y CellsSignificant protection against MNNG-induced reduction in cell viability[4]
NMDA-Induced ExcitotoxicityPrimary Cortical NeuronsConcentration-dependent neuroprotection, evident from 25 µM[4]
(2S)-5,2',5'-trihydroxy-7-methoxyflavanone (TMF) Dopamine-Induced ToxicityPC12 CellsDecreased toxicity and attenuated redox imbalance at 3-20 µM[5]

Table 2: In Vivo Neuroprotective Effects of Methoxyflavones

CompoundAnimal ModelInsultDosing RegimenKey Quantitative FindingsReference
2'-methoxy-6-methylflavone Mouse (Photothrombotic Stroke)Focal Cerebral Ischemia0.1, 5, and 30 mg/kg i.p. at 1h & 24h post-strokeDose-dependent decrease in infarct volume. Significant reduction in circulating IL-1β and IFN-γ at all doses.[6]
(2S)-5,2',5'-trihydroxy-7-methoxyflavanone (TMF) Mouse (D-galactose induced)D-galactose4 or 8 mg/kg/day i.p. for 2 weeksSignificantly improved behavioral performance in Morris water maze. Upregulated BDNF and p-CREB levels in the hippocampus.[5]
5,7-Dimethoxyflavone Mouse (LPS-induced)Lipopolysaccharide (LPS)10, 20, 40 mg/kgSignificantly reduced Aβ, IL-1β, IL-6, and TNF-α levels. Significantly increased BDNF levels.[3]

Mechanisms of Action and Signaling Pathways

Methoxyflavones exert their neuroprotective effects through multiple mechanisms, including the inhibition of specific cell death pathways, modulation of neuroinflammation, and activation of pro-survival signaling cascades.

Inhibition of Parthanatos

A primary mechanism for 4'-methoxyflavone and 3',4'-dimethoxyflavone is the inhibition of parthanatos, a form of programmed cell death initiated by the overactivation of Poly(ADP-ribose) polymerase-1 (PARP-1) in response to severe DNA damage or excitotoxicity.[1][7] Overactivation of PARP-1 leads to the accumulation of its product, poly(ADP-ribose) polymer (PAR), which signals the translocation of Apoptosis-Inducing Factor (AIF) from the mitochondria to the nucleus, causing large-scale DNA fragmentation and cell death.[8][9] Both 4'-methoxyflavone and 3',4'-dimethoxyflavone have been shown to reduce the synthesis and accumulation of PAR, thereby protecting cortical neurons from NMDA-induced excitotoxicity.[4]

G cluster_nucleus Nucleus cluster_mito Mitochondrion DNA_damage DNA Damage PARP1 PARP-1 Activation DNA_damage->PARP1 PAR PAR Accumulation PARP1->PAR PAR->AIF_translocation AIF_nucleus AIF Translocation to Nucleus Cell_Death Parthanatos (Cell Death) AIF_nucleus->Cell_Death Methoxyflavones 4'-Methoxyflavone 3',4'-Dimethoxyflavone Methoxyflavones->PARP1 Inhibits AIF_translocation->AIF_nucleus AIF_mito AIF AIF_mito->AIF_translocation Translocates

Inhibition of the Parthanatos Pathway by Methoxyflavones.

Anti-Inflammatory and Pro-Survival Signaling

Other methoxyflavones, such as 2'-methoxy-6-methylflavone, demonstrate neuroprotection by modulating inflammatory responses and activating pro-survival pathways. In a model of focal cerebral ischemia, this compound was found to dampen the stroke-induced increase in circulating pro-inflammatory cytokines like IL-1β and TNF-α.[6] This anti-inflammatory effect is mediated, at least in part, through the AKT signaling pathway, a crucial regulator of cell survival.[6]

Similarly, (2S)-5,2',5'-trihydroxy-7-methoxyflavanone (TMF) has been shown to upregulate the expression of brain-derived neurotrophic factor (BDNF) and increase the phosphorylation of cAMP-response element-binding protein (CREB) in the hippocampus.[5] The CREB-BDNF signaling pathway is vital for neuronal survival, synaptic plasticity, and cognitive function.[10]

G cluster_pathways Pro-Survival and Anti-Inflammatory Pathways Compound TMF / 2'-methoxy-6-methylflavone AKT AKT Pathway Compound->AKT Activates CREB p-CREB Compound->CREB Increases Inflammation Neuroinflammation (IL-1β, TNF-α) Compound->Inflammation Inhibits Neuroprotection Neuroprotection & Cognitive Function AKT->Neuroprotection BDNF BDNF Expression CREB->BDNF BDNF->Neuroprotection Inflammation->Neuroprotection Inhibits

Pro-Survival Signaling Activated by Methoxyflavones.

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of these findings. Below are summaries of key experimental protocols used in the cited studies.

In Vitro Neuroprotection Assays (SH-SY5Y Cells)

The human neuroblastoma SH-SY5Y cell line is a common model for studying neuroprotective effects against various neurotoxins.[11]

  • Cell Culture and Treatment:

    • Seeding: SH-SY5Y cells are seeded in 96-well plates at a density of approximately 1 x 10⁴ cells/well and allowed to adhere for 24 hours.[12]

    • Pre-treatment: Cells are pre-treated with various concentrations of the test compound (e.g., methoxyflavone) for a specified duration (e.g., 2-24 hours).[13]

    • Induction of Toxicity: A neurotoxin, such as MNNG, NMDA, or H₂O₂, is added to the culture medium to induce cell death.[13][14] The cells are then incubated for a further 24-48 hours.

  • Cell Viability Assessment (MTT Assay):

    • Following incubation, MTT solution (5 mg/mL) is added to each well and incubated for 3-4 hours at 37°C, allowing viable cells to form formazan crystals.[12]

    • The medium is removed, and DMSO is added to dissolve the crystals.[15]

    • Absorbance is measured at 570 nm. Cell viability is calculated as a percentage relative to untreated control cells.[11]

G Start Seed SH-SY5Y Cells (96-well plate) Pretreat Pre-treat with Methoxyflavone Start->Pretreat Induce Induce Toxicity (e.g., MNNG, NMDA) Pretreat->Induce Incubate Incubate 24-48h Induce->Incubate MTT MTT Assay (Measure Viability) Incubate->MTT

Workflow for In Vitro Neuroprotection Assay.

Western Blot Analysis for Signaling Proteins

This technique is used to quantify changes in the expression and phosphorylation of key proteins like CREB.

  • Cell Lysis: After treatment, cells are lysed in RIPA buffer containing protease and phosphatase inhibitors.[11]

  • Protein Quantification: Protein concentration is determined using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Proteins are separated by size via electrophoresis and transferred to a PVDF membrane.[12]

  • Immunoblotting: The membrane is blocked and then incubated with a primary antibody specific for the target protein (e.g., phosphorylated CREB). This is followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.[12]

  • Detection: Protein bands are visualized using a chemiluminescence imaging system and quantified.

In Vivo Assessment of Cognitive Function (Morris Water Maze)

The Morris Water Maze (MWM) is a standard behavioral test to assess hippocampal-dependent spatial learning and memory in rodents.[16][17]

  • Apparatus: A circular pool is filled with opaque water. A small escape platform is hidden just below the water's surface.[16]

  • Training (Acquisition Phase): For several consecutive days (typically 4-6), mice undergo multiple trials per day to find the hidden platform, using visual cues around the room to navigate.[17][18] The time taken to find the platform (escape latency) is recorded.

  • Probe Trial (Memory Test): On the final day, the platform is removed, and the mouse is allowed to swim for a set time (e.g., 60 seconds). The time spent in the target quadrant where the platform was previously located is measured as an indicator of memory retention.[18]

Conclusion and Future Directions

The available evidence strongly supports the neuroprotective potential of methoxyflavones. Compounds like 4'-methoxyflavone and 3',4'-dimethoxyflavone show promise in mitigating excitotoxicity by inhibiting the parthanatos pathway, while others like 2'-methoxy-6-methylflavone and TMF exert their effects through anti-inflammatory actions and the modulation of pro-survival pathways such as AKT and CREB-BDNF.

While no direct neuroprotective data exists for this compound, its structural similarity to these active compounds suggests it may possess similar properties. The presence of a hydroxyl group at the 3-position, a feature of flavonols, is known to contribute to antioxidant activity.[2] The 2'-methoxy substitution could enhance its metabolic stability and brain bioavailability.

Future research should focus on synthesizing and evaluating the neuroprotective efficacy of this compound using the established in vitro and in vivo models described in this guide. Such studies would clarify its specific mechanisms of action and determine its potential as a novel therapeutic agent for neurodegenerative diseases. A systematic investigation of this and other understudied methoxyflavones is a promising avenue for the development of next-generation neurotherapeutics.

References

A Head-to-Head Comparison: 3-Hydroxy-2'-methoxyflavone and its Glycoside Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of flavonoid research, 3-hydroxy-2'-methoxyflavone and its glycoside derivatives are emerging as compounds of significant interest for their potential therapeutic applications. This guide provides a comprehensive, data-driven comparison of the aglycone, this compound, and its glycosylated forms, focusing on key performance parameters relevant to drug development professionals, researchers, and scientists. While direct comparative experimental data for this compound is limited, this guide synthesizes available information from structurally similar flavonoids to provide valuable insights into the effects of glycosylation.

Physicochemical Properties: The Impact of Glycosylation on Solubility

A primary challenge in the therapeutic application of many flavonoids is their poor aqueous solubility, which can significantly hinder bioavailability.[1] Glycosylation, the attachment of a sugar moiety, is a common strategy to enhance the water solubility of flavonoids.[2]

Experimental data on the glycosylation of the structurally related 2'-hydroxyflavone demonstrates a significant improvement in water solubility. The synthesis of four different glycoside derivatives of 2'-hydroxyflavone resulted in a 7 to 15-fold increase in water solubility compared to the parent aglycone.[2] This suggests that glycosylation of this compound would similarly lead to a substantial enhancement of its aqueous solubility.

Table 1: Comparative Water Solubility of 2'-Hydroxyflavone and its Glycoside Derivatives

CompoundWater Solubility (mg/L)Fold Increase vs. Aglycone
2'-Hydroxyflavone (Aglycone)2.5 ± 0.7-
Hydroxyflavone-2'-O-β-D-glucuronide34.8 ± 0.9~13.9
Hydroxyflavone-2'-O-α-L-rhamnoside17.3 ± 0.6~6.9
Hydroxyflavone-2'-O-β-D-glucoside36.1 ± 1.3~14.4
Hydroxyflavone-2'-O-4''-O-methyl-β-D-glucoside33.2 ± 0.7~13.3
Data sourced from a study on 2'-hydroxyflavone glycosides.[2]

Biological Activity: A Tale of Two Forms

The biological activity of flavonoids can be significantly influenced by their chemical structure, including the presence or absence of a glycosidic bond. While glycosylation can improve solubility and bioavailability, the aglycone form is often considered more potent in in vitro assays.[3]

Antioxidant Activity

The antioxidant capacity is a hallmark of many flavonoids. Studies on 2'-hydroxyflavone and its glycosides using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay revealed that glycosylation can modulate this activity. Interestingly, the glucuronide and rhamnoside derivatives of 2'-hydroxyflavone exhibited stronger DPPH radical scavenging activity than the parent aglycone.[2]

Table 2: Comparative Antioxidant Activity (DPPH Radical Scavenging) of 2'-Hydroxyflavone and its Glycoside Derivatives

CompoundlogIC50
2'-Hydroxyflavone (Aglycone)-4.45 ± 0.03
Hydroxyflavone-2'-O-β-D-glucuronide-4.97 ± 0.02
Hydroxyflavone-2'-O-α-L-rhamnoside-5.04 ± 0.01
Data sourced from a study on 2'-hydroxyflavone glycosides. A lower logIC50 value indicates stronger antioxidant activity.[2]
Anticancer and Anti-inflammatory Potential

While specific data for this compound is scarce, studies on other methoxyflavones suggest that methoxylation can enhance anticancer activity by increasing lipophilicity and cellular uptake.[3] Comparative studies often show that methoxylated forms are more potent than their hydroxylated or glycosylated counterparts in anticancer assays.[3] For instance, one study noted that while a monoglycosylated dimethoxyflavone showed some activity in reversing drug resistance, the di- and triglycoside derivatives did not.[3]

Similarly, for anti-inflammatory activity, glycosylation can sometimes reduce the potency compared to the aglycone, although it may offer advantages in terms of solubility and bioavailability.[3]

Experimental Protocols

Determination of Water Solubility (Shake-Flask Method)
  • Preparation of Saturated Solution: Add an excess amount of the test compound (aglycone or glycoside) to a vial containing a known volume of distilled water.

  • Equilibration: Shake the vial at a constant temperature (e.g., 25°C) for 24-48 hours to ensure equilibrium is reached.

  • Separation: Centrifuge the solution to pellet the undissolved solid.

  • Quantification: Carefully remove an aliquot of the supernatant and dilute it with a suitable solvent (e.g., methanol). Analyze the concentration of the dissolved compound using a validated analytical method such as High-Performance Liquid Chromatography (HPLC).

  • Calculation: The water solubility is calculated from the measured concentration in the saturated solution.

DPPH Radical Scavenging Assay
  • Reagent Preparation: Prepare a stock solution of DPPH (e.g., 0.1 mM in methanol) and various concentrations of the test compounds.

  • Reaction Mixture: In a 96-well plate, add a specific volume of the DPPH solution to an equal volume of each test compound concentration. A control containing only the solvent and DPPH is also prepared.

  • Incubation: Incubate the plate in the dark at room temperature for a specified time (e.g., 30 minutes).

  • Measurement: Measure the absorbance of the solutions at a specific wavelength (typically around 517 nm) using a microplate reader.

  • Calculation: The percentage of radical scavenging activity is calculated by comparing the absorbance of the test samples to the control. The IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) is then determined.

Signaling Pathways and Experimental Workflows

The biological effects of flavonoids are often mediated through the modulation of various intracellular signaling pathways. While the specific pathways for this compound are not yet fully elucidated, flavonoids are known to influence key pathways involved in inflammation, cell proliferation, and apoptosis.

Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimulus Stimulus Receptor Receptor Stimulus->Receptor Signaling_Cascade Signaling Cascade (e.g., MAPK, PI3K/Akt) Receptor->Signaling_Cascade NFkB_Inhibitor IκB Receptor->NFkB_Inhibitor Inhibition by Flavonoid Transcription_Factors Transcription Factors (e.g., AP-1, Nrf2) Signaling_Cascade->Transcription_Factors NFkB NF-κB NFkB_Inhibitor->NFkB Inhibits NFkB_active Active NF-κB NFkB->NFkB_active Activation Gene_Expression Gene Expression (Inflammation, Proliferation, Apoptosis) Transcription_Factors->Gene_Expression NFkB_active->Gene_Expression 3_HMF_Glycoside This compound or its Glycoside 3_HMF_Glycoside->Signaling_Cascade Modulation

Caption: Potential signaling pathways modulated by flavonoids.

The workflow for comparing the aglycone and its glycoside derivatives typically involves several key stages, from synthesis and characterization to biological evaluation.

Experimental_Workflow cluster_synthesis Synthesis & Characterization cluster_physicochemical Physicochemical Analysis cluster_biological Biological Evaluation Aglycone This compound (Aglycone) Glycosylation Glycosylation (Chemical or Enzymatic) Aglycone->Glycosylation Glycoside Glycoside Derivatives Glycosylation->Glycoside Purification Purification & Structural Elucidation (HPLC, NMR, MS) Glycoside->Purification Solubility Solubility Assay Purification->Solubility Stability Stability Studies Purification->Stability In_Vitro In Vitro Assays (Antioxidant, Anticancer, Anti-inflammatory) Purification->In_Vitro In_Vivo In Vivo Studies (Bioavailability, Efficacy) In_Vitro->In_Vivo

Caption: General experimental workflow for comparison.

Conclusion

The available evidence strongly suggests that glycosylation of this compound would be a viable strategy to enhance its water solubility, a critical factor for improving its potential as a therapeutic agent. While the impact on specific biological activities may vary, with some antioxidant properties potentially being enhanced, the aglycone form is often more potent in in vitro anticancer and anti-inflammatory assays. Further direct comparative studies on this compound and its synthesized glycoside derivatives are warranted to fully elucidate their structure-activity relationships and guide future drug development efforts.

References

Confirming the Molecular Targets of 3-Hydroxy-2'-methoxyflavone: A Comparative Proteomic Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

While direct proteomic studies on 3-Hydroxy-2'-methoxyflavone are not yet available in the public domain, this guide provides a comparative framework to infer its potential molecular targets and mechanisms of action. By examining proteomic data from structurally related flavonoids and compounds targeting similar signaling pathways, we can construct a hypothesis-driven approach to understanding the bioactivity of this compound. This guide summarizes quantitative proteomic data for relevant alternative compounds, details common experimental protocols, and visualizes key cellular pathways implicated in their effects.

Comparative Analysis of Proteomic Changes Induced by Flavonoids and Pathway Inhibitors

To predict the molecular targets of this compound, we can analyze the proteomic consequences of cell treatment with other well-characterized flavonoids such as quercetin, genistein, and apigenin. Furthermore, as flavonoids are known to modulate key signaling pathways involved in cancer and other diseases, comparing their proteomic signatures with those of specific pathway inhibitors (e.g., for PARP, PI3K/Akt, CDKs) can provide valuable mechanistic insights.

Table 1: Summary of Quantitative Proteomic Data for Selected Flavonoids

FlavonoidCell LineKey Upregulated Proteins/PathwaysKey Downregulated Proteins/PathwaysReference
Quercetin K562 (Chronic Myeloid Leukemia)Antioxidant defense systems, Lipid metabolism enzymesTranslational machinery, RNA metabolism[1]
PC-3 (Prostate Cancer)-Heat shock protein 90 (Hsp90)[2]
Genistein Rat Mammary GlandAnnexin A2 (early), Fetuin B (late), Gelsolin (early)Annexin A2 (late), Phosphoglycerate kinase 1 (late), Protein disulfide-isomerase A3 (early), VEGF-R2, EGF-R[3]
Apigenin A549 (Lung Cancer)14-3-3εCofilin-1 (CFL1), Annexin A4 (ANXA4), Keratin 8 (KRT8), Elongation factor Ts[4]
Senescent Cells-Senescence-related proteins (EIF4A2, CCND3, ITPR3), Pro-inflammatory cytokines and chemokines[5]
Luteolin Huh-7 (Hepatocellular Carcinoma)Peroxiredoxin 6 (PRDX6), Prohibitin (PHB)-[6]

Table 2: Summary of Quantitative Proteomic Data for Selected Pathway Inhibitors

Inhibitor ClassExample InhibitorsCell LineKey Upregulated Proteins/PathwaysKey Downregulated Proteins/PathwaysReference
PARP Inhibitors Olaparib, Rucaparib, NiraparibHigh-Grade Serous Ovarian CancerMPC2, SURF1 (with Olaparib and Rucaparib)Proteins involved in Epithelial-Mesenchymal Transition (EMT)[7][8]
PI3K/Akt Inhibitors BuparlisibTriple-Negative Breast CancerNEK9, MAP2K4 (in resistant cells)Core PI3K/Akt pathway proteins[9]
CDK4/6 Inhibitors Palbociclib, Ribociclib, AbemaciclibLung Squamous Cell Carcinoma-Cell cycle progression proteins[10][11]

Postulated Signaling Pathways for this compound

Based on the known activities of similar flavonoids, this compound could potentially modulate several key signaling pathways involved in cell proliferation, survival, and stress response. The following diagrams illustrate these hypothetical pathways.

G cluster_0 PI3K/Akt Signaling Pathway RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 Akt Akt PIP3->Akt activates mTOR mTOR Akt->mTOR activates Proliferation Cell Proliferation & Survival mTOR->Proliferation HMF This compound HMF->PI3K HMF->Akt

Caption: Postulated inhibition of the PI3K/Akt signaling pathway by this compound.

G cluster_1 PARP-mediated DNA Repair Pathway DNA_damage DNA Damage PARP PARP DNA_damage->PARP activates PAR PAR Polymer PARP->PAR synthesizes Repair_enzymes DNA Repair Enzymes PAR->Repair_enzymes recruits DNA_repair DNA Repair Repair_enzymes->DNA_repair HMF This compound HMF->PARP

Caption: Hypothesized inhibition of PARP activity by this compound.

Experimental Protocols

To empirically determine the molecular targets of this compound, several proteomic approaches can be employed. Below are generalized protocols for common techniques.

Protocol 1: Global Quantitative Proteomics using LC-MS/MS

This protocol outlines the general workflow for analyzing changes in the proteome of cells treated with a small molecule.

1. Cell Culture and Treatment:

  • Culture the target cell line to ~80% confluency.

  • Treat cells with this compound at various concentrations and time points. Include a vehicle control (e.g., DMSO).

  • Harvest cells by scraping and wash with ice-cold PBS.

2. Protein Extraction and Digestion:

  • Lyse cell pellets in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

  • Quantify protein concentration using a BCA assay.

  • Reduce protein disulfide bonds with DTT and alkylate with iodoacetamide.

  • Digest proteins into peptides using trypsin overnight at 37°C.

3. Peptide Cleanup and LC-MS/MS Analysis:

  • Desalt the peptide mixture using C18 solid-phase extraction (SPE) cartridges.

  • Analyze the cleaned peptides using a high-resolution liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.

4. Data Analysis:

  • Process the raw mass spectrometry data using software such as MaxQuant or Proteome Discoverer.

  • Perform protein identification by searching the spectra against a relevant protein database.

  • Quantify protein abundance changes between treated and control samples.

  • Perform bioinformatics analysis (e.g., GO enrichment, pathway analysis) to identify significantly altered cellular processes.

G start Cell Culture & Treatment lysis Protein Extraction start->lysis digestion Protein Digestion lysis->digestion cleanup Peptide Cleanup digestion->cleanup lcms LC-MS/MS Analysis cleanup->lcms data Data Analysis lcms->data G start Cell Treatment with Compound heat Heating to a Temperature Gradient start->heat lysis Cell Lysis & Separation of Soluble/Aggregated Proteins heat->lysis digestion Protein Digestion lysis->digestion labeling Isobaric Labeling (TMT) digestion->labeling lcms LC-MS/MS Analysis labeling->lcms analysis Melting Curve Analysis lcms->analysis

References

Safety Operating Guide

Proper Disposal of 3-Hydroxy-2'-methoxyflavone: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Ensuring the safe and environmentally responsible disposal of chemical reagents is a cornerstone of laboratory safety and regulatory compliance. This guide provides detailed, step-by-step procedures for the proper disposal of 3-Hydroxy-2'-methoxyflavone, tailored for researchers, scientists, and drug development professionals. Adherence to these protocols is essential for minimizing environmental impact and ensuring a safe laboratory environment.

Immediate Safety and Handling

Before initiating any disposal procedures, it is critical to handle this compound with appropriate care. This compound is classified as hazardous, causing skin and serious eye irritation, and may cause respiratory irritation.[1][2]

Personal Protective Equipment (PPE) is mandatory:

  • Eye Protection: Wear safety glasses with side shields or chemical safety goggles.[1][2][3]

  • Hand Protection: Use compatible, chemical-resistant gloves.[1][3]

  • Body Protection: A lab coat or other protective clothing is required to prevent skin exposure.[1][3]

  • Respiratory Protection: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhaling dust or fumes.[1][2][3]

Step-by-Step Disposal Protocol

The primary directive for the disposal of this compound is to use an approved waste disposal plant.[1][2] This ensures compliance with regulatory standards and proper handling of the chemical waste.

  • Waste Segregation:

    • Keep this compound waste separate from other chemical waste streams to prevent potentially hazardous reactions.[4][5][6][7]

    • Do not mix with incompatible materials. For instance, avoid combining with strong oxidizers, acids, or bases unless compatibility is confirmed.[4]

  • Containerization:

    • Use a dedicated, compatible, and clearly labeled waste container.[4][5][6][8] The container must be in good condition, with a tightly fitting cap to prevent leaks or spills.[1][2][4][8]

    • Empty containers that originally held the product are often suitable for waste collection.[8]

  • Labeling:

    • The waste container must be clearly labeled as "Hazardous Waste" and include the full chemical name: "this compound".[5][6][7] Do not use abbreviations or chemical formulas.[7]

    • Maintain an accurate log of the contents being added to the waste container.[5]

  • Collection of Contaminated Materials:

    • Any materials that have come into contact with this compound, such as gloves, weighing paper, and pipette tips, must be considered contaminated and disposed of as hazardous waste in the same designated container.[6][7]

    • For spills, sweep up the solid material and place it into a suitable, closed container for disposal.[1] Avoid generating dust.[1]

  • Storage:

    • Store the sealed hazardous waste container in a designated, well-ventilated, and secure area away from heat and sources of ignition.[1]

    • The storage area should be equipped with secondary containment to manage any potential leaks.[4][7]

  • Disposal:

    • Arrange for the collection of the hazardous waste container by a licensed professional waste disposal service or your institution's Environmental Health and Safety (EHS) department.[1][2][6]

Quantitative Data Summary
PropertyData
CAS Number 76666-32-5[1]
Hazard Class Skin Irritation (Category 2), Serious Eye Irritation (Category 2), Specific target organ toxicity – single exposure (Category 3, Respiratory system)[1]
Signal Word Warning[1][2]
Disposal Recommendation Dispose of contents/container to an approved waste disposal plant.[1][2]
Experimental Protocols

Empty Container Rinsing Procedure:

For the disposal of empty containers that held this compound, a triple-rinse procedure is recommended to ensure residual chemical is properly managed.[8]

  • Select a solvent capable of dissolving this compound.

  • Rinse the empty container thoroughly with a small amount of the chosen solvent.

  • Collect the rinsate (the rinse liquid) and add it to the designated hazardous waste container for this compound.[7][8]

  • Repeat the rinsing process two more times, collecting the rinsate each time.

  • After the third rinse, allow the container to dry completely.

  • Deface or remove the original product label. The rinsed container can then typically be disposed of as non-hazardous waste, but confirm this with your institutional EHS guidelines.[8][9]

Visualizing the Disposal Workflow

The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.

G A Start: Generation of This compound Waste B Wear Full Personal Protective Equipment (PPE) A->B C Segregate Waste: Is it pure compound, contaminated material, or a solution? B->C D Place in a Labeled, Compatible, and Sealed Hazardous Waste Container C->D E Store Container in a Designated, Secure, and Ventilated Area with Secondary Containment D->E F Arrange for Pickup by Licensed Waste Disposal Service or Institutional EHS E->F G End: Compliant Disposal F->G

Caption: Disposal Workflow for this compound.

References

Personal protective equipment for handling 3-Hydroxy-2'-methoxyflavone

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for 3-Hydroxy-2'-methoxyflavone

This guide provides immediate, essential safety and logistical information for handling this compound in a laboratory setting. The following procedures are designed to ensure the safety of researchers, scientists, and drug development professionals by outlining necessary personal protective equipment (PPE), operational protocols, and disposal plans.

Hazard Identification and Safety Summary

This compound and its isomers are classified as hazardous substances. The primary hazards include skin irritation, serious eye irritation, and potential respiratory irritation.[1][2][3][4] Adherence to the safety protocols outlined below is mandatory to minimize exposure and ensure a safe working environment.

ParameterInformationSource
Chemical Name This compound[5]
CAS Number 29219-03-2[5][6]
Molecular Formula C16H12O4[5][6]
Molecular Weight 268.26 g/mol [2][5][6]
GHS Hazard Statements H315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation[2][3][4]
Signal Word Warning[1][3][7]

Operational Plan: Step-by-Step Handling Procedures

1. Engineering Controls:

  • Work in a well-ventilated area.[1][7]

  • Use a chemical fume hood for all procedures involving the handling of this compound powder or solutions to avoid inhalation of dust or vapors.[8]

2. Personal Protective Equipment (PPE):

  • Eye and Face Protection: Wear chemical safety goggles that fit snugly.[9] A face shield should be worn in addition to goggles if there is a splash hazard.[9][10]

  • Hand Protection: Wear chemical-resistant gloves, such as nitrile gloves.[8] Gloves should be inspected before use and changed immediately if contaminated.

  • Body Protection: A lab coat is required to prevent skin contact.[11] For larger quantities or in case of a spill, consider a chemical-resistant apron or coveralls.

  • Respiratory Protection: If dust formation is likely and engineering controls are insufficient, use a NIOSH-approved respirator.[8][12]

3. Handling and Storage:

  • Avoid contact with skin, eyes, and clothing.[3][8]

  • Avoid ingestion and inhalation.[1][8]

  • Wash hands thoroughly after handling the compound.[1][7]

  • Store in a tightly closed container in a dry, cool, and well-ventilated place.[1][7]

4. First Aid Measures:

  • If Inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention if you feel unwell.[1][7][8]

  • In Case of Skin Contact: Immediately wash the skin with plenty of soap and water for at least 15 minutes.[1][8] Remove contaminated clothing and wash it before reuse.[1][7] If skin irritation persists, get medical advice.[1]

  • In Case of Eye Contact: Rinse cautiously with water for several minutes.[1][7] Remove contact lenses if present and easy to do. Continue rinsing for at least 15 minutes.[1][8] If eye irritation persists, seek medical attention.[1]

  • If Swallowed: Rinse mouth with water.[1][8] Do not induce vomiting. Seek medical attention if symptoms occur.[1]

Disposal Plan

Proper disposal of this compound and its waste is crucial to prevent environmental contamination and ensure regulatory compliance.

1. Waste Characterization:

  • All waste containing this compound, including the pure chemical, solutions, and contaminated materials (e.g., gloves, weigh paper, pipette tips), must be treated as hazardous waste.[13]

2. Waste Segregation and Collection:

  • Solid Waste: Collect solid this compound waste and contaminated disposables in a designated, clearly labeled, and sealed hazardous waste container.[13]

  • Liquid Waste: Collect liquid waste containing this compound in a separate, compatible, and clearly labeled hazardous waste container. Do not mix with other incompatible chemical wastes.[13]

  • Empty Containers: Empty containers should be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste.[13]

3. Labeling and Storage:

  • All waste containers must be labeled with "Hazardous Waste" and the full chemical name: "this compound".

  • Store waste containers in a designated satellite accumulation area with secondary containment.

4. Final Disposal:

  • Dispose of all waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company.[1][7] Do not dispose of down the drain or in regular trash.[13]

Experimental Workflow Diagram

G Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_emergency Emergency Response a Don Appropriate PPE (Goggles, Gloves, Lab Coat) b Work in a Chemical Fume Hood a->b c Weigh/Handle Chemical b->c d Perform Experiment c->d e Segregate Waste (Solid, Liquid, Sharps) d->e k In case of Spill or Exposure d->k f Label Hazardous Waste Container e->f g Store in Designated Area f->g h Decontaminate Work Surface g->h i Remove PPE h->i j Wash Hands Thoroughly i->j l Follow First Aid Procedures k->l m Notify Supervisor/EHS l->m

Caption: Workflow for safe handling of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Hydroxy-2'-methoxyflavone
Reactant of Route 2
3-Hydroxy-2'-methoxyflavone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.